Product packaging for Biotinamide(Cat. No.:CAS No. 6929-42-6)

Biotinamide

Cat. No.: B1199965
CAS No.: 6929-42-6
M. Wt: 243.33 g/mol
InChI Key: XFLVBMBRLSCJAI-ZKWXMUAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotin amide is a monocarboxylic acid amide derived from biotin. It has a role as a human metabolite. It is a monocarboxylic acid amide and a member of biotins. It is functionally related to a biotin.
Biotinamide is a natural product found in Apis cerana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3O2S B1199965 Biotinamide CAS No. 6929-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c11-8(14)4-2-1-3-7-9-6(5-16-7)12-10(15)13-9/h6-7,9H,1-5H2,(H2,11,14)(H2,12,13,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLVBMBRLSCJAI-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219349
Record name Biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-42-6
Record name Biotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6929-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the chemical structure of Biotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinamide, the amide derivative of biotin (Vitamin H), is a vital tool in a multitude of life science research and biotechnological applications. Its robust and highly specific interaction with avidin and streptavidin forms the cornerstone of numerous detection, purification, and labeling methodologies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on the experimental protocols for its synthesis and use in affinity-based techniques.

Chemical Structure and Identification

This compound is structurally characterized by the fusion of a ureido ring with a tetrahydrothiophene ring, appended with a pentanamide side chain. This structure is fundamental to its biological activity and its utility in biochemical assays.

Table 1: Chemical Identifiers of this compound [1][2]

IdentifierValue
IUPAC Name 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
SMILES C1[C@H]2--INVALID-LINK--CCCCC(=O)N">C@@HNC(=O)N2
CAS Number 6929-42-6
Molecular Formula C10H17N3O2S

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 243.33 g/mol [2]
Melting Point ~243-244 °C (estimated based on biotin anilide)[3]
Solubility - Water: Slightly soluble.[4][5]- DMSO: Soluble (up to ~50 mg/mL for biotin).[6]- DMF: Soluble.[7]- Ethanol: Slightly soluble (~80 mg/100 mL at 25°C for biotin).[4][8]-

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of biotin acid chloride with an appropriate amine source. The following protocol is adapted from established methods for the synthesis of N-biotinyl amino acid derivatives.[3]

Materials:

  • Biotin

  • Thionyl chloride

  • Ammonia solution (or an appropriate amine)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Biotin Acid Chloride:

    • In a fume hood, dissolve biotin in an excess of thionyl chloride at room temperature.

    • Stir the solution until the biotin is completely dissolved.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crystalline biotin acid chloride.

  • Amidation Reaction:

    • Dissolve the freshly prepared biotin acid chloride in an anhydrous solvent such as dichloromethane.

    • Slowly add a solution of ammonia (or the desired amine) to the biotin acid chloride solution with constant stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the crude this compound product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Protein Biotinylation using this compound Derivatives

This compound derivatives, such as those activated with an N-hydroxysuccinimide (NHS) ester, are commonly used to label proteins and other biomolecules containing primary amines.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-activated this compound derivative

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein to be labeled in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a stock solution of the NHS-activated this compound derivative in anhydrous DMSO or DMF (e.g., 10-50 mM).

  • Biotinylation Reaction:

    • Add the NHS-Biotinamide stock solution to the protein solution to achieve a 10-20 fold molar excess of the biotinylation reagent over the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted biotinylation reagent and by-products using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Visualizations

Synthesis of this compound Workflow

Synthesis_of_this compound Biotin Biotin BiotinAcidChloride Biotin Acid Chloride Biotin->BiotinAcidChloride Reaction ThionylChloride Thionyl Chloride ThionylChloride->BiotinAcidChloride BiotinamideCrude Crude this compound BiotinAcidChloride->BiotinamideCrude Amidation Ammonia Ammonia Solution Ammonia->BiotinamideCrude Purification Purification (Recrystallization) BiotinamideCrude->Purification BiotinamidePure Pure this compound Purification->BiotinamidePure

Caption: General workflow for the synthesis of this compound.

Affinity Chromatography using Biotinylated Molecules

Affinity_Chromatography cluster_column Affinity Column cluster_process Process Steps cluster_outputs Outputs Beads Streptavidin-Coated Beads Wash 2. Wash (Remove Unbound Contaminants) Beads->Wash LoadSample 1. Load Sample (Biotinylated Protein + Contaminants) LoadSample->Beads Binding Elute 3. Elute (Release Biotinylated Protein) Wash->Elute Waste Waste (Contaminants) Wash->Waste PurifiedProtein Purified Protein Elute->PurifiedProtein

References

An In-depth Technical Guide to the Synthesis and Purification of Biotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Biotinamide, a fundamental building block in bioconjugation and labeling technologies. The protocols detailed herein focus on the efficient coupling of biotin to a primary amine, exemplified by the synthesis of N-(2-aminoethyl)this compound, and subsequent purification to achieve high-purity material suitable for demanding research and development applications.

Introduction

Biotin, a water-soluble B vitamin, exhibits an extraordinarily strong and specific interaction with avidin and streptavidin proteins. This high-affinity binding is widely exploited in a vast array of biological assays and purification systems. The covalent attachment of biotin to molecules of interest, a process known as biotinylation, is most commonly achieved by forming a stable amide bond between the carboxylic acid of biotin and a primary amine on the target molecule. To facilitate this reaction, the carboxyl group of biotin is typically activated, often as an N-hydroxysuccinimide (NHS) ester. This guide will focus on the synthesis of a simple this compound through the reaction of Biotin-NHS ester with a model amine, followed by detailed purification protocols.

Synthesis of this compound

The synthesis of this compound is generally achieved through the nucleophilic acyl substitution reaction between an amine-reactive biotin derivative, such as Biotin-NHS ester, and a primary amine. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, which results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient in a pH range of 7.2 to 8.5, where the primary amine is sufficiently deprotonated and thus more nucleophilic.[1]

Chemical Reaction Pathway

The overall chemical transformation for the synthesis of N-(2-aminoethyl)this compound is depicted below.

G BiotinNHS Biotin-NHS Ester Plus1 + Amine H₂N-(CH₂)₂-NH₂ (Ethylenediamine) Arrow (DMF, TEA) This compound Biotin-NH-(CH₂)₂-NH₂ (N-(2-aminoethyl)this compound) Plus2 + NHS N-Hydroxysuccinimide

Caption: Synthesis of N-(2-aminoethyl)this compound.

Experimental Protocol: Synthesis of N-(2-aminoethyl)this compound

This protocol describes the synthesis of N-(2-aminoethyl)this compound by reacting Biotin-NHS with an excess of ethylenediamine.

Materials:

  • Biotin-NHS (N-Hydroxysuccinimide ester of biotin)

  • Ethylenediamine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of Reactants:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve Biotin-NHS ester (1.0 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve ethylenediamine (10 equivalents) in anhydrous DMF. To this solution, add triethylamine (2 equivalents).[1]

  • Reaction:

    • Slowly add the Biotin-NHS solution to the stirring solution of ethylenediamine at room temperature.[1]

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.[2]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 v/v) with ninhydrin staining to visualize the amine-containing compounds.[1]

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Redissolve the residue in a mixture of DCM and a small amount of MeOH.[2]

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Table 1: Reactant Quantities for this compound Synthesis

ReagentMolar EquivalentsPurpose
Biotin-NHS1.0Biotin source with activated carboxyl group
Ethylenediamine10Amine source, used in excess to favor mono-substitution
Triethylamine2.0Base to deprotonate the amine and neutralize acidic byproducts
Anhydrous DMF-Reaction solvent

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products such as N-hydroxysuccinimide, and any di-substituted side products. Common purification methods for small molecule biotinamides include flash column chromatography and recrystallization.

Experimental Workflow: Synthesis and Purification

The overall workflow from synthesis to the purified product is illustrated below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Dissolution Dissolve Reactants (Biotin-NHS & Amine in DMF) Reaction Stir at Room Temperature (12-24h) Dissolution->Reaction Monitoring Monitor by TLC Reaction->Monitoring Evaporation Remove DMF Monitoring->Evaporation Extraction Liquid-Liquid Extraction (DCM/Water) Evaporation->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate to Crude Drying->Concentration Column Flash Column Chromatography Concentration->Column Recrystallization Recrystallization Concentration->Recrystallization Analysis Characterization (NMR, MS) Column->Analysis Recrystallization->Analysis

Caption: Workflow for this compound Synthesis and Purification.

Experimental Protocol: Purification by Flash Column Chromatography

Materials:

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column

  • Eluent reservoir

  • Fraction collector or test tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM) and carefully pack the column.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A gradient of 0% to 20% methanol in dichloromethane is typically effective.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[3]

Materials:

  • Suitable solvent or solvent system (e.g., lower alkyl alcohol and glacial acetic acid, or water and a lower alkyl alcohol)[4]

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection:

    • Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.[5]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[6]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.[6]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[6]

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals under vacuum.

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Flash Column ChromatographyDifferential partitioning of compounds between a stationary and mobile phase.High resolution, applicable to a wide range of compounds.Can be time-consuming, requires larger volumes of solvent.
RecrystallizationDifference in solubility of the compound and impurities at different temperatures.[3]Can yield very pure crystalline product, cost-effective.Requires finding a suitable solvent, potential for product loss in the mother liquor.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Table 3: Analytical Methods for this compound Characterization

MethodPurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.The ¹H-NMR spectrum should show characteristic peaks for the biotin and the amine moiety, with appropriate integrations.[7]
Mass Spectrometry (MS) Determination of molecular weight to confirm identity.The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of the this compound.[1][8]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak in the chromatogram indicates high purity. Retention time can be used for identification against a standard.[9][10]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The presented protocols, tables, and diagrams offer a practical resource for researchers and professionals engaged in bioconjugation, drug development, and diagnostics. The successful synthesis of high-purity this compound is a critical first step for its subsequent application in various scientific disciplines. Careful execution of the described experimental procedures and rigorous characterization of the final product will ensure the reliability and reproducibility of downstream applications.

References

The Central Role of Biotinamide Linkages in Cellular Metabolism and Proteomic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the biological significance of biotinamide, the covalent amide bond between biotin (Vitamin B7) and its associated proteins. This linkage is fundamental to the function of biotin as a coenzyme for a critical class of enzymes, the biotin-dependent carboxylases, which play indispensable roles in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Beyond its natural enzymatic functions, the this compound bond forms the basis of powerful biotechnological tools, including affinity purification and proximity-labeling techniques, that are vital for modern drug discovery and development. This guide details the core cellular processes governed by biotinylation, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biochemical pathways and workflows.

The Biological Significance of the this compound Bond

Biotin, a water-soluble B vitamin, functions primarily as a covalently attached prosthetic group in a small but vital class of enzymes known as biotin-dependent carboxylases. The attachment of biotin to a specific lysine residue within the apoenzyme is catalyzed by the enzyme holocarboxylase synthetase (HCS) , forming a stable This compound linkage. This post-translational modification is crucial for the enzyme's catalytic activity, which involves the transfer of a carboxyl group to various substrates.

In human cells, there are five essential biotin-dependent carboxylases, each playing a critical role in intermediary metabolism:

  • Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2): These enzymes catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA. ACC1 is a key cytosolic enzyme in the de novo synthesis of fatty acids, while ACC2 is located on the outer mitochondrial membrane, where its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.

  • Pyruvate Carboxylase (PC): A mitochondrial enzyme, PC converts pyruvate to oxaloacetate. This is a crucial anaplerotic reaction that replenishes tricarboxylic acid (TCA) cycle intermediates and is a key step in gluconeogenesis.

  • Propionyl-CoA Carboxylase (PCC): This mitochondrial enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA. It is essential for the metabolism of odd-chain fatty acids and the breakdown of several amino acids, including isoleucine, threonine, methionine, and valine.

  • Methylcrotonyl-CoA Carboxylase (MCC): A mitochondrial enzyme involved in the catabolic pathway of the essential amino acid leucine, MCC catalyzes the carboxylation of 3-methylcrotonyl-CoA.

The this compound linkage is reversed by the enzyme biotinidase , which cleaves biotin from degraded carboxylases or small biotinylated peptides, allowing the vitamin to be recycled.

Quantitative Data

The following tables summarize key quantitative parameters associated with this compound-related processes.

Table 1: Human Biotin-Dependent Carboxylases and Their Functions

EnzymeLocationSubstrateProductCore Metabolic Pathway
Acetyl-CoA Carboxylase 1 (ACC1)CytosolAcetyl-CoAMalonyl-CoAFatty Acid Synthesis
Acetyl-CoA Carboxylase 2 (ACC2)Mitochondrial MembraneAcetyl-CoAMalonyl-CoARegulation of Fatty Acid Oxidation
Pyruvate Carboxylase (PC)MitochondriaPyruvateOxaloacetateGluconeogenesis, TCA Cycle Anaplerosis
Propionyl-CoA Carboxylase (PCC)MitochondriaPropionyl-CoAD-Methylmalonyl-CoAAmino Acid Catabolism, Odd-Chain Fatty Acid Oxidation
Methylcrotonyl-CoA Carboxylase (MCC)Mitochondria3-Methylcrotonyl-CoA3-Methylglutaconyl-CoALeucine Catabolism

Table 2: Key Binding and Kinetic Parameters

Interaction / EnzymeParameterValueSignificance
Biotin - AvidinK_d~10⁻¹⁵ MOne of the strongest known non-covalent biological interactions; basis for affinity assays.
Biotin - StreptavidinK_d~10⁻¹⁴ MSimilar to avidin but with lower non-specific binding; widely used in biotechnology.
Holocarboxylase Synthetase (HCS)K_m (for Biotin)~0.1 - 1 µMReflects the enzyme's high affinity for biotin, ensuring efficient biotinylation.
Pyruvate Carboxylase (PC)k_cat~425 s⁻¹High catalytic rate essential for maintaining TCA cycle and gluconeogenesis flux.

Signaling and Metabolic Pathways

The functions of biotin-dependent carboxylases are deeply integrated into cellular metabolism. The following diagrams illustrate these connections.

Caption: Integration of biotin-dependent carboxylases into core metabolic pathways.

Experimental Protocols & Methodologies

The unique properties of the this compound linkage and the high affinity of biotin for proteins like streptavidin are exploited in numerous experimental techniques.

Western Blotting for Detection of Biotinylated Proteins

This protocol is used to detect biotinylated proteins, either from endogenous sources or from biotin-labeling experiments.

Methodology:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein lysate on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Streptavidin Conjugate Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated streptavidin (e.g., at a 1:1000 to 1:20,000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imager.

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying protein-protein interactions and the constituents of cellular compartments in living cells. It relies on a protein of interest (POI) fused to a promiscuous biotin ligase (e.g., BirA* or TurboID) that releases reactive biotin-AMP. This molecule then covalently attaches biotin to lysine residues of nearby proteins, which can then be isolated and identified.

Experimental Workflow:

  • Vector Construction: Clone the POI into a vector containing a promiscuous biotin ligase (e.g., pcDNA3.1-TurboID-POI).

  • Transfection: Transfect the construct into the desired cell line. Stable cell line generation is recommended for reproducibility.

  • Biotin Labeling: Supplement the cell culture medium with excess biotin (e.g., 50 µM) for a defined period (e.g., 10 minutes for TurboID, 18-24 hours for BirA*).

  • Cell Lysis: Harvest and lyse the cells under denaturing conditions (e.g., using RIPA buffer) to disrupt protein-protein interactions while preserving the covalent biotin labels.

  • Affinity Purification: Incubate the clarified lysate with streptavidin-coated magnetic beads to capture all biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins and perform on-bead or in-solution tryptic digestion to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins. Compare results against negative controls (e.g., cells expressing the ligase alone) to identify specific proximity partners of the POI.

Caption: Workflow for proximity-dependent biotinylation (BioID) experiments.

Conclusion and Future Directions

The this compound linkage is a cornerstone of both fundamental metabolic processes and advanced proteomic research. A thorough understanding of the roles of biotin-dependent carboxylases continues to be relevant for metabolic diseases and oncology, where these enzymes are emerging as potential therapeutic targets. Furthermore, the robustness of the biotin-streptavidin interaction, combined with the enzymatic generation of this compound bonds through techniques like BioID, provides an ever-expanding toolkit for drug development professionals to probe protein interaction networks, validate drug targets, and understand mechanisms of action in a native cellular environment. Future innovations will likely focus on developing more specific and controllable biotin ligases for greater spatial and temporal resolution in proximity labeling studies.

The Mechanism of Action of Biotinamide in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide, a synthetic derivative of biotin (Vitamin B7), has emerged as a valuable tool in a range of biological and biomedical research applications. Unlike its parent molecule, biotin, which has a well-defined role as an essential coenzyme in carboxylation reactions, the "mechanism of action" of this compound is primarily understood through its utility as an exogenous agent for biotinylation. This technical guide provides an in-depth exploration of the core principles underlying the use of this compound in biological systems, with a focus on its application as a powerful research tool.

The primary form of this compound discussed herein is N-(2-aminoethyl)this compound, also known as biotin ethylenediamine or by the trade name Neurobiotin™. This derivative possesses a primary amine group, allowing for its covalent conjugation to various biomolecules. Its fundamental mechanism of action, therefore, is to introduce a biotin moiety onto a target molecule or within a cellular compartment, enabling subsequent detection or purification based on the extraordinarily high affinity of biotin for avidin and streptavidin.

Core Principle: The Avidin-Biotin Interaction

The utility of this compound is intrinsically linked to the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii). This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd).

Interaction Dissociation Constant (Kd) Reference
Biotin - Avidin~ 1 x 10⁻¹⁵ M[1]
Biotin - Streptavidin~ 1 x 10⁻¹⁴ M[2]

This robust interaction allows for the highly sensitive and specific detection of biotinylated molecules. Once a target is labeled with this compound, it can be visualized or isolated using avidin or streptavidin conjugated to a reporter molecule (e.g., a fluorophore or enzyme) or a solid support (e.g., beads).

Applications of this compound in Biological Systems

The primary "action" of this compound in biological systems is as a versatile labeling agent. Its applications are diverse and include neuroanatomical tracing and the labeling of various biomolecules.

Neuroanatomical Tracing

N-(2-aminoethyl)this compound, commercially known as Neurobiotin™, is extensively used as an intracellular and extracellular tracer to delineate neuronal architecture.[3][4]

Mechanism of Action as a Neuronal Tracer:

  • Introduction into Neurons: this compound is introduced into neurons via intracellular injection through a microelectrode or by extracellular pressure injection.[5][6] Its lower molecular weight and higher solubility compared to other tracers like biocytin allow for efficient filling of fine neuronal processes.[7]

  • Transport: Once inside a neuron, this compound is transported throughout the cell, filling the soma, dendrites, and axons. It can be transported both anterogradely (from the cell body to the axon terminal) and retrogradely (from the axon terminal to the cell body).[4] Transneuronal transport, where the tracer moves across synapses to connected neurons, has also been observed.[4]

  • Fixation and Detection: The tissue is then fixed, and the this compound is detected using avidin or streptavidin conjugates. A common method involves the use of an avidin-biotin-peroxidase complex (ABC) followed by a colorimetric reaction with diaminobenzidine (DAB), which produces a permanent, electron-dense precipitate visible by light and electron microscopy.[6]

Below is a diagram illustrating the workflow for neuronal tracing using this compound.

G cluster_workflow Neuronal Tracing Workflow with this compound injection This compound Injection (Intracellular or Extracellular) transport Anterograde/Retrograde Transport within Neuron injection->transport fixation Tissue Fixation transport->fixation detection Detection with Avidin/Streptavidin Conjugate fixation->detection visualization Visualization (e.g., DAB reaction) detection->visualization

Figure 1. Workflow for neuronal tracing using this compound.
Labeling of Biomolecules

The primary amine group of biotin ethylenediamine allows for its covalent attachment to biomolecules containing carboxyl groups, such as proteins and peptides, through a carbodiimide-mediated coupling reaction (e.g., using EDC).

Mechanism of Labeling:

This process typically involves a two-step reaction:

  • Activation of Carboxyl Groups: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxyl groups on the target molecule, forming a highly reactive O-acylisourea intermediate. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can stabilize this intermediate, increasing the efficiency of the reaction.

  • Coupling of this compound: The primary amine of this compound then reacts with the activated carboxyl group to form a stable amide bond, covalently linking the biotin moiety to the target molecule.

The following diagram illustrates the EDC/NHS coupling chemistry for labeling a protein with this compound.

G cluster_coupling EDC/NHS Coupling of this compound to a Protein protein Protein with Carboxyl Group (-COOH) edc_nhs EDC + NHS protein->edc_nhs activated_protein Activated Protein (NHS-ester intermediate) edc_nhs->activated_protein This compound This compound (with Primary Amine) activated_protein->this compound biotinylated_protein Biotinylated Protein activated_protein->biotinylated_protein This compound->biotinylated_protein

Figure 2. EDC/NHS coupling of this compound to a protein.

Cellular Uptake and Metabolism

The precise mechanisms of this compound's cellular uptake and its metabolic fate are not as well-characterized as those of biotin.

Cellular Uptake: While biotin is actively transported into cells by the sodium-dependent multivitamin transporter (SMVT), it is not definitively known if this compound utilizes the same transporter.[8] Studies on biocytin (biotin-lysine), a structurally similar molecule, have shown that it is not transported into certain cell types, suggesting that modifications to the carboxyl group of biotin can affect transporter recognition. However, the successful use of N-(2-aminoethyl)this compound as an intracellular label in neurons indicates that it can effectively enter these cells, though the exact mechanism (e.g., transporter-mediated, endocytosis, or diffusion) requires further investigation.[4]

Metabolism and Interaction with Biotinidase: Biotinidase is a crucial enzyme that recycles biotin by cleaving the amide bond between biotin and lysine in the degradation products of biotin-dependent carboxylases.[9] A critical question regarding the biological action of this compound is whether it can serve as a substrate for biotinidase. If biotinidase can cleave the amide bond in this compound, it would release free biotin and ethylenediamine.

Currently, there is a lack of quantitative data (e.g., Km, Vmax) on the interaction between biotinidase and this compound. Standard biotinidase assays typically use artificial substrates like N-biotinyl-p-aminobenzoate or the natural substrate biocytin.[10] Without specific enzymatic studies, it remains an open question whether this compound is metabolized in a similar manner to biocytin or if it remains stable within the cell. The observation that N-(2-aminoethyl)this compound remains in cells for extended periods for tracing studies suggests it may not be rapidly metabolized.[3]

The potential interaction with biotinidase is a key area for future research to fully understand the biological implications of using this compound.

G cluster_fate Potential Intracellular Fate of this compound This compound This compound biotinidase Biotinidase This compound->biotinidase ? stable Remains Intact This compound->stable ? biotin Free Biotin biotinidase->biotin ethylenediamine Ethylenediamine biotinidase->ethylenediamine

Figure 3. Potential intracellular fate of this compound.

Experimental Protocols

Detailed Protocol for Neuronal Tracing with N-(2-aminoethyl)this compound (Neurobiotin™)

This protocol is adapted from standard neuroanatomical tracing procedures.[5][6]

Materials:

  • N-(2-aminoethyl)this compound hydrochloride (Neurobiotin™)

  • Intracellular recording solution (e.g., 1 M potassium acetate)

  • Microelectrode

  • Micromanipulator and injection system

  • Fixative solution (e.g., 4% paraformaldehyde in phosphate buffer)

  • Phosphate-buffered saline (PBS)

  • Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 10% normal goat serum)

  • Avidin-Biotin-Peroxidase Complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate kit

Procedure:

  • Electrode Filling: Prepare a 2-4% solution of Neurobiotin™ in the intracellular recording solution. Back-fill the microelectrode with this solution.

  • Intracellular Injection: Under visual guidance (e.g., in a brain slice preparation), impale a neuron with the microelectrode. Inject the Neurobiotin™ iontophoretically by passing positive current pulses (e.g., 0.5-1.5 nA, 200 ms duration at 2 Hz for 5-15 minutes).

  • Diffusion: Allow time for the tracer to diffuse throughout the neuron (typically 1-4 hours).

  • Fixation: Fix the tissue by immersion or perfusion with 4% paraformaldehyde for at least 4 hours at 4°C.

  • Sectioning: Cut sections of the tissue (e.g., 50-100 µm thick) using a vibratome.

  • Permeabilization and Blocking: Wash the sections in PBS and then incubate in the permeabilization/blocking solution for 1-2 hours at room temperature.

  • ABC Incubation: Incubate the sections in the ABC reagent according to the manufacturer's instructions (typically overnight at 4°C).

  • Visualization: Wash the sections in PBS and then react with the DAB substrate until the desired staining intensity is achieved.

  • Mounting and Analysis: Mount the stained sections on slides, dehydrate, and coverslip. The labeled neurons can then be reconstructed and analyzed.

General Protocol for Labeling Proteins with Biotin Ethylenediamine using EDC

This protocol provides a general guideline for coupling biotin ethylenediamine to proteins containing accessible carboxyl groups.

Materials:

  • Protein to be labeled

  • Biotin ethylenediamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation: Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Coupling: Immediately add a 20- to 100-fold molar excess of biotin ethylenediamine to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted biotin ethylenediamine by dialysis or using a desalting column.

  • Quantification of Biotinylation: The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Conclusion

The mechanism of action of this compound in biological systems is primarily that of a highly effective biotinylating agent. Its chemical structure, particularly the presence of a reactive primary amine in derivatives like N-(2-aminoethyl)this compound, allows for its covalent attachment to a wide range of biomolecules. This, in turn, leverages the powerful avidin-biotin interaction for sensitive detection and purification. While its application in neuroanatomical tracing is well-established, a deeper understanding of its cellular uptake mechanisms and metabolic fate, especially its interaction with biotinidase, remains an important area for future investigation. The protocols provided in this guide offer a framework for the effective use of this compound as a versatile tool in molecular and cellular biology research. Further quantitative studies on its binding kinetics and enzymatic interactions will undoubtedly enhance its application and the interpretation of experimental results.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Biotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide, the amide derivative of biotin (Vitamin H or B7), is a molecule of significant interest in various scientific disciplines. While structurally similar to its carboxylic acid counterpart, the conversion of the carboxyl group to a primary amide imparts distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its stability and biological relevance. The information presented herein is intended to serve as a valuable resource for researchers utilizing or investigating this compound in drug development, biochemical assays, and other scientific applications.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear comparison of its key characteristics.

Identifier Value Source
IUPAC Name 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamidePubChem
Molecular Formula C₁₀H₁₇N₃O₂SPubChem[1]
Molecular Weight 243.33 g/mol PubChem[1]
CAS Number 6929-42-6PubChem[1]
Property Value Source
Melting Point Not Available
Boiling Point Not Available
pKa (Strongest Acidic) 13.6 (Predicted)Human Metabolome Database[2]
pKa (Strongest Basic) -0.56 (Predicted)Human Metabolome Database[2]
Solubility

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra for this compound are not widely published, data from biotin and biotinylated molecules serve as a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for this compound are not available in public databases. However, predicted spectral data and experimental data for biotin and its derivatives can be used for comparative analysis.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons in the bicyclic ring system and the pentanamide side chain. Key expected chemical shifts would include those for the ureido protons, the protons on the thiophane ring, and the methylene groups of the side chain.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the amide, the carbons of the ureido ring, the carbons of the thiophane ring, and the carbons of the aliphatic side chain.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Based on the structure, the following key peaks can be anticipated:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the amide N-H bonds.

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

  • C-H stretching: Peaks in the region of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • N-H bending: Around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of biotinylated peptides has been studied, revealing characteristic signature ions. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 244.33. Fragmentation would likely involve cleavage of the side chain and fragmentation of the bicyclic ring system.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of biotin. This can be achieved by first activating the carboxylic acid group of biotin, followed by reaction with an ammonia source.

Protocol: Synthesis of this compound from Biotin

Materials:

  • D-Biotin

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Ammonia solution (e.g., 7N in methanol)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Activation of Biotin:

    • Dissolve D-Biotin (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • The formation of the NHS-activated biotin ester can be monitored by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with a small amount of DMF.

  • Amidation:

    • To the filtrate containing the activated biotin, slowly add an excess of ammonia solution (e.g., 7N in methanol, 5-10 equivalents) at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the crude product.

    • Collect the solid by filtration and wash with diethyl ether.

    • Purify the crude this compound by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane with increasing percentages of methanol) to afford pure this compound.

Workflow for the Synthesis of this compound:

G Biotin D-Biotin Activation Activation (0°C to RT) Biotin->Activation NHS NHS NHS->Activation DCC DCC in DMF DCC->Activation BiotinNHS Biotin-NHS Ester Activation->BiotinNHS Amidation Amidation (0°C to RT) BiotinNHS->Amidation Ammonia Ammonia Solution Ammonia->Amidation CrudeProduct Crude this compound Amidation->CrudeProduct Purification Purification (Silica Gel Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct G Target Target Molecule (Protein, Antibody, etc.) Biotinylation Biotinylation Reaction Target->Biotinylation BiotinylationReagent Biotinylation Reagent (e.g., Biotin-NHS) BiotinylationReagent->Biotinylation BiotinylatedTarget Biotinylated Target Biotinylation->BiotinylatedTarget Detection Detection/Purification BiotinylatedTarget->Detection Streptavidin Streptavidin/Avidin (Conjugated to probe) Streptavidin->Detection Signal Signal Amplification or Target Isolation Detection->Signal

References

Biotinamide as a Human Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 13, 2025

Abstract

This technical guide provides an in-depth examination of biotinamide, primarily in the form of biocytin (ε-N-biotinyl-L-lysine), as a crucial metabolite in human physiology. For researchers, scientists, and professionals in drug development, this document details the biosynthesis, degradation, and physiological significance of the biotin-amide linkage. It offers a comprehensive overview of the biotin cycle, the enzymatic roles of holocarboxylase synthetase and biotinidase, and the clinical implications of defects in this metabolic pathway, particularly biotinidase deficiency. This guide summarizes quantitative data on biocytin levels in biological fluids, presents detailed experimental protocols for the analysis of biotin-amide metabolism, and includes visualizations of key pathways and workflows to facilitate a deeper understanding of this vital biochemical process.

Introduction

Biotin, or vitamin B7, is an essential water-soluble vitamin that functions as a covalently bound cofactor for five human carboxylases. These enzymes play a critical role in a variety of metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] The covalent attachment of biotin to these apocarboxylases is a post-translational modification that forms a biotin-amide bond between the carboxyl group of biotin's valeric acid side chain and the ε-amino group of a specific lysine residue within the enzyme.[3] The resulting biotinylated enzyme is known as a holocarboxylase.

The term "this compound" in the context of human metabolism primarily refers to this amide linkage within biotinylated proteins and its degradation product, biocytin. The formation and cleavage of this bond are central to the biotin cycle, a process that ensures the efficient utilization and recycling of biotin. This cycle is governed by two key enzymes: holocarboxylase synthetase (HCS), which catalyzes the formation of the biotin-amide bond, and biotinidase, which hydrolyzes it.[3][4]

Disruptions in the biotin cycle, particularly deficiencies in biotinidase activity, lead to an inability to recycle biotin, resulting in multiple carboxylase deficiency.[5][6] This guide will explore the lifecycle of the biotin-amide bond, from its synthesis and function to its breakdown and the clinical relevance of its metabolism.

The Biotin Cycle: Biosynthesis and Degradation of the Biotin-Amide Linkage

The biotin cycle is a fundamental metabolic pathway that ensures a continuous supply of biotin for essential carboxylase enzymes.[7] This cycle involves the covalent attachment of biotin to apocarboxylases and the subsequent release and recycling of biotin from degraded holocarboxylases.

Biosynthesis of the Biotin-Amide Bond: The Role of Holocarboxylase Synthetase

Holocarboxylase synthetase (HCS) is the enzyme responsible for the formation of the biotin-amide bond, a process known as biotinylation.[8] This reaction occurs in two steps:

  • Activation of Biotin: Biotin is first activated by ATP to form biotinyl-5'-AMP (B-AMP), with the release of pyrophosphate.[9]

  • Transfer to Apocarboxylase: The activated biotinyl moiety is then transferred from B-AMP to a specific lysine residue on the apocarboxylase, forming a stable amide linkage and releasing AMP.[9]

This process converts the inactive apocarboxylase into a functionally active holocarboxylase. HCS has been shown to have a role in gene regulation, suggesting its function extends beyond the biotinylation of carboxylases.[8][10]

Degradation of Holocarboxylases and the Formation of Biocytin

Holocarboxylases, like other cellular proteins, undergo proteolytic degradation. This process breaks down the protein backbone but leaves the biotin-amide linkage intact, resulting in the formation of biocytin (ε-N-biotinyl-L-lysine) and smaller biotinylated peptides.[3][5]

Cleavage of the Biotin-Amide Bond: The Role of Biotinidase

Biotinidase is a ubiquitous enzyme found in high levels in human serum, liver, and kidneys.[6] Its primary function is to hydrolyze the amide bond in biocytin and biotinylated peptides, releasing free biotin and lysine. This cleavage is essential for recycling the vitamin, making it available for reuse by HCS.[5] In the absence of functional biotinidase, the body cannot effectively recycle biotin, leading to a functional biotin deficiency.[11]

The following diagram illustrates the central role of HCS and biotinidase in the human biotin cycle.

Biotin_Cycle cluster_synthesis Biotinylation (HCS) cluster_degradation Degradation & Recycling Biotin Free Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS Apocarboxylase Apocarboxylase (Inactive) Apocarboxylase->HCS Holocarboxylase Holocarboxylase (Active) HCS->Holocarboxylase ATP -> AMP+PPi Proteolysis Proteolysis Holocarboxylase->Proteolysis cluster_degradation cluster_degradation Biocytin Biocytin (Biotin-Lysine) Proteolysis->Biocytin Biotinidase Biotinidase Biocytin->Biotinidase Recycled_Biotin Free Biotin Biotinidase->Recycled_Biotin Lysine Lysine Biotinidase->Lysine

Figure 1: The Human Biotin Cycle.

Physiological Role and Clinical Significance

The integrity of the biotin cycle is paramount for normal metabolic function. The formation of the biotin-amide bond is the basis for the activity of five essential human carboxylases:

  • Acetyl-CoA carboxylase 1 and 2 (ACC1, ACC2): Involved in fatty acid synthesis.

  • Pyruvate carboxylase (PC): A key enzyme in gluconeogenesis.

  • Propionyl-CoA carboxylase (PCC): Essential for the metabolism of several amino acids and odd-chain fatty acids.

  • Methylcrotonyl-CoA carboxylase (MCC): Involved in the catabolism of the amino acid leucine.

Biotinidase Deficiency

Biotinidase deficiency is an autosomal recessive inherited metabolic disorder characterized by the inability to cleave biotin from biocytin and biotinylated peptides.[12] This leads to a functional biotin deficiency, as the vitamin cannot be effectively recycled. The incidence of profound biotinidase deficiency is approximately 1 in 137,400, while partial deficiency affects about 1 in 110,000 individuals.

Untreated, biotinidase deficiency can lead to a range of severe neurological and cutaneous symptoms, including seizures, hypotonia, developmental delay, ataxia, hearing and vision loss, alopecia, and skin rashes.[13] Early diagnosis through newborn screening and lifelong treatment with oral biotin supplementation can prevent or ameliorate these symptoms.[12]

Biocytin as a Biomarker

In individuals with biotinidase deficiency, the inability to cleave biocytin leads to its accumulation and subsequent excretion in the urine.[1] Therefore, the presence and quantification of biocytin in urine serve as a key biomarker for the diagnosis of this disorder.[14][15] In healthy individuals, biocytin is typically undetectable in urine due to efficient cleavage by biotinidase.[16]

Quantitative Data

The quantification of biocytin and the assessment of biotinidase activity are crucial for the diagnosis and management of biotinidase deficiency. The following tables summarize key quantitative data from the literature.

ParameterBiological FluidValue Range (Healthy Individuals)Value Range (Biotinidase Deficiency)Citation
Biotinidase Activity Serum/Plasma4.4 - 10 nmol/min/mLProfound: <10% of mean normal activityPartial: 10-30% of mean normal activity[12]
Biocytin Excretion UrineUndetectable6.2 - 28.8 nmol/mmol creatinine (before treatment)[1][15]

Table 1: Biotinidase Activity and Biocytin Excretion in Healthy Individuals and Patients with Biotinidase Deficiency.

ParameterValueCitation
Mean Serum Biotinidase Activity (Healthy Adults) 7.1 ± 1.2 nmol/min/mL[12]
Mean Serum Biotinidase Activity (using biocytin as substrate) 2.71 ± 0.93 pmol/min/mL[17]

Table 2: Mean Serum Biotinidase Activity in Healthy Adults.

Note: Different assay methods and substrates can result in different reported units and value ranges.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound metabolism.

Biotinidase Activity Assay (Colorimetric Method)

This assay is commonly used for newborn screening and diagnosis of biotinidase deficiency. It relies on an artificial substrate, N-biotinyl-p-aminobenzoate (B-PAB).

Principle: Biotinidase cleaves B-PAB to release p-aminobenzoic acid (PABA). PABA is then diazotized and coupled with a chromogen to produce a colored product that can be quantified spectrophotometrically.[18][19]

Materials:

  • Dried blood spots or serum/plasma samples

  • Substrate buffer containing N-biotinyl-p-aminobenzoate (B-PAB)

  • Trichloroacetic acid (TCA) solution (stop solution)

  • Color Reagent 1 (Sodium Nitrite)

  • Color Reagent 2 (Ammonium Sulfamate)

  • Color Reagent 3 (N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Microplate reader

Procedure:

  • Sample Preparation: Punch out dried blood spots or prepare serum/plasma samples.

  • Incubation: Incubate the sample with the B-PAB substrate buffer to allow the enzymatic reaction to occur.

  • Reaction Termination: Stop the reaction by adding TCA.

  • Color Development: Add the color reagents sequentially to develop the colored product.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Quantification: Calculate biotinidase activity based on a standard curve of known PABA concentrations.

The following diagram outlines the workflow for a colorimetric biotinidase activity assay.

Biotinidase_Assay_Workflow start Start: Sample Collection (Dried Blood Spot or Serum) punch Punch Dried Blood Spot or Aliquot Serum start->punch incubate Incubate with B-PAB Substrate punch->incubate stop Stop Reaction (Add TCA) incubate->stop color_dev Sequential Addition of Color Reagents stop->color_dev read Measure Absorbance (Spectrophotometry) color_dev->read calculate Calculate Biotinidase Activity read->calculate end End: Result calculate->end

Figure 2: Workflow for Colorimetric Biotinidase Activity Assay.
Quantification of Biocytin by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of biocytin in biological fluids.[20]

Principle: Biocytin is separated from other components in the sample by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.

Materials:

  • Urine or plasma samples

  • Internal standard (e.g., isotopically labeled biocytin)

  • Solid-phase extraction (SPE) or other sample preparation cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike the sample with an internal standard. Perform a sample cleanup and concentration step, such as SPE, to remove interfering substances.

  • LC Separation: Inject the prepared sample onto an LC column to separate biocytin from other molecules.

  • MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Biocytin is ionized, and specific parent-daughter ion transitions are monitored for quantification.

  • Quantification: The concentration of biocytin is determined by comparing the peak area of the analyte to that of the internal standard.

The following diagram illustrates the workflow for LC-MS/MS quantification of biocytin.

LCMS_Biocytin_Workflow start Start: Biological Sample (Urine or Plasma) spike Spike with Internal Standard start->spike extract Sample Preparation (e.g., Solid-Phase Extraction) spike->extract lc Liquid Chromatography (LC) Separation extract->lc msms Tandem Mass Spectrometry (MS/MS) Detection lc->msms quantify Data Analysis and Quantification msms->quantify end End: Biocytin Concentration quantify->end

Figure 3: Workflow for LC-MS/MS Quantification of Biocytin.

Signaling Pathways and Regulation

Recent research has indicated that biotin and its associated enzymes, HCS and biotinidase, may play roles beyond intermediary metabolism, extending to the regulation of gene expression.

Histone Biotinylation

HCS can catalyze the biotinylation of histones, suggesting a role for biotin in epigenetic regulation.[3] Biotinylated histones are thought to be involved in transcriptional repression and the maintenance of genome stability. Biotinidase may also play a role in regulating histone biotinylation.

Regulation of Gene Expression

Studies have shown that biotin levels can influence the expression of various genes. HCS and its product, B-AMP, are implicated in a signaling cascade that regulates the mRNA levels of HCS itself and the biotin-dependent carboxylases.[10] This suggests a feedback mechanism where biotin availability can modulate the expression of the very enzymes involved in its metabolism. Biotinidase deficiency may disrupt this regulatory mechanism, contributing to the pathology of the disorder.[9]

The following diagram depicts the proposed signaling pathway for biotin-mediated gene regulation.

Biotin_Signaling_Pathway Biotin Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS B_AMP Biotinyl-5'-AMP (B-AMP) HCS->B_AMP + ATP sGC Soluble Guanylate Cyclase (sGC) B_AMP->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Transcription_Factors Transcription Factors PKG->Transcription_Factors Phosphorylates Gene_Expression Regulation of Gene Expression (HCS, Carboxylases) Transcription_Factors->Gene_Expression

Figure 4: Proposed Signaling Pathway for Biotin-Mediated Gene Regulation.

Implications for Drug Development

The biotin-amide linkage and the enzymes that regulate it present potential targets for therapeutic intervention. Understanding the substrate specificity of biotinidase and HCS could inform the design of novel diagnostics and therapies.

Furthermore, the high affinity of the biotin-streptavidin interaction is widely exploited in biotechnology and drug delivery. The covalent attachment of biotin to drugs or targeting moieties via an amide bond is a common strategy. A thorough understanding of how these biotinylated conjugates are metabolized, including the potential for cleavage by biotinidase, is crucial for the design of effective targeted therapies.

Conclusion

This compound, in the form of the biotin-lysine linkage (biocytin), is a central metabolite in the human biotin cycle. Its formation by holocarboxylase synthetase is essential for the activation of key metabolic enzymes, while its cleavage by biotinidase is critical for the recycling of this vital nutrient. The study of biocytin and biotinidase activity is fundamental to the diagnosis and understanding of biotinidase deficiency, a treatable inborn error of metabolism. Future research into the regulatory roles of biotinylation and the enzymes of the biotin cycle will likely uncover new insights into cellular metabolism and gene regulation, opening new avenues for therapeutic development. This guide provides a foundational resource for professionals engaged in this important area of research.

References

Methodological & Application

Application Notes and Protocols: Biotinamide Labeling of Cell Surface Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of cell surface proteins is crucial for understanding cellular processes such as signal transduction, cell adhesion, and ion transport.[1] These proteins are primary targets for drug development and serve as valuable diagnostic biomarkers.[2] Biotinamide labeling, or biotinylation, is a powerful technique for specifically isolating and analyzing this subset of the proteome.[3][4][5] The method utilizes a membrane-impermeable biotin reagent to covalently label proteins on the exterior of an intact cell.[6][7] Following labeling, the cells are lysed, and the biotin-tagged proteins are captured using avidin or streptavidin affinity purification, allowing for their separation from intracellular proteins.[8][9] This approach enables downstream analysis through methods like Western blotting or mass spectrometry to quantify changes in protein expression, study protein trafficking, and identify protein-protein interactions.[10][11]

Principle of the Method: The protocol is based on the chemical reaction between an N-hydroxysuccinimide (NHS) ester of biotin and primary amines (-NH2) found in the side chains of lysine residues and the N-terminus of polypeptides.[7][12] When using a sulfated version of the NHS-biotin reagent, such as Sulfo-NHS-Biotin, the molecule is rendered water-soluble and membrane-impermeable due to its charge.[6] This ensures that in intact cells, only proteins with domains exposed to the extracellular environment are labeled.[8] The reaction is most efficient at a neutral to slightly alkaline pH (7-9). After the labeling reaction, any unreacted biotin reagent is quenched using a compound rich in primary amines, like glycine or Tris.[12][13]

The strong and highly specific non-covalent interaction between biotin (Vitamin B7) and proteins like avidin or streptavidin is then exploited for affinity purification.[14] The biotinylated proteins are captured from the total cell lysate using avidin or streptavidin immobilized on a solid support, such as agarose or magnetic beads.[8][9] For applications requiring the release of captured proteins, a cleavable biotin reagent (e.g., Sulfo-NHS-SS-Biotin) can be used. This reagent contains a disulfide bond in its spacer arm, which can be broken by a reducing agent like DTT, allowing for the gentle elution of the captured surface proteins from the beads.[1][15][16]

Visualized Workflow and Chemistry

G cluster_workflow Experimental Workflow A 1. Cell Culture (Adherent or Suspension) B 2. Wash Cells (Ice-cold PBS) A->B C 3. Biotinylation (Sulfo-NHS-Biotin) B->C D 4. Quench Reaction (Glycine Solution) C->D E 5. Cell Lysis (Detergent Buffer) D->E F 6. Affinity Capture (Streptavidin Beads) E->F G 7. Wash Beads (Remove non-specific binders) F->G H 8. Elution G->H I 9. Downstream Analysis (Western Blot, Mass Spec) H->I

Caption: High-level workflow for cell surface protein biotinylation.

Caption: Reaction of Sulfo-NHS-Biotin with a protein's primary amine.

Experimental Protocols

Materials and Reagents
ReagentRecommended Source (Example)
EZ-Link™ Sulfo-NHS-LC-BiotinThermo Fisher Scientific (21335)
EZ-Link™ Sulfo-NHS-SS-Biotin (Cleavable)Thermo Fisher Scientific (21331)
Phosphate-Buffered Saline (PBS), pH 8.0Gibco (10010023)
GlycineSigma-Aldrich (G8898)
Lysis Buffer (e.g., RIPA)Cell Signaling Technology (9806)
Protease Inhibitor CocktailRoche (11836170001)
NeutrAvidin™ Agarose ResinThermo Fisher Scientific (29200)
Dithiothreitol (DTT)Sigma-Aldrich (D9779)
SDS-PAGE Loading Buffer (e.g., Laemmli)Bio-Rad (1610747)
Adherent or suspension mammalian cellsATCC
Protocol 1: Biotinylation of Adherent Cells

This protocol is optimized for cells grown in monolayer culture.

  • Cell Preparation: Grow cells to 80-90% confluency in the appropriate culture vessel (e.g., 10 cm dish).

  • Washing: Gently aspirate the culture medium. Wash the cells twice with 10 mL of ice-cold PBS, pH 8.0.[13] Performing all steps at 4°C or on ice minimizes membrane trafficking and potential internalization of the biotin reagent.[13]

  • Biotinylation Reaction: Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5-1.0 mg/mL.[10][13] Immediately add a sufficient volume to cover the cell monolayer (e.g., 5 mL for a 10 cm dish).

  • Incubation: Incubate the cells on a rocking platform with gentle agitation for 30 minutes at 4°C.[1][7]

  • Quenching: Aspirate the biotin solution. To quench the reaction, add 10 mL of quenching buffer (PBS containing 100 mM glycine) and incubate for 10-15 minutes at 4°C with gentle rocking.[3][12][17]

  • Final Washes: Wash the cells three times with ice-cold PBS to remove excess biotin and quenching buffer.[13]

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to the plate (e.g., 500 µL for a 10 cm dish). Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.[8] Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5] The clarified supernatant containing the biotinylated proteins is now ready for protein quantification and affinity purification.

Protocol 2: Biotinylation of Suspension Cells
  • Cell Preparation: Harvest cells by centrifugation at 500 x g for 3 minutes at 4°C.[12]

  • Washing: Discard the supernatant. Wash the cell pellet three times with ice-cold PBS, pH 8.0, centrifuging between each wash.

  • Biotinylation Reaction: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS, pH 8.0.[6][15] Add the freshly prepared Sulfo-NHS-Biotin reagent to a final concentration of 1-2 mM.[6][13]

  • Incubation: Incubate the cell suspension for 30 minutes at room temperature or on ice with gentle end-over-end rotation.[6][15]

  • Quenching: Pellet the cells by centrifugation. To quench the reaction, resuspend the cells in quenching buffer (PBS + 100 mM glycine) and incubate for 10 minutes.[13]

  • Final Washes: Wash the cells three times by pelleting and resuspending in ice-cold PBS.

  • Cell Lysis: Resuspend the final cell pellet in ice-cold lysis buffer with protease inhibitors. Proceed with lysate clarification as described in Protocol 1, Step 8.

Protocol 3: Isolation of Biotinylated Proteins
  • Protein Quantification: Determine the protein concentration of the clarified cell lysate using a standard assay (e.g., BCA).[5]

  • Bead Preparation: Prepare NeutrAvidin or streptavidin agarose beads. For each sample, use 40-50 µL of 50% bead slurry.[5][18] Wash the beads twice with lysis buffer.

  • Affinity Capture: Equalize the protein amount for all samples (e.g., 1-2 mg of total protein). Add the clarified lysate to the washed beads.

  • Incubation: Incubate the lysate-bead mixture for 2 hours to overnight at 4°C with gentle end-over-end rotation.[3][18][19]

  • Washing: Pellet the beads by centrifugation (e.g., 3,000 x g for 30 seconds).[5] Discard the supernatant (this is the intracellular, non-biotinylated fraction). Wash the beads extensively to remove non-specifically bound proteins. Perform at least four washes with ice-cold lysis buffer, followed by two washes with a high-salt buffer and a final wash with PBS.[3][8]

  • Elution (Non-Cleavable Biotin): To elute proteins, add 2X SDS-PAGE loading buffer to the beads and boil at 95-100°C for 5-10 minutes. The proteins will be eluted, but will remain bound to the streptavidin from the beads.

  • Elution (Cleavable SS-Biotin): To elute proteins labeled with Sulfo-NHS-SS-Biotin, add elution buffer (PBS containing 50-100 mM DTT) and incubate at 65°C for 10-30 minutes to cleave the disulfide bond.[1][15] Pellet the beads and collect the supernatant containing the isolated surface proteins. Add 4X SDS-PAGE loading buffer to the supernatant for analysis.

Data Presentation

Table 1: Typical Experimental Parameters
ParameterAdherent Cells (10 cm dish)Suspension Cells (per sample)Source(s)
Cell Number5-10 x 10^6~25 x 10^6[1][6]
Biotin Reagent Conc.0.5 - 1.0 mg/mL1 - 2 mM[6][10]
Labeling Volume5 - 10 mL1 mL[1][6]
Incubation Time / Temp.30 min @ 4°C30 min @ RT or 4°C[7][13]
Quenching Solution100 mM Glycine in PBS100 mM Glycine in PBS[12][13]
Total Lysate Protein Yield1 - 3 mg2 - 5 mg-
Streptavidin Bead Slurry40 - 50 µL40 - 50 µL[5][18]
Table 2: Optimization of Biotinylation Conditions
ConditionObservationRecommendationSource(s)
Incubation Temperature Labeling at 4°C reduces the internalization of biotinylated proteins compared to 37°C.[12][13]Perform labeling on ice or at 4°C to ensure specificity for proteins present at the surface.[13][12][13]
pH of Labeling Buffer NHS ester hydrolysis is rapid at high pH, while the reaction with amines is favored at pH >7.Use a buffer at pH 7.5-8.3 for optimal labeling efficiency.[10][13][10][13]
Biotin Reagent Sulfo-NHS-SS-Biotin allows for gentle elution with reducing agents.[1][15]Use cleavable biotin for applications where protein recovery is critical (e.g., mass spectrometry).[16][1][15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Source(s)
Low yield of biotinylated proteins - Inactive biotin reagent (hydrolyzed).- Insufficient labeling time or concentration.- Protein of interest has few accessible primary amines.- Always prepare biotin reagent solution immediately before use.[17]- Optimize biotin concentration and incubation time.- Confirm protein expression in total cell lysate. Note that not all surface proteins are amenable to this labeling method.[1][1][17]
High background / Non-specific binding to beads - Insufficient washing of beads.- Intrinsic stickiness of certain proteins.- Endogenous biotinylated proteins in the lysate (e.g., carboxylases).- Increase the number of wash steps (from 3 to 5-8) and the stringency of the wash buffers (e.g., add 0.1% Tween-20).[20]- Pre-clear the lysate by incubating it with beads that have no streptavidin before the affinity capture step.[20][20]
Intracellular proteins detected in surface fraction - Compromised cell membrane integrity during labeling, allowing biotin to enter the cell.- Insufficient quenching of the biotin reagent.- Handle cells gently; ensure all labeling and washing steps are performed with ice-cold buffers to maintain membrane integrity.[1][21]- Ensure complete removal of the biotin solution before adding quenching buffer and wash thoroughly post-quenching.[1][1][21]
No signal for protein of interest after pull-down - Protein is not expressed on the cell surface.- Biotinylation sterically hinders antibody binding in Western blot.- Low protein abundance.- Verify surface localization using an alternative method (e.g., immunofluorescence on non-permeabilized cells).- Use a different antibody targeting a different epitope.- Increase the amount of starting lysate for the pull-down.-

References

Application Notes and Protocols for Intracellular Labeling of Neurons using Biotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide, also commercially known as Neurobiotin™, is a versatile and widely used tracer for the intracellular labeling of neurons.[1][2][3] Its small molecular weight and positive charge allow for efficient filling of neuronal processes, revealing detailed morphology of dendrites and axons.[3][4] This document provides detailed application notes and protocols for the use of this compound in intracellular labeling studies, intended for researchers in neuroscience and related fields.

This compound offers several advantages over other intracellular labels like biocytin. It can be dissolved at higher concentrations without precipitation and is selectively ejected with positive current, which is beneficial for electrophysiologists using hyperpolarizing current to stabilize neuronal membrane potentials.[4] Furthermore, it is a fixable tracer that can be visualized using a variety of methods, including enzymatic reactions and fluorescence, making it compatible with subsequent immunocytochemical processing.[5][6]

Data Presentation

The following table summarizes key quantitative data for the application of this compound in intracellular neuronal labeling.

ParameterValueNotesSource(s)
Molecular Weight 286 Da (this compound)Compared to 372 Da for biocytin.[4][4]
Solubility 2-4% in 1-2 M salt solutionsHigher solubility than biocytin, which may precipitate in similar solutions.[4][4]
Electrode Filling Solution 2% NEUROBIOTIN™ Tracer in 1.0 M potassium methylsulfate or 1.0 M potassium chloride[2][6]
Electrode Resistance 60-150 MΩMeasured in Ringer solution.[2][6][2][6]
Intracellular Injection Current 1-5 nA depolarizing rectangular pulses150 ms duration at 3.3 Hz for 2-10 minutes.[6][6]
Iontophoresis Current (in vivo) 0.5 nA depolarizing current pulses for 15 minCurrents greater than 1 nA may increase spike width.[7][7]
Survival Time (in vivo) Up to 48 hoursLabeled neurons are strongly stained at 12 hours and fade significantly by 48 hours.[7][7]
Fixative 4% paraformaldehyde and 0.2% picric acid in 0.15 M phosphate buffer (pH 7.4)For both in vitro slices and in vivo perfusion.[6][6]
Permeabilization 0.4% Triton X-100 in PBS for 1-2 hours[6]
Visualization (Chromogenic) VECTASTAIN® ABC Reagent followed by 0.05% DAB and 0.003% H₂O₂ in PBS[6]
Visualization (Fluorescent) Avidin conjugated to fluorophores (e.g., fluorescein, Texas Red™)[6]

Experimental Protocols

Protocol 1: Intracellular Labeling of Neurons in Brain Slices

This protocol is adapted for in vitro brain slice preparations.

Materials:

  • This compound (e.g., NEUROBIOTIN™ Tracer)

  • Internal solution (e.g., 1.0 M potassium methylsulfate or 1.0 M potassium chloride)

  • Glass micropipettes

  • Micropipette puller

  • Electrophysiology setup with amplifier

  • Artificial cerebrospinal fluid (aCSF)

  • Fixative solution (4% paraformaldehyde with 0.2% picric acid in 0.15 M phosphate buffer, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Permeabilization solution (0.4% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% normal serum in PBS)

  • Avidin-Biotin Complex (ABC) reagent (e.g., VECTASTAIN® ABC Kit)

  • Diaminobenzidine (DAB)

  • Hydrogen peroxide (H₂O₂)

  • Mounting medium

Procedure:

  • Electrode Preparation:

    • Prepare a 2% (w/v) solution of this compound in the desired internal solution.

    • Pull glass micropipettes to a resistance of 60-150 MΩ.

    • Back-fill the micropipettes with the this compound-containing internal solution.

  • Intracellular Recording and Injection:

    • Obtain stable intracellular recordings from the target neuron in a brain slice preparation.

    • Inject this compound into the neuron by applying depolarizing current pulses (e.g., 1-5 nA, 150 ms duration, 3.3 Hz) for 2-10 minutes.[6]

  • Fixation:

    • After injection, carefully remove the electrode.

    • Allow the this compound to diffuse throughout the neuron for at least 30-60 minutes.

    • Fix the brain slice by immersion in fixative solution overnight at 4°C.[6]

  • Sectioning and Staining:

    • Rinse the fixed slice several times in PBS.

    • If necessary, section the slice on a vibratome or freezing microtome (e.g., 40 μm thick sections).[6]

    • Collect sections in PBS.

  • Visualization (Chromogenic Detection):

    • Rinse sections in PBS.

    • Permeabilize the sections by incubating in 0.4% Triton X-100 in PBS for 1-2 hours.[6]

    • Rinse with PBS.

    • Incubate in ABC reagent according to the manufacturer's instructions (typically 1-2 hours).[6]

    • Rinse with PBS.

    • Develop the signal by incubating in a solution of 0.05% DAB and 0.003% H₂O₂ in PBS until the desired staining intensity is reached.[6]

    • Stop the reaction by rinsing with PBS.

  • Mounting and Analysis:

    • Mount the stained sections onto gelatin-coated slides.

    • Dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a suitable mounting medium.

    • Visualize the labeled neuron using a light microscope.

Protocol 2: In Vivo Intracellular Labeling and Tracing

This protocol is for labeling neurons in anesthetized animals.

Materials:

  • Same as Protocol 1, with the addition of:

  • Anesthetic

  • Stereotaxic apparatus

  • Perfusion pump and solutions (saline and fixative)

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the animal and place it in a stereotaxic apparatus.

    • Perform a craniotomy over the brain region of interest.

  • Intracellular Recording and Injection:

    • Lower a this compound-filled micropipette into the target brain region.

    • Obtain a stable intracellular recording from a neuron.

    • Inject this compound using positive current pulses as described in Protocol 1. For in vivo tracing, longer injection times may be beneficial.

  • Survival Period:

    • After injection, withdraw the electrode and suture the incision.

    • Allow the animal to survive for a predetermined period (e.g., 2-48 hours) to permit transport of the this compound.[4][7]

  • Perfusion and Tissue Processing:

    • Deeply anesthetize the animal.

    • Perfuse transcardially, first with saline to clear the blood, followed by the fixative solution.[6]

    • Dissect the brain and post-fix in the same fixative overnight at 4°C.

    • Cut brain sections (e.g., 40-50 μm thick) on a vibratome or freezing microtome.

  • Visualization:

    • Follow the same visualization steps (chromogenic or fluorescent) as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_processing Processing cluster_visualization Visualization prep_electrode Prepare this compound- filled Electrode recording Intracellular Recording prep_electrode->recording prep_animal Prepare Animal/ Brain Slice prep_animal->recording injection This compound Injection recording->injection diffusion Diffusion/ Transport injection->diffusion fixation Fixation diffusion->fixation sectioning Sectioning fixation->sectioning permeabilization Permeabilization sectioning->permeabilization abc_incubation ABC Incubation permeabilization->abc_incubation dab_reaction DAB Reaction abc_incubation->dab_reaction imaging Microscopy dab_reaction->imaging

Caption: Experimental workflow for intracellular labeling of neurons with this compound.

signaling_pathway cluster_detection Detection Principle This compound Intracellular This compound streptavidin_hrp Streptavidin-HRP (from ABC reagent) This compound->streptavidin_hrp High Affinity Binding product Insoluble Precipitate (Visible Brown Product) streptavidin_hrp->product HRP catalyzes DAB oxidation dab DAB (Substrate) dab->product

Caption: Principle of chromogenic detection of this compound using the ABC method.

References

Biotinamide Pull-Down Assay for Protein Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Elucidating these complex networks is crucial for identifying novel drug targets and developing targeted therapeutics. The biotinamide pull-down assay is a robust and versatile in vitro technique used to isolate and identify binding partners of a specific protein of interest. This method leverages the high-affinity, non-covalent interaction between biotin and streptavidin, which is one of the strongest known biological interactions.[1][2][3]

In this application note, we provide a comprehensive overview of the this compound pull-down assay, including detailed experimental protocols and data interpretation guidelines. We also present an example of its application in studying the interactions of the Forkhead Box M1 (FOXM1) transcription factor, a key regulator in cell cycle progression and a prominent target in cancer research.

Principle of the Assay

The this compound pull-down assay is a type of affinity purification. The central principle involves using a "bait" protein that is covalently labeled with biotin. This biotinylated bait protein is then incubated with a cell lysate or a protein mixture containing potential "prey" proteins. If a prey protein interacts with the bait, it forms a complex. These complexes are then captured from the mixture using a solid support, typically magnetic beads or agarose resin, coated with streptavidin. The high affinity of streptavidin for biotin ensures efficient and specific capture of the bait protein along with its interacting partners.[1][4] After washing away non-specifically bound proteins, the prey proteins are eluted and can be identified by various downstream analytical methods, such as Western blotting or mass spectrometry.[4][5]

Application: Investigating the FOXM1 Interactome

Forkhead Box M1 (FOXM1) is a transcription factor that plays a critical role in cell cycle regulation, and its overexpression is linked to the development and progression of numerous cancers.[1][6] Understanding the proteins that interact with FOXM1 is key to deciphering its oncogenic mechanisms and identifying potential therapeutic targets. The this compound pull-down assay is an effective method for identifying FOXM1 binding partners.

Quantitative Analysis of FOXM1 Interacting Proteins

A biotinylated FOXM1 protein can be used as bait to pull down interacting proteins from a cancer cell lysate. The eluted proteins can then be identified and quantified using mass spectrometry. The relative abundance of the identified proteins provides insights into the stoichiometry and strength of the interactions.

Interacting ProteinMethod of ValidationPutative Function in Complex with FOXM1Reference
β-catenin Co-immunoprecipitation, GST pull-downCo-factor in Wnt signaling pathway activation[3]
SMAD3 Co-immunoprecipitationRegulation of TGF-β signaling pathway[1][7]
Nucleophosmin (NPM) Mass Spectrometry, ImmunofluorescenceStabilization of FOXM1 protein[3]
p65 (NF-κB) Co-immunoprecipitationCritical for survival signaling in Chronic Myelogenous Leukemia[3]
Heat Shock Protein 70 (HSP70) Quantitative ChIP assaysInhibition of FOXM1 transactivation activity[3]

Experimental Protocols

This section provides a detailed protocol for performing a this compound pull-down assay to identify protein-protein interactions.

Materials and Reagents
  • Biotinylated "bait" protein

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate containing "prey" proteins

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine pH 2.8, or SDS-PAGE sample buffer)

  • Neutralization Buffer (1 M Tris-HCl, pH 8.5)

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads)

  • End-over-end rotator

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_binding Binding cluster_capture Capture cluster_purification Purification cluster_analysis Analysis Biotinylated_Bait Biotinylated Bait Protein Incubation Incubate Bait with Lysate Biotinylated_Bait->Incubation Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation Capture_Complex Capture Bait-Prey Complex Incubation->Capture_Complex Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Capture_Complex Wash Wash to Remove Non-specific Binders Capture_Complex->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze Eluted Proteins (Western Blot / Mass Spec) Elution->Analysis

Caption: this compound Pull-Down Assay Workflow.

Detailed Protocol

1. Preparation of Cell Lysate: a. Culture cells to the desired confluency and treat as required for your experiment. b. Harvest the cells and wash them with ice-cold PBS. c. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (this is your "prey" protein solution). Determine the protein concentration using a suitable method (e.g., BCA assay).

2. Binding of Bait and Prey Proteins: a. In a microcentrifuge tube, combine 500 µg to 1 mg of cell lysate with the biotinylated "bait" protein (the optimal amount of bait should be determined empirically, but a starting point of 1-5 µg is common). b. As a negative control, prepare a parallel sample with a biotinylated control protein or no bait protein. c. Incubate the mixture for 1-2 hours at 4°C on an end-over-end rotator.

3. Preparation of Streptavidin Beads: a. Resuspend the streptavidin beads by vortexing. b. Transfer the required amount of bead slurry (e.g., 50 µL) to a new microcentrifuge tube. c. Place the tube on a magnetic rack and discard the supernatant. d. Wash the beads three times with 1 mL of Binding/Wash Buffer.

4. Capture of Biotinylated Protein Complexes: a. Add the pre-washed streptavidin beads to the lysate-bait mixture from step 2. b. Incubate for 1 hour at 4°C on an end-over-end rotator.

5. Washing: a. Place the tube on the magnetic rack to capture the beads and carefully discard the supernatant. b. Add 1 mL of ice-cold Binding/Wash Buffer and resuspend the beads. c. Repeat the wash step three to five times to remove non-specifically bound proteins.

6. Elution: a. After the final wash, remove all of the supernatant. b. To elute the bound proteins, add 50-100 µL of Elution Buffer to the beads. c. Incubate for 5-10 minutes at room temperature with gentle vortexing. For elution with SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes. d. Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins. e. If using an acidic elution buffer, neutralize the eluate by adding an appropriate amount of Neutralization Buffer.

7. Downstream Analysis: a. The eluted proteins are now ready for analysis by SDS-PAGE followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry.

FOXM1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving FOXM1 and some of its key interacting partners, which can be investigated using the this compound pull-down assay.

foxm1_pathway cluster_upstream Upstream Signaling cluster_core FOXM1 Core Interactions cluster_downstream Downstream Effects Wnt Wnt Signaling beta_catenin β-catenin Wnt->beta_catenin stabilizes TGFb TGF-β Signaling SMAD3 SMAD3 TGFb->SMAD3 activates FOXM1 FOXM1 Cell_Cycle Cell Cycle Progression FOXM1->Cell_Cycle Proliferation Cell Proliferation FOXM1->Proliferation beta_catenin->FOXM1 SMAD3->FOXM1 NPM NPM NPM->FOXM1 stabilizes Tumorigenesis Tumorigenesis Cell_Cycle->Tumorigenesis Proliferation->Tumorigenesis

Caption: FOXM1 Signaling Interactions.

Conclusion

The this compound pull-down assay is a powerful and adaptable technique for the discovery and validation of protein-protein interactions. Its high specificity and compatibility with various downstream analytical methods make it an invaluable tool for researchers in basic science and drug development. By following the detailed protocols and considering the principles outlined in this application note, researchers can effectively utilize this method to unravel complex biological pathways and identify novel therapeutic targets.

References

Application of Biotinamide in Proteomic Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biotinamide, a derivative of biotin, serves as a versatile and powerful tool in proteomic analysis. Its high-affinity interaction with avidin and streptavidin enables the specific labeling, enrichment, and identification of proteins from complex biological samples. This document provides detailed application notes and protocols for the use of this compound in various proteomic workflows, including proximity labeling, affinity purification, and quantitative mass spectrometry.

Proximity Labeling using Biotin-Tyramide for Interactome Profiling

Proximity labeling (PL) techniques, such as BioID (biotinylation identification), utilize an enzyme (e.g., a peroxidase or a promiscuous biotin ligase) fused to a protein of interest.[1] Upon addition of a this compound substrate, the enzyme generates reactive biotin species that covalently label proteins in close proximity. This allows for the identification of transient and weak protein-protein interactions within the native cellular environment.[1][2]

Application Note:

Biotin-tyramide, in conjunction with horseradish peroxidase (HRP), is a key reagent in proximity labeling. The HRP-fused bait protein catalyzes the conversion of biotin-tyramide into highly reactive biotin-tyramide radicals in the presence of hydrogen peroxide. These radicals have a short half-life and can only diffuse over a small radius (approximately 10 nm), leading to the specific biotinylation of nearby proteins.[3] This method is particularly useful for mapping organelle proteomes and studying dynamic protein complexes.[4][5]

Experimental Workflow: Proximity Labeling

ProximityLabeling cluster_cell In Living Cells cluster_purification Downstream Processing BaitProtein Bait Protein-HRP Fusion BiotinTyramide Add Biotin-Tyramide & H2O2 BaitProtein->BiotinTyramide Incubation Biotinylation Proximity-dependent Biotinylation BiotinTyramide->Biotinylation CellLysis Cell Lysis Biotinylation->CellLysis StreptavidinBeads Streptavidin Affinity Purification CellLysis->StreptavidinBeads Elution Elution of Biotinylated Proteins StreptavidinBeads->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis DataAnalysis Data Analysis & Interactor Identification MS_Analysis->DataAnalysis

Caption: Workflow for proximity-dependent biotinylation using biotin-tyramide.

Affinity Purification of Biotinylated Proteins

The strong and specific interaction between biotin and streptavidin (or avidin) is the cornerstone for the enrichment of biotinylated proteins from complex mixtures like cell lysates.[6][7] This allows for the isolation of low-abundance proteins for subsequent analysis.

Application Note:

Affinity purification can be performed at the protein level, where intact biotinylated proteins are captured, or at the peptide level after enzymatic digestion.[4] The choice of strategy depends on the downstream application. Protein-level enrichment is common for identifying interaction partners, while peptide-level enrichment can improve the identification of biotinylation sites.[4] Various solid supports are available, including streptavidin-conjugated agarose beads and magnetic beads, which facilitate efficient washing and elution.

Experimental Protocol: Protein-Level Affinity Purification
  • Bead Preparation:

    • Transfer the required amount of streptavidin-conjugated magnetic beads to a microcentrifuge tube.

    • Wash the beads three times with 1 mL of Lysis/Binding Buffer (e.g., RIPA buffer) to equilibrate them. Use a magnetic rack to separate the beads between washes.[6][8]

  • Binding:

    • Add the cell lysate containing biotinylated proteins to the equilibrated beads.

    • Incubate for 1-4 hours at 4°C with gentle end-over-end rotation to allow for binding.[4][6]

  • Washing:

    • Pellet the beads using the magnetic rack and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:

      • Two washes with a high-stringency buffer (e.g., 1% SDS, 1% Triton-X in PBS).[4]

      • One wash with a low-stringency buffer (e.g., PBS with 0.1% Tween 20).

      • One wash with PBS alone.[4]

  • Elution:

    • Elute the bound proteins using one of the following methods:

      • Denaturing Elution: Boil the beads in SDS-PAGE sample buffer for 5-10 minutes. This method is simple but co-elutes streptavidin.[4]

      • Competitive Elution: Incubate the beads with a buffer containing a high concentration of free biotin (e.g., 2 mM biotin) for 15-30 minutes at room temperature.[4]

      • On-bead Digestion: Proceed directly to enzymatic digestion while the proteins are still bound to the beads.[4][9]

Quantitative Proteomic Analysis using this compound Labeling

This compound-based labeling can be integrated with quantitative mass spectrometry workflows, such as those using tandem mass tags (TMT), to compare protein abundance across different conditions.[2][5] This is particularly powerful for studying changes in protein-protein interactions or the cell surface proteome in response to drug treatment or disease states.

Application Note:

For quantitative analysis, cell populations under different experimental conditions can be labeled with isotopic variants of this compound or subjected to isobaric labeling (e.g., TMT) after enrichment of biotinylated peptides.[2][10] This allows for the multiplexed analysis of several samples in a single mass spectrometry run, improving throughput and quantitative accuracy.

Data Presentation: Comparison of Elution Methods for Affinity Purification
Elution MethodProtein Recovery Yield (%)Purity of Eluted Protein (%)Notes
Denaturing (Boiling in SDS) > 90%ModerateSimple and effective, but co-elutes streptavidin/avidin which can interfere with downstream analysis.[4]
Competitive (Excess Free Biotin) 60-80%HighGentle elution preserving protein integrity, but can be slow and incomplete due to the strong biotin-streptavidin interaction.[4]
Cleavable Biotin Linkers > 85%Very HighUtilizes linkers that can be cleaved by specific chemical reagents or light, avoiding harsh elution conditions and streptavidin contamination.[9][11]
On-Bead Digestion N/A (peptides generated)High (for peptides)Directly generates peptides for MS analysis, but can lead to streptavidin peptide contamination unless protease-resistant streptavidin is used.[4][11]

Note: The values presented are representative and can vary depending on the specific protein, linker chemistry, and experimental conditions.

Application in Western Blotting

Biotinylated antibodies are widely used in Western blotting for the sensitive detection of target proteins.[12] The biotin tag allows for signal amplification through the use of streptavidin-conjugated enzymes, such as HRP or alkaline phosphatase (AP).

Application Note:

This method offers an alternative to traditional secondary antibodies. After transferring proteins to a membrane and blocking, the membrane is incubated with a biotinylated primary antibody. Subsequently, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody. The signal is then developed using a chemiluminescent substrate.[13][14]

Experimental Protocol: Western Blotting with Biotinylated Primary Antibody
  • Protein Transfer: Perform SDS-PAGE and transfer proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[13][15]

  • Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13][14]

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate, diluted in blocking buffer, for 1 hour at room temperature.[13]

  • Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.[13]

  • Detection: Add a chemiluminescent HRP substrate and visualize the signal using an imaging system.[14]

Mass Spectrometry Sample Preparation

Proper sample preparation is critical for the successful analysis of biotinylated proteins and peptides by mass spectrometry.[16][17] This involves the removal of interfering substances, such as detergents and salts, and efficient enzymatic digestion.

Application Note:

A key challenge in the mass spectrometric analysis of biotinylated samples is the potential for signal suppression by co-eluting streptavidin peptides or the biotin moiety itself.[11][16] Strategies to mitigate this include the use of protease-resistant streptavidin, cleavable biotin reagents, or specialized data analysis methods to identify biotin-containing peptides.[9][11][18]

Experimental Workflow: Sample Preparation for Mass Spectrometry

MS_Prep_Workflow start Enriched Biotinylated Proteins on Beads reduction Reduction (e.g., DTT) start->reduction alkylation Alkylation (e.g., Iodoacetamide) reduction->alkylation digestion On-Bead Digestion (Trypsin/Lys-C) alkylation->digestion peptide_collection Peptide Collection (Supernatant) digestion->peptide_collection desalting Peptide Desalting (C18 StageTip) peptide_collection->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms

Caption: On-bead digestion workflow for MS sample preparation.

Investigating Signaling Pathways

This compound-based probes can be designed to study specific protein-protein interactions within signaling pathways.[19][20] For example, a biotinylated version of a small molecule inhibitor can be used to pull down its protein targets, helping to elucidate its mechanism of action.

Application Note:

By using biotinylated peptides corresponding to specific protein domains or post-translationally modified sites, researchers can isolate and identify binding partners that are crucial for signal transduction.[21] This approach is valuable for validating drug targets and understanding the complex networks that govern cellular processes.

Signaling Pathway Diagram: MAPK Pathway Investigation

MAPK_Pathway cluster_pull_down Affinity Purification cluster_mapk MAPK Signaling Cascade Biotin_Kinase Biotinylated Kinase (e.g., MEK) Pull_Down Streptavidin Pull-Down Biotin_Kinase->Pull_Down Cell_Lysate Cell Lysate Cell_Lysate->Pull_Down RAF RAF Pull_Down->RAF Identified Interactor ERK ERK Pull_Down->ERK Identified Interactor MEK MEK RAF->MEK phosphorylates MEK->ERK phosphorylates Substrates Substrates ERK->Substrates phosphorylates

Caption: Using a biotinylated kinase to pull down interacting partners in the MAPK pathway.[6]

References

Application Notes and Protocols for Biotinamide Conjugation Chemistry for Peptides and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotinamide Conjugation

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development.[1] The remarkable affinity of biotin for avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of numerous applications, including immunoassays, affinity purification, and cellular imaging.[2][3] This high-affinity interaction allows for sensitive detection and robust immobilization of biotinylated molecules.[1]

This document provides detailed application notes and protocols for the this compound conjugation of peptides and antibodies. It covers the most common chemical strategies, methods for characterization, and quantitative data to guide researchers in selecting the optimal approach for their specific needs.

Chemical Strategies for this compound Conjugation

The formation of a stable amide bond is the most common method for biotinylating peptides and antibodies. This is typically achieved by targeting primary amines or carboxyl groups on the target molecule.

Amine-Reactive Biotinylation

Primary amines (-NH₂) are abundant in proteins, found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[4][5] N-hydroxysuccinimide (NHS) esters of biotin are the most widely used reagents for targeting these primary amines, forming a stable amide bond in a simple and efficient reaction.[5]

Key Considerations for Amine-Reactive Biotinylation:

  • pH: The reaction is most efficient at a pH of 7-9.[5]

  • Buffers: Amine-containing buffers such as Tris and glycine must be avoided as they compete with the target molecule for the NHS-ester.[6]

  • Solubility: Standard NHS-biotin is not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. Water-soluble sulfo-NHS esters are also available and are particularly useful for cell surface biotinylation as they do not permeate the cell membrane.[4][5]

  • Potential for Inactivation: As lysine residues can be located in the antigen-binding site of an antibody, their modification can potentially lead to a loss of biological activity.[3][7]

Carboxyl-Reactive Biotinylation

Carboxyl groups (-COOH), present at the C-terminus of polypeptide chains and on the side chains of aspartic and glutamic acid residues, provide an alternative target for biotinylation.[8] This approach is particularly useful when amine-reactive chemistry may compromise the function of the peptide or antibody.[8] The reaction is typically mediated by a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[8] EDC activates the carboxyl group, which then reacts with an amine-containing biotin derivative (e.g., biotin hydrazide or a biotin-PEG-amine) to form a stable amide bond.[8][9]

Key Considerations for Carboxyl-Reactive Biotinylation:

  • pH: The activation of carboxyl groups with EDC is most efficient at a pH of 4.5-5.5. The subsequent coupling reaction with the amine-containing biotin derivative is favored at a pH of 7.2-7.5.[8]

  • Buffers: Buffers containing amines or carboxylates should be avoided during the respective reaction steps. MES buffer is commonly used for the EDC activation step.[8]

  • Side Reactions: EDC can promote the formation of crosslinks between proteins if primary amines are present on both molecules. This can be minimized by using a large molar excess of the amine-containing biotin reagent or by blocking the primary amines on the protein before the EDC reaction.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound conjugation.

ParameterAmine-Reactive (NHS-Ester)Carboxyl-Reactive (EDC/NHS)References
Optimal pH 7.0 - 9.0Activation: 4.5 - 6.0, Coupling: 7.2 - 8.0[2][9]
Typical Molar Excess of Biotin Reagent 10 to 20-fold molar excess over the protein.[10] For more dilute protein solutions, a greater excess may be needed.[5]20- to 50-fold molar excess of activated biotin reagent to the protein.[6]
Reaction Time 30-60 minutes at room temperature or 2 hours at 4°C.[10]Activation: 15 minutes at room temperature. Coupling: 2 hours at room temperature or overnight at 4°C.[6]
Common Buffers PBS, Bicarbonate/Carbonate Buffer (amine-free)Activation: MES. Coupling: PBS (amine- and carboxylate-free)[2][8]

Table 1: Comparison of Reaction Conditions for Amine- and Carboxyl-Reactive Biotinylation.

Biotinylation ReagentLinkage Type% Biotin Released in Human Plasma (4h)% Biotin Released in PBS (4h)
NHS-LC-BiotinAmide8.0 ± 1.00.2 ± 0.1
Sulfo-NHS-LC-BiotinAmide7.0 ± 1.00.3 ± 0.1
Biotin-LC-HydrazideHydrazone19.0 ± 2.010.0 ± 1.0
Iodoacetyl-LC-BiotinThioether4.0 ± 1.00.3 ± 0.1
Biotin PEO-amine + EDCAmide2.0 ± 0.40.2 ± 0.1
5-(biotinamido)-pentylamine + EDCAmide2.0 ± 0.30.2 ± 0.1
Cysteine-conjugated BiotinThioether/Amide< 0.6< 0.2

Table 2: Stability of Biotin-Protein Bonds in Human Plasma. Data adapted from a study evaluating the release of biotin from biotinylated immunoglobulin G.[6] The cysteine-conjugated biotin demonstrated significantly higher stability in plasma.[6]

Quantification MethodPrincipleSensitivityAdvantagesLimitationsReferences
HABA Assay Colorimetric; displacement of HABA dye from avidin by biotin, causing a decrease in absorbance at 500 nm.Detects ~1 nmol of biotin.Simple, widely used.Can underestimate biotin incorporation due to steric hindrance; lower sensitivity.[2][2]
Fluorescence-Based Assays Displacement of a quencher from a fluorescently labeled avidin by biotin, leading to an increase in fluorescence.Can detect as little as 4 pmol of biotin.High sensitivity, suitable for high-throughput formats.Requires a spectrofluorometer; can be affected by steric hindrance.
Mass Spectrometry Direct measurement of the mass increase of the protein after biotinylation.HighHighly accurate, not affected by steric hindrance, provides detailed information on modification sites.Requires specialized equipment and expertise.

Table 3: Comparison of Methods for Quantifying Biotin Incorporation.

Experimental Protocols

Protocol 1: Biotinylation of Peptides via Primary Amines using NHS-Biotin

This protocol describes the biotinylation of a peptide at its N-terminus or lysine side chains.

Materials:

  • Peptide containing a primary amine

  • NHS-Biotin (or a derivative with a spacer arm)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification system: HPLC or desalting column

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 10 to 20-fold molar excess of the dissolved NHS-Biotin to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-Biotin. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess biotin and quenching reagent by purifying the biotinylated peptide using reverse-phase HPLC or a desalting column.

  • Characterization: Confirm the identity and purity of the biotinylated peptide by mass spectrometry and HPLC. Determine the degree of biotinylation using a suitable quantification assay (e.g., HABA assay).

Protocol 2: Biotinylation of Antibodies via Primary Amines using NHS-Biotin

This protocol is suitable for biotinylating antibodies for use in various immunoassays.

Materials:

  • Antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • Sulfo-NHS-LC-Biotin (or a similar water-soluble, long-chain biotinylation reagent)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Desalting column or dialysis cassette

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the Reaction Buffer. Adjust the antibody concentration to 1-3 mg/mL.[2]

  • Biotin Reagent Preparation: Prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water immediately before use.

  • Biotinylation Reaction: Add a 5 to 30-fold molar excess of the biotin reagent to the antibody solution.[2] The optimal ratio should be determined empirically to achieve the desired degree of labeling without compromising antibody function.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature in the dark.[10]

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 10-30 minutes to stop the reaction.[2]

  • Purification: Remove unreacted biotin by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Quantification and Storage: Determine the protein concentration and the degree of biotinylation. Store the biotinylated antibody at 4°C or -20°C with a suitable preservative.

Protocol 3: Biotinylation of Peptides or Antibodies via Carboxyl Groups using EDC/NHS

This protocol is an alternative for biotinylating molecules where primary amines need to be preserved.

Materials:

  • Peptide or antibody with accessible carboxyl groups

  • Biotin-PEG-Amine (or another amine-containing biotin derivative)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Desalting column or dialysis

Procedure:

  • Molecule Preparation: Dissolve the peptide or antibody in ice-cold Activation Buffer.

  • Activation of Carboxyl Groups: Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the protein solution.[6] Incubate for 15-30 minutes at room temperature with gentle mixing.[9]

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, pass the solution through a desalting column equilibrated with the Coupling Buffer.

  • Coupling Reaction: Prepare a stock solution of Biotin-PEG-Amine in an appropriate solvent. Add a 20- to 50-fold molar excess of the Biotin-PEG-Amine to the activated protein solution.[6] If the pH is low, adjust it to 7.2-7.5 with the Coupling Buffer.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching: Add the Quenching Solution to stop the reaction.

  • Purification: Purify the biotinylated molecule using a desalting column or dialysis.

  • Characterization: Determine the final concentration and degree of biotinylation.

Mandatory Visualizations

Biotinylation_Amine_Reactive Protein Protein/Peptide (-NH2) Biotinylated_Protein Biotinylated Protein/Peptide (Stable Amide Bond) Protein->Biotinylated_Protein pH 7-9 NHS_Biotin NHS-Biotin (N-hydroxysuccinimide ester) NHS_Biotin->Biotinylated_Protein NHS NHS (byproduct) Biotinylated_Protein->NHS

Caption: Amine-reactive biotinylation workflow.

Biotinylation_Carboxyl_Reactive cluster_activation Activation Step cluster_coupling Coupling Step Protein_COOH Protein/Peptide (-COOH) Activated_Protein Amine-Reactive Intermediate (Sulfo-NHS ester) Protein_COOH->Activated_Protein pH 4.5-6.0 EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Protein Biotinylated_Protein Biotinylated Protein/Peptide (Stable Amide Bond) Activated_Protein->Biotinylated_Protein pH 7.2-7.5 Biotin_Amine Biotin-Amine Biotin_Amine->Biotinylated_Protein

Caption: Carboxyl-reactive biotinylation workflow.

Experimental_Workflow Start Start: Prepare Peptide/Antibody Reaction Biotinylation Reaction (Amine- or Carboxyl-Reactive) Start->Reaction Quenching Quench Reaction Reaction->Quenching Purification Purification (Desalting/Dialysis/HPLC) Quenching->Purification Quantification Quantification (HABA, Fluorescence, etc.) Purification->Quantification Application Downstream Application (ELISA, WB, IHC, etc.) Quantification->Application

References

Application Notes and Protocols for Biotinamide-Based Neuronal Tracing In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide-based neuronal tracing is a powerful and versatile neuroanatomical technique used to map neuronal connections, delineate neural pathways, and study the morphology of individual neurons within the central and peripheral nervous system. This method relies on the high-affinity binding of biotin to avidin or streptavidin, allowing for robust and sensitive visualization of labeled neurons. Biotinylated tracers, such as Biotinylated Dextran Amines (BDA) and Neurobiotin™, are taken up by neurons and transported axonally, enabling both anterograde and retrograde tracing of neural circuits.[1][2][3] The choice of tracer and its molecular weight can influence the direction and efficiency of transport, providing researchers with flexible tools to address specific neuroanatomical questions.[2][4] This document provides detailed protocols for the in vivo application of this compound-based tracers, including tracer injection, tissue processing, and visualization.

Principle of this compound-Based Neuronal Tracing

This compound-based tracers are delivered into a specific brain region or peripheral nerve via pressure injection or iontophoresis.[2][4] Once inside the neuron, these tracers are transported along microtubules within the axon. High molecular weight BDA (e.g., 10,000 MW) is primarily transported anterogradely, from the cell body to the axon terminals, making it ideal for mapping efferent projections.[2][5] Lower molecular weight BDA (e.g., 3,000 MW) and Neurobiotin™ can be transported both anterogradely and retrogradely, allowing for the labeling of both efferent and afferent connections.[2][3][4] Following a survival period to allow for tracer transport, the tissue is fixed, sectioned, and processed to visualize the this compound. The most common visualization method involves the use of an avidin-biotin-peroxidase complex (ABC) followed by a diaminobenzidine (DAB) reaction, which produces a permanent, dark brown precipitate.[6][7] Alternatively, fluorescently-conjugated avidin or streptavidin can be used for visualization with fluorescence microscopy.[4]

Experimental Protocols

I. Animal Preparation and Stereotaxic Surgery
  • Anesthesia: Anesthetize the animal using an approved protocol (e.g., intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation).

  • Stereotaxic Mounting: Secure the animal in a stereotaxic apparatus. Ensure the head is level and firmly fixed.

  • Surgical Preparation: Shave the scalp, and clean the surgical area with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small craniotomy over the target brain region. Carefully remove the underlying dura mater to expose the brain surface.

II. Tracer Preparation and Injection
  • Tracer Preparation: Dissolve the this compound tracer (e.g., 10% BDA in 0.01 M phosphate buffer) to the desired concentration.[5] For intracellular injections, glass micropipettes can be filled with 2% Neurobiotin™ in 1.0 M potassium methylsulfate or 1.0 M potassium chloride.[8]

  • Injection Method:

    • Pressure Injection: Load the tracer solution into a glass micropipette or a Hamilton syringe. Lower the pipette/needle to the target coordinates and inject a small volume (e.g., 100 nL) over a period of several minutes.[5]

    • Iontophoresis: Fill a glass micropipette with the tracer solution. Lower the pipette to the target coordinates and apply a positive current (e.g., 1-5 µA) using a constant current source. A typical protocol involves pulsed current (e.g., 7 seconds on, 7 seconds off) for 10-30 minutes.

  • Post-Injection: After the injection is complete, leave the pipette in place for a few minutes to minimize backflow. Slowly withdraw the pipette.

  • Closure: Suture the incision and provide post-operative care, including analgesics and hydration.

III. Post-Operative Care and Survival Period
  • Recovery: Monitor the animal during recovery from anesthesia.

  • Survival Time: House the animal for a survival period of 7-14 days to allow for axonal transport of the tracer. The optimal survival time may vary depending on the tracer, the neuronal system under investigation, and the distance of transport.

IV. Tissue Fixation and Sectioning
  • Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion. First, perfuse with saline to flush out the blood, followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).[7]

  • Post-Fixation: Dissect the brain and post-fix it in the same fixative solution overnight at 4°C.

  • Cryoprotection: Transfer the brain to a solution of 30% sucrose in 0.1 M phosphate buffer until it sinks. This step is for cryosectioning.

  • Sectioning: Cut coronal or sagittal sections (e.g., 40 µm thick) using a freezing microtome or a vibratome.[7] Collect the sections in a cryoprotectant solution or phosphate-buffered saline (PBS).

V. Visualization of this compound Tracer
  • Washing: Rinse the free-floating sections several times in PBS.

  • Endogenous Peroxidase Quenching (for DAB method): Incubate the sections in a solution of hydrogen peroxide (e.g., 0.3-3% H₂O₂) in PBS or methanol to quench endogenous peroxidase activity.

  • Permeabilization: Incubate the sections in a solution containing a detergent (e.g., 0.2-0.5% Triton X-100 in PBS) to permeabilize the cell membranes.[7]

  • ABC Incubation: Incubate the sections in the avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions (e.g., VECTASTAIN® ABC Kit) for 1-2 hours at room temperature or overnight at 4°C.[7]

  • DAB Reaction:

    • Wash the sections thoroughly in PBS.

    • Incubate the sections in a solution of 3,3'-diaminobenzidine (DAB) and hydrogen peroxide.[7] The reaction produces a brown, insoluble precipitate at the location of the biotinylated tracer.

    • Monitor the reaction under a microscope and stop it by washing the sections in PBS once the desired staining intensity is reached.

  • Mounting, Dehydration, and Coverslipping: Mount the stained sections onto gelatin-coated slides.[7] Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

Data Presentation

ParameterValue/RangeReference/Notes
Tracer Biotinylated Dextran Amine (BDA)High molecular weight (10,000 MW) for anterograde tracing.[2][5] Low molecular weight (3,000 MW) for retrograde and anterograde tracing.[2][4]
Neurobiotin™ (N-(2-aminoethyl) this compound)Anterograde, retrograde, and transneuronal tracing.[3]
Tracer Concentration 5-10% (w/v) in 0.01-0.1 M Phosphate BufferFor BDA pressure or iontophoretic injections.[5]
2-4% (w/v) in electrolyte solutionFor Neurobiotin™ intracellular filling.[9]
Injection Volume 50-200 nLFor pressure injections.[5]
Iontophoretic Current 1-7 µA, positive currentPulsed delivery (e.g., 7s on/7s off) is common.
Survival Period 7-21 daysDependent on the length of the pathway being traced.
Fixative 4% Paraformaldehyde in 0.1 M Phosphate BufferStandard fixative for immunohistochemistry.[7]
Section Thickness 30-50 µmFor free-floating immunohistochemistry.[7]
ABC Kit Reagent Dilution As per manufacturer's instructionsTypically 1:100 to 1:200 for reagents A and B.
DAB Concentration 0.02-0.05% with 0.01-0.03% H₂O₂Nickel intensification can be used to produce a black reaction product.

Visualizations

experimental_workflow cluster_preparation Animal Preparation & Surgery cluster_injection Tracer Injection cluster_post_op Post-Operative Phase cluster_processing Tissue Processing cluster_visualization Visualization anesthesia Anesthesia stereotaxic Stereotaxic Mounting anesthesia->stereotaxic craniotomy Craniotomy stereotaxic->craniotomy injection Iontophoresis or Pressure Injection craniotomy->injection tracer_prep Tracer Preparation tracer_prep->injection suturing Suturing & Recovery injection->suturing survival Survival Period (7-21 days) suturing->survival perfusion Perfusion & Fixation survival->perfusion sectioning Brain Sectioning perfusion->sectioning staining ABC-DAB Staining sectioning->staining mounting Mounting & Coverslipping staining->mounting microscopy Microscopy & Analysis mounting->microscopy

Caption: Experimental workflow for in vivo this compound-based neuronal tracing.

signaling_pathway cluster_neuron Labeled Neuron cluster_detection Histochemical Detection bda This compound Tracer (e.g., BDA) uptake Neuronal Uptake bda->uptake transport Axonal Transport uptake->transport abc Avidin-Biotin-Peroxidase Complex (ABC) transport->abc Biotin-Avidin Binding dab DAB Substrate precipitate Visible Precipitate dab->precipitate

Caption: Principle of this compound tracer visualization using the ABC-DAB method.

References

Detecting Biotinamide-Labeled Proteins by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of biotinamide-labeled proteins using mass spectrometry. Biotinylation of proteins is a powerful and versatile technique for studying protein-protein interactions, identifying components of cellular microenvironments, and tracking protein dynamics. When coupled with the sensitivity and specificity of mass spectrometry, it becomes an indispensable tool in modern proteomics research.

Introduction to Biotinylation for Mass Spectrometry

Biotin (Vitamin H) exhibits an extraordinarily strong and specific non-covalent interaction with avidin and its bacterial homolog, streptavidin. This high-affinity interaction is exploited to selectively enrich and isolate biotinylated proteins from complex biological samples. Various methods have been developed to introduce a biotin tag onto proteins of interest, which can then be identified and quantified by mass spectrometry. These methods can be broadly categorized into two main strategies: proximity-dependent labeling and chemical labeling.

Proximity-Dependent Labeling: This approach utilizes an enzyme, typically a biotin ligase, fused to a protein of interest. When provided with biotin and ATP, the enzyme generates reactive biotin species that covalently label proteins in close proximity. This is particularly useful for mapping protein interaction networks and the proteomes of specific cellular compartments.

Chemical Labeling: This strategy employs biotin-containing reagents that react with specific functional groups on proteins, such as primary amines or sulfhydryl groups. This method is often used to label cell surface proteins or to introduce biotin onto proteins that have been metabolically labeled with bio-orthogonal functional groups.

Methods for Detecting this compound-Labeled Proteins

Several mass spectrometry-based workflows have been established for the analysis of biotinylated proteins. The choice of method depends on the specific research question, the nature of the labeled proteins, and the desired level of quantitative information.

Proximity Labeling coupled with Mass Spectrometry (PL-MS)

Proximity labeling techniques, such as BioID and TurboID, have become widely used for mapping protein-protein interactions and the composition of cellular organelles.[1] In these methods, a promiscuous biotin ligase is fused to a "bait" protein, and upon addition of biotin, it labels "prey" proteins in its immediate vicinity.

  • BioID (Biotin Identification): Utilizes a mutated E. coli biotin ligase, BirA*, which releases reactive biotinoyl-5'-AMP that can covalently modify accessible lysine residues of nearby proteins.

  • TurboID: An engineered biotin ligase that offers significantly faster kinetics than BioID, allowing for the capture of more transient interactions with shorter labeling times.[1]

The general workflow for PL-MS is as follows:

PL_MS_Workflow cluster_cell In Vivo Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Bait-BiotinLigase_Fusion Expression of Bait-Biotin Ligase Fusion Biotin_Addition Biotin Addition & Incubation Bait-BiotinLigase_Fusion->Biotin_Addition Proximity_Labeling Proximity Labeling of Prey Proteins Biotin_Addition->Proximity_Labeling Cell_Lysis Cell Lysis Proximity_Labeling->Cell_Lysis Streptavidin_Enrichment Streptavidin Bead Enrichment Cell_Lysis->Streptavidin_Enrichment Washing Stringent Washing Streptavidin_Enrichment->Washing OnBead_Digestion On-Bead Digestion (Trypsin) Washing->OnBead_Digestion Peptide_Elution Peptide Elution OnBead_Digestion->Peptide_Elution LC_MSMS LC-MS/MS Analysis Peptide_Elution->LC_MSMS Data_Analysis Data Analysis & Protein Identification LC_MSMS->Data_Analysis

Caption: Proximity Labeling Mass Spectrometry Workflow.
Chemical Labeling of Cell Surface Proteins

A common application of chemical biotinylation is the selective labeling of proteins exposed on the cell surface. This is typically achieved using membrane-impermeable biotinylating reagents, such as Sulfo-NHS-SS-Biotin, which reacts with primary amines (lysine residues and N-termini). The inclusion of a disulfide bond in the linker arm allows for the subsequent cleavage and elution of captured proteins from streptavidin beads.

Cell_Surface_Labeling_Workflow cluster_labeling Cell Labeling cluster_enrichment Enrichment cluster_analysis Analysis Intact_Cells Intact Cells Sulfo_NHS_SS_Biotin Add Sulfo-NHS-SS-Biotin Intact_Cells->Sulfo_NHS_SS_Biotin Labeling Labeling of Cell Surface Proteins Sulfo_NHS_SS_Biotin->Labeling Lysis Cell Lysis Labeling->Lysis Streptavidin_Capture Streptavidin Bead Capture Lysis->Streptavidin_Capture Washing Washing Streptavidin_Capture->Washing Elution Elution with Reducing Agent (DTT) Washing->Elution Digestion In-Solution Digestion Elution->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS

Caption: Cell Surface Protein Biotinylation Workflow.
Direct Detection of Biotin-containing Tags (DiDBiT)

A significant challenge in traditional biotin-enrichment workflows is the co-purification of non-biotinylated proteins that non-specifically bind to the beads or to the captured proteins. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method addresses this by digesting the entire proteome into peptides before enrichment.[2][3][4] This reduces sample complexity and allows for the specific enrichment of only the biotinylated peptides, leading to a significant increase in the identification of truly labeled proteins.[2][3]

DiDBiT_Workflow cluster_labeling Protein Labeling cluster_digestion Proteome Digestion cluster_enrichment_analysis Peptide Enrichment & Analysis Labeling_Method Biotinylation (e.g., NHS-Biotin, AHA-Click) Cell_Lysis Cell Lysis Labeling_Method->Cell_Lysis Protein_Precipitation Protein Precipitation Cell_Lysis->Protein_Precipitation Protein_Digestion Protein Digestion (Trypsin) Protein_Precipitation->Protein_Digestion Peptide_Mixture Total Peptide Mixture Protein_Digestion->Peptide_Mixture Streptavidin_Enrichment Streptavidin Bead Enrichment of Peptides Peptide_Mixture->Streptavidin_Enrichment Washing Washing Streptavidin_Enrichment->Washing Elution Elution of Biotinylated Peptides Washing->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS

References

Application Notes and Protocols for Biotinamide Labeling in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide labeling, in conjunction with fluorochrome-conjugated streptavidin, is a powerful and versatile technique for detecting cell surface and intracellular antigens via flow cytometry. This system leverages the extraordinarily high affinity of streptavidin for biotin, providing a robust method for signal amplification. This is particularly advantageous for identifying and quantifying low-abundance targets. The small size of the biotin molecule ensures that its conjugation to a primary antibody minimally impacts the antibody's binding affinity for its target antigen.[1][2]

These application notes provide detailed protocols for both cell surface and intracellular staining using biotinylated antibodies, along with guidance on data interpretation and optimization.

Key Features and Benefits:

  • High Sensitivity: The biotin-streptavidin interaction facilitates significant signal amplification, enabling the detection of rare or weakly expressed targets.[2][3]

  • Low Background Staining: The high specificity of the biotin-streptavidin bond minimizes non-specific binding, resulting in a high signal-to-noise ratio.[2][4]

  • Flexibility: A single biotinylated primary antibody can be paired with a wide variety of streptavidin conjugates, offering flexibility in experimental design and multicolor panel development.[2][3]

  • Isotype Independence: The biotin-streptavidin system is not dependent on the isotype of the primary antibody, which simplifies the design of multiplex experiments.[2][4]

Principle of Biotin-Streptavidin Signal Amplification

The core of this technique is the strong, non-covalent interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from Streptomyces avidinii. Streptavidin has four high-affinity binding sites for biotin.[4] When a primary antibody is conjugated with multiple biotin molecules, each of these can bind to a streptavidin molecule that is, in turn, conjugated to one or more fluorochromes. This multi-layered binding results in a significant amplification of the fluorescent signal compared to a directly conjugated primary antibody.[5]

G cluster_cell Cell Surface Antigen Target Antigen Biotinylated_Ab Biotinylated Primary Antibody Biotinylated_Ab->Antigen Binds to Streptavidin Fluorochrome-labeled Streptavidin Streptavidin->Biotinylated_Ab Binds to Biotin Signal Amplified Fluorescent Signal Streptavidin->Signal Generates G start Start: Single Cell Suspension fc_block Fc Receptor Block (10-15 min, RT) start->fc_block primary_ab Incubate with Biotinylated Primary Antibody (30-60 min, 4°C) fc_block->primary_ab wash1 Wash with FACS Buffer (3x) primary_ab->wash1 secondary Incubate with Fluorochrome- labeled Streptavidin (30 min, 4°C, in dark) wash1->secondary wash2 Wash with FACS Buffer (2x) secondary->wash2 resuspend Resuspend in FACS Buffer wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire G start Start: Single Cell Suspension surface_stain Perform Cell Surface Staining (if required) start->surface_stain fixation Fixation (e.g., 4% PFA, 15-20 min, RT) surface_stain->fixation wash1 Wash with FACS Buffer fixation->wash1 permeabilization Permeabilization (e.g., 0.1-0.5% Triton X-100 or Saponin) wash1->permeabilization primary_ab Incubate with Biotinylated Primary Antibody in Perm Buffer (30-60 min, RT or 4°C) permeabilization->primary_ab wash2 Wash with Perm Buffer (2x) primary_ab->wash2 secondary Incubate with Fluorochrome- labeled Streptavidin in Perm Buffer (30 min, RT, in dark) wash2->secondary wash3 Wash with Perm Buffer (2x) secondary->wash3 resuspend Resuspend in FACS Buffer wash3->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

References

in vitro and in vivo applications of Biotinamide labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Biotinamide labeling is a powerful and versatile technique used to tag and study biomolecules, leveraging the high-affinity interaction between biotin and avidin or streptavidin. This technology has found widespread applications in both in vitro and in vivo research, enabling the investigation of protein-protein interactions, cell surface protein dynamics, and targeted drug delivery. These notes provide detailed protocols and quantitative data for key applications of this compound labeling.

In Vitro Applications

In vitro this compound labeling is a fundamental technique for studying purified proteins and cellular components in a controlled environment. Key applications include the biotinylation of cell surface proteins for studying their expression and trafficking, and the labeling of proteins for interaction studies.

Cell Surface Protein Biotinylation

This technique is used to selectively label proteins on the exterior of living cells, as the charged nature of many biotinylating reagents prevents them from crossing the cell membrane.[1] This is crucial for studying receptor trafficking, protein internalization, and the composition of the cell surface proteome.[2][3]

ParameterRecommended ValueNotes
Biotin Reagent Concentration 1-5 mM (e.g., Sulfo-NHS-LC-Biotin)Optimal concentration can vary with cell type and protein abundance. A starting concentration of 2 mM is often effective.[2][4]
Cell Density 1 x 10⁶ to 25 x 10⁶ cells/mLHigher cell densities can enhance labeling efficiency.[2][4]
Incubation Temperature 4°C or Room Temperature4°C is often preferred to minimize the internalization of labeled proteins during the procedure.[2][4]
Incubation Time 30 minutesSufficient for efficient labeling of surface proteins. Longer times may increase the risk of the reagent being internalized.[2][5]
Quenching Agent 50-100 mM GlycineUsed to stop the biotinylation reaction by reacting with any excess NHS ester groups.[1][2]
pH of Reaction Buffer 7.2 - 8.0NHS ester reactions are more efficient at a slightly alkaline pH.[2][4]
  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[4] Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[4]

  • Biotinylation Reaction: Prepare a fresh solution of a membrane-impermeable biotinylating agent, such as Sulfo-NHS-LC-Biotin, in ice-cold PBS (pH 8.0) at a final concentration of 0.5 mg/ml.[3] Add the biotin solution to the cell suspension.

  • Incubation: Incubate the reaction mixture for 30 minutes at 4°C with gentle agitation to label the surface proteins.[1][2]

  • Quenching: Stop the reaction by adding an ice-cold quenching buffer (e.g., PBS with 100 mM glycine) and incubate for 10 minutes at 4°C.[1]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.[1]

  • Lysis and Analysis: Lyse the cells and proceed with downstream applications such as affinity purification using streptavidin beads followed by western blotting or mass spectrometry.

Cell_Surface_Biotinylation_Workflow cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_post_labeling Post-Labeling cluster_analysis Analysis prep1 Wash Cells (PBS, pH 8.0) prep2 Resuspend Cells prep1->prep2 reagent Add Sulfo-NHS-Biotin prep2->reagent incubation Incubate (4°C, 30 min) reagent->incubation quench Quench (Glycine) incubation->quench wash Wash Cells quench->wash lysis Cell Lysis wash->lysis purification Streptavidin Purification lysis->purification analysis Western Blot / MS purification->analysis

Caption: Workflow for cell surface protein biotinylation.

In Vitro Enzymatic Biotinylation of Avi-Tagged Proteins

For specific and controlled biotinylation, proteins can be engineered to contain an AviTag, a 15-amino acid peptide sequence. The bacterial enzyme BirA specifically recognizes this tag and attaches a single biotin molecule to a specific lysine residue within the tag.[6][7] This method is highly specific and results in a homogeneously biotinylated protein population.[8]

ParameterRecommended ValueNotes
Protein of Interest (POI) Concentration 13–150 µMThe protocol is robust over a range of concentrations.[6]
Molar Ratio (BirA:POI:Biotin:ATP) 1 : 7.5 : 20 : 300These ratios are a common starting point.[6]
Incubation Temperature Room Temperature or 30°CThe reaction proceeds efficiently at these temperatures.[5][6]
Incubation Time 1-2 hoursGenerally sufficient for complete biotinylation.[5][6]
ATP Concentration 10 mMRequired cofactor for the BirA enzyme.[5]
Biotin Concentration 50 µMShould be in molar excess to the protein.[5]
  • Reaction Setup: In a reaction tube, combine the purified Avi-tagged protein, His6-BirA enzyme, ATP, and biotin in a buffer that is compatible with the protein of interest.[6][7] A typical reaction mixture would follow the molar ratios mentioned in the table above.

  • Incubation: Gently mix the components and incubate the reaction at room temperature for 2 hours with gentle agitation.[6][7]

  • Purification: After incubation, the biotinylated protein can be purified from the reaction mixture. If using His6-tagged BirA, it can be removed using an IMAC column.[6] Size exclusion chromatography can be used to remove excess biotin and ATP.[6]

  • Verification: The efficiency of biotinylation can be confirmed by intact mass spectrometry, which will show a mass shift corresponding to the addition of a single biotin molecule.[6] SDS-PAGE can also be used to visualize the purified protein.[6]

  • Storage: The final biotinylated protein can be aliquoted, snap-frozen in liquid nitrogen, and stored at -80°C.[6][7]

Enzymatic_Biotinylation_Workflow cluster_reaction Reaction Setup cluster_incubation Incubation cluster_purification Purification cluster_analysis Verification & Storage poi Avi-Tagged Protein mix Combine Reagents poi->mix birA BirA Enzyme birA->mix reagents ATP + Biotin reagents->mix incubate Incubate (RT, 2h) mix->incubate imac IMAC (remove BirA) incubate->imac sec SEC (remove excess reagents) imac->sec ms Mass Spectrometry sec->ms sds SDS-PAGE sec->sds storage Aliquot & Store (-80°C) ms->storage sds->storage

Caption: Workflow for in vitro enzymatic biotinylation.

In Vivo Applications

In vivo this compound labeling allows for the study of biomolecules within their native cellular context. This approach is particularly valuable for identifying protein-protein interactions and for targeted drug delivery.

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying protein-protein interactions in living cells.[9][10] It utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest. When expressed in cells and provided with excess biotin, the BirA enzyme biotinylates proteins in close proximity to the bait protein.[11] These biotinylated proteins can then be purified and identified by mass spectrometry.[12]

  • Construct Generation: Create a fusion protein of the bait protein and a promiscuous biotin ligase (e.g., TurboID, AirID).[13]

  • Cell Transfection and Expression: Transfect the construct into the desired cell line and select for stable expression.

  • Biotin Labeling: Supplement the cell culture medium with biotin to initiate proximity labeling. The labeling time can be varied depending on the experimental goals.[11]

  • Cell Lysis: Harvest and lyse the cells under denaturing conditions to stop the biotinylation reaction and solubilize proteins.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated proteins from the cell lysate.

  • Mass Spectrometry: Elute the captured proteins and identify them using mass spectrometry.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the bait-expressing cells compared to controls.

BioID_Signaling_Pathway cluster_cell In Vivo - Living Cell cluster_analysis Downstream Analysis Bait Bait Protein BirA BirA* Bait->BirA fused to Interactor1 Interactor 1 BirA->Interactor1 biotinylates Interactor2 Interactor 2 BirA->Interactor2 biotinylates Biotin Biotin Biotin->BirA activates Purify Streptavidin Purification Interactor1->Purify Interactor2->Purify Distal Distal Protein MS Mass Spectrometry Purify->MS Data Identify Interactors MS->Data

Caption: BioID signaling and workflow diagram.

Biotin-Mediated Drug Delivery

Biotin conjugation is a widely explored strategy for targeted drug delivery, aiming to enhance the uptake of therapeutic agents by cells that overexpress biotin transporters, such as the sodium-dependent multivitamin transporter (SMVT).[14][15] However, the modification of biotin's carboxylic acid group for drug conjugation raises questions about the precise uptake mechanism.[14]

The strategy relies on the premise that biotin-conjugated drugs will be recognized and internalized by biotin transporters on the surface of target cells, thereby concentrating the therapeutic payload where it is needed most.

Drug_Delivery_Logic cluster_components Components cluster_cell_interaction Cellular Interaction cluster_outcome Therapeutic Outcome Biotin Biotin Conjugate Biotin-Drug Conjugate Biotin->Conjugate Drug Therapeutic Drug Drug->Conjugate Transporter Biotin Transporter (e.g., SMVT) Conjugate->Transporter binds to Internalization Cellular Uptake Transporter->Internalization mediates TargetCell Target Cell (e.g., Cancer Cell) Internalization->TargetCell delivers to Effect Targeted Therapeutic Effect TargetCell->Effect

Caption: Logical flow of biotin-mediated drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotinamide Concentration for Efficient Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing biotinamide concentration for efficient protein labeling. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar excess of this compound to protein for efficient labeling?

A1: The optimal molar excess of this compound reagent to protein is dependent on several factors, including the protein concentration and the desired degree of labeling. For concentrated protein solutions (2-10 mg/mL), a 10- to 20-fold molar excess of an NHS-biotin reagent is a common starting point.[1][2] However, for more dilute protein solutions (≤ 2 mg/mL), a higher molar excess (e.g., >20-fold) may be necessary to achieve a similar level of biotinylation.[1][3] It is recommended to perform a titration experiment to determine the optimal ratio for your specific protein and application.[4] Over-biotinylation can lead to protein precipitation or loss of function, while under-labeling will result in low signal in downstream applications.[5][6]

Q2: Which functional groups on a protein does NHS-biotin react with?

A2: N-hydroxysuccinimide (NHS)-activated biotin reagents react primarily with primary amines (-NH2).[7] These are found on the side chain of lysine (Lys) residues and the N-terminus of polypeptide chains.[7] The reaction forms a stable amide bond.[7]

Q3: What are the ideal buffer conditions for a biotinylation reaction?

A3: The reaction of NHS-activated biotins with primary amines is most efficient at a pH between 7 and 9.[7][8] Common buffers used include phosphate-buffered saline (PBS) at pH 7.2-7.5 or carbonate/bicarbonate buffer at pH 8.0-8.4.[7][9] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS-biotin, thereby quenching the labeling reaction.[3][7][8] Sodium azide should also be removed from the antibody solution before starting the biotinylation process.[7][10]

Q4: How can I remove excess, unreacted this compound after the labeling reaction?

A4: Removing excess biotin is crucial to prevent interference in downstream applications.[11] Common methods for removal include:

  • Dialysis: This is a straightforward method involving dialyzing the sample against a large volume of buffer.[5][12] Multiple buffer changes over 24-48 hours are recommended for thorough removal.[5][12]

  • Gel Filtration/Desalting Columns: Spin columns or gravity-flow columns packed with a resin like Sephadex G-25 are a quick and effective way to separate the larger, biotinylated protein from the smaller, unreacted biotin molecules.[1][7][11]

  • Affinity Purification: Using streptavidin- or avidin-coated beads can capture the biotinylated protein, allowing the unbound biotin to be washed away. The purified protein is then eluted.[11]

Q5: How can I determine the degree of biotinylation of my protein?

A5: Quantifying the number of biotin molecules incorporated per protein molecule is essential for reproducibility. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][13] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, leading to a change in absorbance at 500 nm.[13] Other methods include SDS-PAGE with streptavidin-HRP detection and mass spectrometry.[14][15]

Troubleshooting Guides

Issue 1: Low or No Biotin Labeling Efficiency
Potential Cause Troubleshooting Strategy
Sub-optimal Buffer Conditions Ensure the reaction buffer pH is between 7 and 9.[8] Verify that the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[3][7][10] If necessary, perform a buffer exchange via dialysis or a desalting column before labeling.[8]
Inactive Biotin Reagent NHS-biotin reagents are moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare the biotin stock solution in a dry organic solvent like DMSO or DMF immediately before use and do not store it for long periods.[1][3][7]
Insufficient Molar Excess of Biotin For dilute protein solutions (<1-2 mg/mL), increase the molar excess of the biotin reagent.[1][3] Perform a titration experiment to find the optimal molar ratio for your specific protein concentration.[4]
Low Protein Concentration Labeling efficiency can be poor at low protein concentrations. If possible, concentrate your protein to >1 mg/mL before labeling.[4][9]
Interfering Substances in Protein Sample The presence of carrier proteins (e.g., BSA, gelatin) or other amine-containing additives can compete with the target protein for biotinylation.[6] Purify the protein to remove these contaminants before labeling.[6]
Issue 2: High Background in Downstream Assays (e.g., ELISA, Western Blot)
Potential Cause Troubleshooting Strategy
Incomplete Removal of Excess Biotin Unconjugated biotin can bind to streptavidin/avidin reagents, causing high background.[11] Ensure thorough removal of free biotin using dialysis, desalting columns, or affinity purification.[5][11]
Over-biotinylation of the Protein Excessive labeling can lead to non-specific binding of the protein to surfaces or other molecules.[16] Reduce the molar ratio of biotin to protein during the conjugation reaction.[16]
Endogenous Biotin in Samples Many tissues and cell types, particularly liver and kidney, contain endogenous biotin, which can be detected by streptavidin/avidin.[17] Use an avidin/biotin blocking step in your protocol before adding the biotinylated reagent.[16][17] Avoid using milk as a blocking agent in biotin-avidin systems as it contains endogenous biotin.[16][17]
Non-specific Binding of Streptavidin/Avidin Conjugate The streptavidin or avidin conjugate itself may be binding non-specifically.[17] Optimize the concentration of the conjugate by titration.[16] Increase the number and duration of wash steps.[16] Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffers.[16]
Inadequate Blocking Insufficient blocking can lead to non-specific binding of reagents to the solid phase (e.g., ELISA plate, membrane). Increase the blocking time (e.g., 1-2 hours at room temperature) and/or the concentration of the blocking agent.[17]

Experimental Protocols

Protocol 1: General Protein Biotinylation with NHS-Biotin

This protocol is a general guideline for the biotinylation of proteins using an amine-reactive NHS-biotin reagent.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • NHS-Biotin reagent

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[12][18]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[1] If the buffer contains amines (e.g., Tris, glycine), perform a buffer exchange into an appropriate amine-free buffer.[3]

  • Biotin Reagent Preparation: Immediately before use, prepare a stock solution of NHS-Biotin (e.g., 20 mg/mL) in anhydrous DMSO or DMF.[1]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[1] For dilute protein solutions, a higher molar excess may be required.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM.[12][18] Incubate for an additional 15-30 minutes.[7][18]

  • Purification: Remove excess, unreacted biotin and quenching buffer components by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[1]

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol allows for the determination of the moles of biotin per mole of protein.

Materials:

  • Biotinylated protein sample (with excess biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions or a standard protocol.

  • Measure Baseline Absorbance: Pipette a known volume of the HABA/Avidin solution (e.g., 900 µL) into a cuvette and measure the absorbance at 500 nm.[13]

  • Add Biotinylated Sample: Add a known volume of your purified biotinylated protein sample (e.g., 100 µL) to the cuvette and mix well.[13]

  • Measure Final Absorbance: Measure the absorbance at 500 nm again after the reading has stabilized.[13]

  • Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the moles of biotin using the Beer-Lambert law and the known molar extinction coefficient of the HABA/Avidin complex.

  • Determine Molar Ratio: Divide the moles of biotin by the moles of protein in your sample to determine the degree of labeling.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer) biotinylation Biotinylation Reaction (Incubation) protein_prep->biotinylation biotin_prep Biotin Reagent Preparation (Fresh) biotin_prep->biotinylation quenching Quenching (Optional) biotinylation->quenching purification Removal of Excess Biotin (Dialysis/Desalting) biotinylation->purification If no quenching quenching->purification quantification Quantification (HABA Assay) purification->quantification downstream Downstream Application quantification->downstream

Caption: Workflow for protein biotinylation, purification, and analysis.

troubleshooting_logic start Low Labeling Efficiency? check_buffer Check Buffer (pH 7-9, Amine-free) start->check_buffer Yes success Labeling Successful start->success No check_reagent Check Biotin Reagent (Fresh, Anhydrous Solvent) check_buffer->check_reagent Buffer OK failure Persistent Issue: Consult Further check_buffer->failure Buffer Issue increase_ratio Increase Biotin:Protein Molar Ratio check_reagent->increase_ratio Reagent OK check_reagent->failure Reagent Issue concentrate_protein Increase Protein Concentration increase_ratio->concentrate_protein Still Low increase_ratio->success Improved concentrate_protein->success Improved concentrate_protein->failure No Improvement

Caption: Troubleshooting logic for low biotinylation efficiency.

References

how to reduce non-specific binding in Biotinamide pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in biotinamide pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in a this compound pull-down assay?

High background and the presence of non-specific protein bands in a pull-down experiment can originate from several factors. The primary causes include:

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the streptavidin beads can lead to random adherence of proteins.[1][2]

  • Inadequate Washing: Washing steps that are not stringent enough may fail to remove weakly or non-specifically bound proteins.[2][3][4]

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically bind to the beads or the bait protein through hydrophobic or ionic interactions.[3][4]

  • Endogenous Biotin: Naturally occurring biotin in biological samples can saturate the biotin-binding sites on streptavidin, leading to reduced capture of the biotinylated target and potentially high background.[2][5][6]

  • High Probe Concentration: An excessively high concentration of the biotinylated probe can increase the likelihood of it binding to low-affinity, non-target sites.[2]

  • Contaminated Reagents: The presence of biotin in blocking buffers, such as some grades of Bovine Serum Albumin (BSA) or non-fat dry milk, can interfere with the assay.[2][6]

Q2: How can I identify the source of my high background?

To pinpoint the source of non-specific binding, a series of control experiments are recommended:

  • Beads-Only Control: Incubate the streptavidin-coated beads with your sample lysate that does not contain the biotinylated bait protein. This will help determine if components in your sample are binding directly to the beads themselves.[5]

  • No Biotinylated Protein Control: Perform the entire assay without adding your biotinylated protein. If a high background is still observed, the issue may lie with non-specific binding of the streptavidin/avidin conjugate itself.[5]

Troubleshooting Guide

Issue 1: High background of non-specific protein bands.

High background is a common issue that can obscure the identification of true interaction partners. The following strategies can help reduce non-specific binding.

1. Optimize Washing Protocol: Increasing the stringency of the wash steps is a critical step in reducing background.[3][4] This can be achieved by:

  • Increasing the number and duration of wash steps.[4][6]

  • Increasing the salt concentration in the wash buffer to disrupt ionic interactions.[3][4]

  • Adding detergents to the wash buffer to reduce hydrophobic interactions.[3][4]

  • Varying the pH of the wash buffer.[3]

  • Including chaotropic agents for very strong non-specific interactions.[3]

2. Pre-clear the Lysate: Pre-clearing the cell lysate removes proteins that non-specifically bind to the streptavidin beads.[3][6] This is done by incubating the lysate with unconjugated streptavidin beads before the pull-down experiment.[3][6]

3. Optimize Blocking: Proper blocking of the streptavidin beads is crucial to prevent non-specific protein adherence.

  • Use of Blocking Agents: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein before adding the cell lysate.[1][4]

  • Block Unbound Streptavidin Sites: After incubating the biotinylated probe with the beads, perform a wash with a solution containing free biotin to block any unoccupied biotin-binding sites on the streptavidin.[5][7]

Issue 2: Interference from endogenous biotin.

Endogenous biotin can lead to high background and false-positive results.

1. Avidin/Biotin Blocking: Pre-incubate the sample with an excess of avidin to block endogenous biotin. Subsequently, add an excess of free biotin to saturate the remaining biotin-binding sites on the added avidin before introducing your biotinylated reagent.[5]

2. Streptavidin-Coated Bead Depletion: Before the main pull-down assay, incubate the sample with streptavidin-coated beads to capture and remove endogenous biotin.[5]

Quantitative Data Summary

The following tables provide recommended starting concentrations and ranges for key reagents used in optimizing this compound pull-down assays.

Table 1: Recommended Concentrations for Wash Buffer Components

ComponentFunctionRecommended ConcentrationNotes
Salt (NaCl or KCl) Disrupts ionic interactions150 mM - 1 M[1][3]Higher concentrations increase stringency.
Non-ionic Detergent (Tween-20 or Triton X-100) Reduces hydrophobic interactions0.05% - 0.1% (v/v)[1][5]Helps to minimize non-specific binding of hydrophobic proteins.
Ionic Detergent (SDS) Increases stringency0.02% - 1% (w/v)[3]Use with caution as it can disrupt specific protein-protein interactions.
Chaotropic Agent (Urea) Disrupts strong non-specific interactionsUp to 8 M[3]Typically used in harsh washing conditions.

Table 2: Recommended Concentrations for Blocking Agents

Blocking AgentRecommended ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA) 1% - 5% (w/v)[1][4]30-60 minutes[6]A common starting point for blocking beads. Can be increased to 10% for high background issues.[1]
Normal Serum 5% - 10% (v/v)[2]1-2 hours[2]Use serum from the same species as the secondary antibody to be used in downstream applications.
Casein 0.5% - 2% (w/v)30-60 minutesAn alternative to BSA.

Experimental Protocols

Protocol 1: Pre-clearing Cell Lysate

This protocol describes how to remove proteins that non-specifically bind to streptavidin beads from a cell lysate.

Materials:

  • Cell Lysate

  • Streptavidin-coated beads (magnetic or agarose)

  • Lysis Buffer (e.g., RIPA buffer, consult specific protocols for your application)

  • Microcentrifuge tubes

  • Magnetic stand (for magnetic beads) or centrifuge (for agarose beads)

Procedure:

  • Equilibrate the required volume of streptavidin-coated beads by washing them twice with ice-cold lysis buffer.[4]

  • Add the equilibrated streptavidin beads to the cell lysate. A common ratio is 20-30 µL of bead slurry per 500 µg of total protein.

  • Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.[3][5]

  • Pellet the beads using a magnetic stand or by centrifugation (e.g., 1,000 x g for 1 minute).[5]

  • Carefully collect the supernatant, which is the pre-cleared lysate, and transfer it to a new tube.

  • Proceed with your this compound pull-down assay using the pre-cleared lysate.

Protocol 2: Optimized Washing Protocol to Increase Stringency

This protocol provides a series of wash steps with increasing stringency to effectively remove non-specifically bound proteins.

Materials:

  • Beads with bound protein complex

  • Wash Buffer 1 (e.g., TBS with 150 mM NaCl and 0.1% Tween-20)[4]

  • High-Salt Wash Buffer (e.g., TBS with 500 mM NaCl and 0.1% Tween-20)[4]

  • Microcentrifuge tubes

  • Magnetic stand or centrifuge

Procedure:

  • After incubating the lysate with the biotinylated probe and beads, pellet the beads and discard the supernatant.

  • Initial Wash: Resuspend the beads in 1 mL of Wash Buffer 1. Rotate for 5-10 minutes at 4°C. Pellet the beads and discard the supernatant. Repeat this step 2-3 times.[3][4]

  • High Salt Wash: Resuspend the beads in 1 mL of High-Salt Wash Buffer. Rotate for 5-10 minutes at 4°C. This step is effective at disrupting ionic interactions. Pellet the beads and discard the supernatant.[3][4]

  • Final Wash: Resuspend the beads in 1 mL of Wash Buffer 1 to lower the salt concentration before elution. Rotate for 5 minutes at 4°C. Pellet the beads and discard the supernatant.[4]

  • Proceed to the elution step.

Visualizations

experimental_workflow start Start: Cell Lysate preclear Optional: Pre-clear Lysate with Streptavidin Beads start->preclear Recommended to reduce background bind_bait Incubate Lysate with Biotinylated Bait Protein start->bind_bait Without pre-clearing preclear->bind_bait capture Capture Bait-Prey Complex with Streptavidin Beads bind_bait->capture wash Perform Stringent Washes (e.g., High Salt, Detergent) capture->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec. elute->analyze end End analyze->end

Caption: Workflow for a this compound Pull-Down Assay.

Caption: Troubleshooting Non-Specific Binding.

References

troubleshooting low yield in Biotinamide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in biotinamide conjugation reactions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My biotinylation reaction has resulted in a very low yield. What are the common causes?

Low yield in a biotinylation reaction can be attributed to several factors throughout the experimental workflow. The most common issues include inefficient labeling of the target molecule, suboptimal reaction conditions, and degradation of reagents. A systematic evaluation of each step is crucial for identifying the root cause.

Q2: How can I troubleshoot a failed or low-yield biotinylation reaction?

To diagnose the issue, it's essential to review the key components and parameters of your reaction. Below is a troubleshooting guide addressing potential causes and their corresponding solutions.

Potential Cause Troubleshooting Strategy
Reagent Quality
Degraded Biotin ReagentNHS-ester biotin reagents are sensitive to moisture and can hydrolyze over time.[1][2][3] Use a fresh, high-quality biotinylation reagent and ensure it has been stored correctly in a desiccated environment at the recommended temperature.[4][5] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[2][3]
Inactive Coupling Reagent (e.g., EDC)If using a carboxyl-reactive biotinylation strategy with EDC, ensure the EDC is fresh and has not been hydrolyzed.[4]
Buffer Composition & pH
Incompatible BufferBuffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS-ester, quenching the reaction.[1][5][6][7][8][9] Use amine-free buffers like PBS (Phosphate-Buffered Saline), MES, or bicarbonate at the appropriate pH.[1][7]
Suboptimal pHThe reaction of NHS-esters with primary amines is pH-dependent, with an optimal range of 7-9.[6][7][8] At a pH below 7, the amine is protonated and less reactive, while a pH above 9 leads to rapid hydrolysis of the NHS-ester.[7][8] For carboxyl-reactive biotinylation using EDC, the activation step is typically performed at pH 4.5-6.0.[7][10]
Reaction Conditions
Incorrect Molar RatioAn insufficient molar excess of the biotin reagent over the target molecule can lead to low incorporation.[11] A 10-20 fold molar excess is a common starting point, but this may need to be optimized for your specific protein.[1][12] Conversely, excessive biotinylation can lead to protein precipitation and loss of activity.[9][13][14]
Low Target Molecule ConcentrationProtein concentrations below 1-2 mg/mL may result in poor labeling efficiency.[8][9][12] If possible, concentrate your sample before the reaction.
Insufficient Reaction Time or TemperatureBiotinylation reactions are typically run for 30-60 minutes at room temperature or for 2 hours at 4°C.[12] In some cases, increasing the incubation time may improve yield.[6][15]
Target Molecule Properties
Lack of Available Functional GroupsEnsure your target molecule has accessible primary amines (lysine residues, N-terminus) for NHS-ester chemistry or other targetable functional groups for different chemistries.[10]
Steric HindranceThe biotinylation site on the target molecule might be sterically hindered, preventing efficient labeling. Using a biotinylation reagent with a longer spacer arm (e.g., PEG linker) can help overcome this by increasing the distance between the biotin and the target molecule.[1][6]

Q3: My biotinylated protein is precipitating out of solution. What could be the cause?

Protein precipitation is a common indicator of over-biotinylation.[9][13][14] Attaching an excessive number of hydrophobic biotin molecules can alter the protein's tertiary structure, leading to aggregation and precipitation.[9][13] To resolve this, decrease the molar ratio of the biotin reagent to your target molecule in the reaction.[8][9]

Q4: How can I determine the efficiency of my biotinylation reaction?

Quantifying the degree of biotin incorporation is crucial for ensuring consistency and optimizing your protocol.[14] The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1][10][16][17] This colorimetric assay estimates the mole-to-mole ratio of biotin to your protein.[16] The HABA assay relies on the displacement of HABA from avidin by the biotin in your sample, which causes a measurable decrease in absorbance at 500 nm.[16][17][18]

Other methods for quantifying biotinylation include:

  • Streptavidin Gel Shift Assay: A Western blot using streptavidin-HRP will show a band for the biotinylated protein.[1]

  • UV-Traceable Biotin Reagents: Some commercially available biotinylation reagents have a built-in UV-traceable chromophore, allowing for direct quantification of biotin incorporation via spectrophotometry.[14][19]

  • Fluorescence-Based Assays: These assays offer higher sensitivity than the HABA assay for determining the number of biotin labels on a protein.[18]

Experimental Protocols

General Protocol for Amine-Reactive Biotinylation (NHS-Ester)

This protocol provides a general guideline for biotinylating proteins with an NHS-ester biotin reagent. Optimization may be required for your specific application.

Materials:

  • Protein to be biotinylated (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester biotin reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer at an optimal concentration (ideally >2 mg/mL).[9][20] If necessary, perform a buffer exchange using a desalting column or dialysis.[20]

  • Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to the desired concentration (e.g., 10 mg/mL).[12][21] Do not prepare stock solutions for long-term storage as NHS-esters are moisture-sensitive.[5]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to your protein solution.[1][12] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[12]

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[21][22] This will react with any excess NHS-ester.

  • Purification: Remove excess, unreacted biotin and the quenching buffer using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[12][16]

HABA Assay for Quantifying Biotin Incorporation

This protocol allows for the estimation of the number of biotin molecules per protein molecule.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with excess biotin removed)

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).[16]

  • Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the HABA/Avidin solution and mix well.[16]

  • Measure Final Absorbance: Once the absorbance reading stabilizes (typically within 5-10 minutes), record the final absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).[16]

  • Calculate Biotin Concentration: The change in absorbance is used to calculate the concentration of biotin in your sample.[16] The molar ratio of biotin to protein can then be determined using the known concentration of your protein.[16]

Visual Guides

Troubleshooting_Workflow start Low Biotinylation Yield check_reagents Check Reagent Quality (Fresh, Proper Storage) start->check_reagents check_buffer Verify Buffer Composition (Amine-free, pH 7-9) check_reagents->check_buffer Reagents OK replace_reagents Use Fresh Reagents check_reagents->replace_reagents Degraded check_ratio Evaluate Molar Ratio (Biotin:Protein) check_buffer->check_ratio Buffer OK change_buffer Use Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) check_buffer->change_buffer Incorrect check_concentration Assess Protein Concentration (>1-2 mg/mL) check_ratio->check_concentration Ratio OK adjust_ratio Adjust Molar Excess (e.g., 10-20x) check_ratio->adjust_ratio Suboptimal optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_concentration->optimize_conditions Concentration OK concentrate_protein Concentrate Protein check_concentration->concentrate_protein Too Low consider_linker Consider Steric Hindrance (Use Spacer Arm) optimize_conditions->consider_linker Conditions Optimized adjust_time_temp Increase Incubation Time/ Adjust Temperature optimize_conditions->adjust_time_temp Inefficient success Successful Biotinylation consider_linker->success Linker Considered use_linker Use Biotin with PEG Spacer Arm consider_linker->use_linker Hindrance Likely replace_reagents->check_buffer change_buffer->check_ratio adjust_ratio->check_concentration concentrate_protein->optimize_conditions adjust_time_temp->consider_linker use_linker->success

Caption: A stepwise workflow for troubleshooting low biotinylation yield.

Biotin_Conjugation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein (-NH2) Reaction Amine-Reactive Conjugation (pH 7-9) Protein->Reaction NHS_Biotin NHS-Ester Biotin NHS_Biotin->Reaction Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Reaction->Biotinylated_Protein NHS_byproduct NHS Byproduct Reaction->NHS_byproduct

Caption: Amine-reactive biotinylation via NHS-ester chemistry.

References

Technical Support Center: Improving Biotinamide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with biotinamide and related biotin derivatives in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound precipitating in my aqueous assay buffer?

A1: Biotin and many of its derivatives, particularly those with hydrophobic linkers, have limited solubility in neutral aqueous solutions.[1][2] Precipitation often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer.[3] This is due to the compound's lower solubility in the final aqueous environment.

Q2: What are the most common solvents for dissolving this compound compounds?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most common organic solvents for dissolving biotin and its derivatives, especially for creating concentrated stock solutions.[1][3][4][5] For aqueous-based solutions, solubility can be significantly increased by making the solution slightly alkaline with the addition of a base like sodium hydroxide (NaOH).[1][2][6]

Q3: How can I improve the water solubility of my biotinylated molecule?

A3: One effective strategy is to use biotinylation reagents that incorporate a polyethylene glycol (PEG) spacer arm.[7][8][9][] These PEGylated biotin derivatives are significantly more soluble in water and aqueous buffers.[8][9][]

Q4: Can I heat my this compound solution to improve solubility?

A4: Gently heating the solution can help dissolve biotin and its derivatives. However, it is crucial to ensure that the increased temperature will not degrade your specific this compound compound or other components in your assay. This method should be used with caution and validated for your specific molecule.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A5: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 1%, and ideally at 0.5% or lower, to avoid cytotoxic effects.[11] It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The this compound compound is not soluble enough in the final aqueous concentration.- Decrease the final concentration of the this compound in the assay. - Increase the final percentage of DMSO, ensuring it is compatible with your assay (e.g., <1% for cell-based assays).[11] - Prepare the stock solution in a slightly alkaline solution (e.g., using NaOH) instead of DMSO if your compound is stable at a higher pH.[1]
Compound does not dissolve in aqueous buffer Biotin and many derivatives have inherently low aqueous solubility at neutral pH.- Prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous buffer.[1][3] - Try dissolving the compound in a slightly alkaline solution (e.g., water with a few drops of 1N NaOH).[12]
Precipitation observed over time during incubation The compound may be slowly coming out of solution at the experimental temperature.- Ensure the final concentration is well below the saturation point in your assay buffer. - Consider using a biotin derivative with a hydrophilic PEG linker to improve solubility and stability in solution.[7][9]
Inconsistent assay results Incomplete solubilization of the this compound compound leading to variability in the effective concentration.- Visually inspect your stock and working solutions for any particulate matter before use. - Briefly vortex or sonicate the solution before making dilutions to ensure homogeneity.[7]

Quantitative Data: Solubility of Biotin and Derivatives

The solubility of "this compound" can vary significantly based on the nature of the conjugated molecule. The following table summarizes the solubility of biotin and common biotinylation reagents in various solvents.

CompoundSolventSolubilityReference
Biotin Water0.2 mg/mL (slightly soluble)[13]
Hot WaterVery soluble[13]
Dilute Alkali (e.g., NaOH)Very soluble[13]
DMSO~49 mg/mL[13][14]
Biotin-NHS DMSO~20 mg/mL[3]
DMF~20 mg/mL[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL (sparingly soluble)[3]
Biotin-PEG7-Amine Water83.33 mg/mL[7]
DMSOSoluble[7]
Dichloromethane (DCM)Soluble[7]
Dimethylformamide (DMF)Soluble[7]
Biotin-PEG-Biotin Water, Aqueous BuffersSoluble[8]
Chloroform, Methylene ChlorideSoluble[8]
DMF, DMSOSoluble[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Biotin Stock Solution using DMSO

This protocol is suitable for water-insoluble biotin derivatives like Biotin-NHS.

  • Weighing the Compound: Accurately weigh the desired amount of the this compound compound in a microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of anhydrous (dry) DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[11]

  • Dissolving: Vortex the tube until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from moisture.[4]

Protocol 2: Preparation of a Biotin Stock Solution using an Alkaline Solution

This protocol is suitable for biotin itself and derivatives that are stable at a slightly basic pH.

  • Weighing the Compound: Weigh 10 mg of biotin and transfer it to a 15 mL centrifuge tube.[2]

  • Initial Suspension: Add 9 mL of deionized water and mix by vortexing. The biotin will not fully dissolve at this stage.[2]

  • Solubilization: Add 1N NaOH dropwise (typically 2-3 drops) while continuously vortexing. Continue adding drops until all the biotin is dissolved.[2]

  • Final Volume Adjustment: Adjust the final volume to 10 mL with deionized water to achieve a 1 mg/mL concentration.[2]

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot and store at -20°C.[2]

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_precipitation Precipitation in Aqueous Buffer? start->check_precipitation is_stock_in_dmso Is stock solution in DMSO/DMF? check_precipitation->is_stock_in_dmso Yes does_not_dissolve Does not dissolve in aqueous buffer? check_precipitation->does_not_dissolve No precip_yes Yes reduce_concentration Option 1: Decrease final concentration is_stock_in_dmso->reduce_concentration Yes use_alkaline_stock Consider preparing stock in dilute NaOH is_stock_in_dmso->use_alkaline_stock No dmso_yes Yes increase_dmso Option 2: Increase final DMSO % (check cell tolerance) reduce_concentration->increase_dmso end End: Solubilized This compound increase_dmso->end dmso_no No use_alkaline_stock->end precip_no No prepare_dmso_stock Prepare concentrated stock in DMSO or DMF does_not_dissolve->prepare_dmso_stock Yes consider_peg Consider using a Biotin-PEG derivative for better solubility does_not_dissolve->consider_peg No dissolve_yes Yes dilute_into_buffer Dilute into final aqueous buffer prepare_dmso_stock->dilute_into_buffer dilute_into_buffer->end dissolve_no No consider_peg->end

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow start Start: Prepare This compound Solution choose_solvent Step 1: Choose Solvent (DMSO or Alkaline Buffer) start->choose_solvent prepare_stock Step 2: Prepare Concentrated Stock Solution choose_solvent->prepare_stock sterilize Step 3: Filter Sterilize (if required) prepare_stock->sterilize aliquot Step 4: Aliquot and Store at -20°C sterilize->aliquot dilute Step 5: Dilute to Working Concentration in Assay Buffer aliquot->dilute end End: Ready for In Vitro Assay dilute->end

Caption: General workflow for preparing this compound solutions.

References

strategies to increase the efficiency of Biotinamide labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotinamide labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their biotinylation experiments for maximum efficiency and reproducibility.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound labeling experiments.

Issue 1: Low Labeling Efficiency

Symptoms: Insufficient biotin incorporation onto the target molecule, leading to weak signals in downstream applications.

Possible Causes and Solutions:

Potential CauseRecommended SolutionRationale
Suboptimal pH For NHS-ester reactions, maintain a pH between 7.2 and 8.5.[1][2]At lower pH, primary amines are protonated and less reactive. Above pH 8.5, the NHS ester is prone to hydrolysis, reducing labeling efficiency.[1]
Inappropriate Buffer Composition Use amine-free buffers such as PBS, bicarbonate, or borate buffer.[1][2][3][4][5] Avoid buffers containing primary amines like Tris or glycine.[1][2][3][4][5][6]Primary amines in the buffer will compete with the target molecule for the biotinylation reagent.[1][2][3][4]
Insufficient Molar Ratio of Biotin Reagent Increase the molar excess of the biotin reagent. A common starting point is a 10-20 fold molar excess.[2][5][7][8][9] For dilute protein solutions, a higher excess may be needed.[5][7][9]A higher concentration of the biotin reagent increases the probability of a successful reaction with the target molecule.[1]
Inactive Biotinylation Reagent Use a fresh stock of the biotinylation reagent.[1][2] NHS-esters are moisture-sensitive and can hydrolyze over time.[2][5]An inactive reagent will not efficiently label the target molecule.
Low Concentration of Target Molecule Concentrate the protein or probe before labeling.[1] Higher concentrations generally lead to more efficient labeling.[1][10]Increased concentration enhances the probability of a reaction between the target and the biotinylation reagent.[1]
Suboptimal Reaction Time and Temperature Typical reactions are carried out for 1-2 hours at room temperature or overnight at 4°C.[1][3][11] Optimization may be necessary for less reactive molecules.[1]Longer incubation times can increase labeling but also risk protein degradation.[1]
Impure Target Molecule Use a highly purified protein or probe.[1]Contaminating molecules with reactive groups will also be biotinylated, reducing the specific activity of the target.[1]
Issue 2: High Background in Downstream Applications

Symptoms: High non-specific signal in assays like ELISA or Western blotting, leading to a low signal-to-noise ratio.[12][13]

Possible Causes and Solutions:

Potential CauseRecommended SolutionRationale
Over-biotinylation of the Target Molecule Reduce the molar ratio of biotin to the target molecule during the labeling reaction.[12]Excessive biotinylation can increase non-specific binding.[12]
Inadequate Blocking Optimize the blocking buffer. Use agents like BSA, but avoid milk in biotin-streptavidin systems as it contains endogenous biotin.[12][13][14] Increase blocking time and/or concentration.[12][13]Proper blocking minimizes the non-specific binding of detection reagents to the support (e.g., microplate, membrane).
Insufficient Washing Increase the number and duration of wash steps.[12][13][15] Consider adding a mild detergent like Tween-20 to the wash buffer.[12][13]Thorough washing removes unbound and weakly bound molecules that contribute to background.
High Concentration of Detection Reagent Titrate the streptavidin-conjugate to determine the optimal concentration that provides a good signal without increasing background.[12]An excessively high concentration of the detection reagent can lead to non-specific binding.
Endogenous Biotin Pre-incubate the sample with avidin to block endogenous biotin, followed by the addition of free biotin to saturate the avidin.[12][13]Tissues like kidney and liver have high levels of endogenous biotin, which can be detected by streptavidin conjugates, causing high background.[13]
Issue 3: Protein Precipitation During or After Labeling

Symptoms: The protein of interest becomes insoluble and precipitates out of solution.

Possible Causes and Solutions:

Potential CauseRecommended SolutionRationale
High Degree of Biotinylation Reduce the molar ratio of the biotin reagent to the protein.[1]Over-modification can alter the protein's solubility characteristics.[1][6][16]
Inappropriate Buffer Conditions Optimize buffer components. Consider adding mild detergents or adjusting the salt concentration.[1]The buffer should maintain the protein's native conformation and solubility.
pH is at or near the Protein's Isoelectric Point (pI) Adjust the pH of the buffer to be at least one unit away from the protein's pI.Proteins are least soluble at their isoelectric point.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right biotinylation reagent?

Choosing the appropriate biotinylation reagent depends on several factors:

  • Target Functional Group: The most common reagents, NHS esters, target primary amines (-NH2) on lysine residues and the N-terminus of proteins.[1][3] Other reagents are available to target different functional groups.

  • Solubility: Reagents are available with different solubility properties to accommodate hydrophobic or hydrophilic target molecules.[17]

  • Spacer Arm Length: The spacer arm separates the biotin from the target molecule. A longer spacer arm can reduce steric hindrance and improve the accessibility of biotin for avidin or streptavidin binding.[17]

  • Cleavability: Some biotin reagents contain a cleavable spacer arm (e.g., with a disulfide bond), allowing for the release of the biotinylated molecule from an avidin/streptavidin support under specific conditions.[17]

Q2: How can I determine the efficiency of my biotinylation reaction?

Several methods can be used to quantify the degree of biotinylation:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[1][2][18][19][20] HABA binds to avidin/streptavidin, and the addition of a biotinylated sample displaces the HABA, causing a measurable change in absorbance.[2][19][20]

  • Streptavidin Gel Shift Assay: Biotinylated proteins will exhibit a shift in mobility on an SDS-PAGE gel when incubated with streptavidin. This can be visualized by Coomassie staining or Western blotting.[2]

  • Spectrophotometric Methods: Some commercially available biotinylation reagents have a built-in chromophore that allows for direct quantification of biotin incorporation by measuring absorbance at specific wavelengths.[16][21]

Q3: How do I remove excess, unreacted biotin after the labeling reaction?

It is crucial to remove unreacted biotin to prevent interference in downstream applications. Common methods include:

  • Dialysis: Dialyzing the sample against an appropriate buffer is an effective method for removing small molecules like unreacted biotin.[1][11][18]

  • Gel Filtration/Desalting Columns: These columns separate molecules based on size, allowing for the rapid removal of excess biotin.[1][4][11][18]

Q4: Can I biotinylate nucleic acids?

Yes, nucleic acids can be biotinylated. One common method is to incorporate biotinylated nucleotides into a DNA probe during PCR.[1] The resulting biotinylated probe can then be purified to remove unincorporated biotinylated nucleotides.[1]

Experimental Protocols & Visualizations

General Protocol for Protein Biotinylation using an NHS-Ester Reagent

This protocol provides a general guideline for labeling a protein with a biotin N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5).[2][10][11]

  • Biotin-NHS ester reagent.

  • Anhydrous DMSO or DMF to dissolve the biotin reagent.[7][9][11]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine).[2][3][11]

  • Desalting column or dialysis equipment for purification.[1][11]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange.[2][5]

  • Prepare the Biotin Reagent: Immediately before use, dissolve the biotin-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[3][7][9]

  • Biotinylation Reaction: Add the calculated amount of the biotin reagent solution to the protein solution. A 10-20 fold molar excess of biotin is a common starting point.[2][7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice or at 4°C.[3][7]

  • Quench the Reaction: Stop the reaction by adding a quenching buffer to consume any unreacted NHS-ester.[2][3][11]

  • Purification: Remove excess, unreacted biotin using a desalting column or by dialysis.[1][11]

  • Quantification: Determine the degree of biotinylation using a method like the HABA assay.[1][2]

Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis & Application prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and Biotin Reagent prep_protein->mix prep_biotin Prepare Fresh Biotin Reagent prep_biotin->mix incubate Incubate mix->incubate quench Quench Reaction incubate->quench purify Purify Labeled Protein (Dialysis/Desalting) quench->purify quantify Quantify Biotinylation (e.g., HABA Assay) purify->quantify downstream Downstream Application quantify->downstream

Caption: A typical experimental workflow for this compound labeling of proteins.

Troubleshooting Logic for Low Labeling Efficiency

troubleshooting_low_efficiency start Low Labeling Efficiency check_reagents Check Reagents: - Fresh Biotin? - Correct Buffer? start->check_reagents check_conditions Check Reaction Conditions: - pH (7.2-8.5)? - Molar Ratio? - Time/Temp? start->check_conditions check_protein Check Protein: - Concentration? - Purity? start->check_protein solution_reagents Use Fresh Reagent & Amine-Free Buffer check_reagents->solution_reagents No solution_conditions Optimize pH, Molar Ratio, & Incubation Time/Temp check_conditions->solution_conditions No solution_protein Concentrate & Purify Protein check_protein->solution_protein No

Caption: A decision tree for troubleshooting low this compound labeling efficiency.

References

common issues with Biotinamide stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Biotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

Solid (powder) this compound hydrochloride should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Under these desiccating conditions, the product is stable for at least two years.[1] Some suppliers may recommend storage at 2-8°C for shorter periods.[4][5] Always refer to the manufacturer's specific instructions.

Q2: My solid this compound appears clumpy. Can I still use it?

Clumping of powdered reagents is often a sign of moisture absorption. Moisture can lead to hydrolysis and degradation of the compound. While it might still be usable for non-sensitive applications, it is highly recommended to use a fresh, dry vial for quantitative or critical experiments to ensure reproducibility. To prevent clumping, allow the container to warm to room temperature before opening to avoid condensation.[6]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in water and dimethyl sulfoxide (DMSO).[1][3] For maximum stability, it is recommended to prepare stock solutions fresh before each use.[7] If a stock solution must be stored, dissolve it in an anhydrous solvent like DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for long-term storage (up to six months) or -20°C for short-term storage (up to one month).[8][9] Always ensure the solvent is anhydrous, as moisture can cause hydrolysis.[6]

Q4: What is the stability of this compound in aqueous solutions?

This compound, like many biotinylation reagents, is susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.[7][9] The amide bond can be hydrolyzed under extreme pH conditions.[9] For this reason, aqueous solutions should be prepared immediately before use and not stored for extended periods. Biotin itself is most stable in moderately acidic to neutral solutions (pH below 9) and can be heat-sterilized under these conditions.[5][10]

Q5: Is this compound sensitive to light?

Yes, exposure to light should be avoided during storage and handling.[1][2] Product safety data sheets consistently recommend protecting the compound from light to prevent potential photodegradation.[2][7] While specific data on the photosensitivity of this compound is limited, it is a general best practice to store biotinylated reagents protected from light.[9]

Stability and Storage Data Summary

The following tables summarize the recommended storage conditions and known stability information for this compound and its solutions.

Table 1: Storage and Stability of Solid this compound Hydrochloride

ParameterRecommendationNotes
Storage Temperature -20°C (long-term)Provides stability for at least 2 years.[1]
2-8°C (short-term)Acceptable for shorter durations as per some suppliers.[4]
Storage Conditions Keep in a tightly sealed container under desiccating conditions.Essential to prevent moisture absorption and hydrolysis.[2][3]
Protect from light.Prevents potential photodegradation.[1][2]

Table 2: Storage and Stability of this compound Solutions

SolventStorage TemperatureRecommended DurationKey Considerations
Aqueous Buffers N/APrepare FreshProne to hydrolysis; not recommended for storage.[7]
Anhydrous DMSO/DMF -20°CUp to 1 monthMust use anhydrous grade solvent. Aliquot to avoid freeze-thaw cycles.[6][9]
-80°CUp to 6 monthsPreferred for longer-term storage.[8][9]

Troubleshooting Guide for Experimental Issues

This guide addresses common problems encountered during biotinylation experiments that may be related to this compound stability.

Issue 1: Low or No Signal (Inefficient Biotinylation)

Potential Cause Recommended Solution
Degraded/Hydrolyzed this compound Reagent Ensure this compound has been stored correctly (solid at -20°C, desiccated, protected from light). Prepare stock solutions fresh in anhydrous DMSO or DMF just before use.[6][9] If degradation is suspected, use a new vial.
Suboptimal Reaction pH The primary amine of this compound is most reactive at a neutral to slightly basic pH (typically 7.2-8.0) for conjugation to electrophiles like NHS esters.[9] Buffers with primary amines (e.g., Tris, glycine) will compete with the reaction and should be avoided.[6]
Presence of Competing Nucleophiles Ensure the purification buffer for your target molecule (e.g., protein, antibody) does not contain primary amines or thiols, which can compete with the intended target for biotinylation.[6]

Issue 2: High Background or Non-Specific Binding

Potential Cause Recommended Solution
Over-biotinylation of Target Molecule Excessive labeling can increase hydrophobicity and lead to non-specific binding.[11] Reduce the molar ratio of this compound to your target molecule in the conjugation reaction.
Endogenous Biotin in Sample Many tissues and cell lysates (especially liver and kidney) contain endogenous biotinylated proteins that will be detected by streptavidin/avidin.[12] Use an avidin/biotin blocking kit to pre-saturate endogenous biotin before adding your biotinylated probe.[11]
Inadequate Blocking or Washing Optimize your blocking buffer (avoid milk-based blockers which contain biotin).[11] Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to wash buffers to reduce non-specific interactions.[11][12]

Experimental Protocols

Protocol 1: Quality Control of this compound Reagent via HPLC

This protocol provides a general method to assess the purity of a this compound reagent, adapted from methods for d-biotin.[13] This can be useful to investigate suspected degradation.

1. Objective: To determine the purity of this compound and detect the presence of potential degradation products.

2. Materials:

  • This compound sample (to be tested)
  • Reference standard of pure this compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • HPLC system with a UV detector and a C18 column (e.g., 250mm x 4.6mm, 5 µm)

3. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.05% TFA in water.
  • Mobile Phase B: Acetonitrile.
  • Sample Preparation:
  • Accurately weigh and dissolve the this compound reference standard and the test sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • HPLC Conditions:
  • Column: C18 reverse-phase column.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 210 nm (as biotin and its impurities may lack a strong chromophore at higher wavelengths).[13]
  • Injection Volume: 10-20 µL.
  • Gradient: Develop a suitable gradient (e.g., start with 5% B, ramp to 95% B over 20 minutes) to ensure separation of the main peak from any more or less polar impurities.
  • Analysis:
  • Inject the reference standard to determine the retention time of pure this compound.
  • Inject the test sample.
  • Compare the chromatograms. The appearance of significant additional peaks or a decrease in the area of the main peak relative to the standard suggests degradation or impurity. Purity can be calculated based on the relative peak areas.

Visual Guides

Diagram 1: Troubleshooting Logic for Low Biotinylation Signal

This diagram outlines the decision-making process when troubleshooting experiments with low or no signal, starting from the reagent itself.

low_signal_troubleshooting Troubleshooting Workflow: Low Biotinylation Signal start Low or No Signal Detected check_reagent 1. Check this compound Reagent start->check_reagent storage Properly Stored? (-20°C, Dry, Dark) check_reagent->storage check_protocol 2. Review Conjugation Protocol ph_buffer Correct pH (7.2-8.0)? Amine-free Buffer? check_protocol->ph_buffer check_target 3. Evaluate Target Molecule purity Target Pure? >95%? check_target->purity check_detection 4. Verify Detection Step activity Detection Reagent Active? (e.g., Streptavidin-HRP) check_detection->activity fresh_prep Solution Freshly Prepared in Anhydrous Solvent? storage->fresh_prep Yes use_new Action: Use New Vial of this compound storage->use_new No fresh_prep->check_protocol Yes remake_solution Action: Prepare Fresh This compound Solution fresh_prep->remake_solution No ratio Optimal Molar Ratio? ph_buffer->ratio Yes adjust_buffer Action: Adjust pH, Use Amine-Free Buffer ph_buffer->adjust_buffer No ratio->check_target Yes optimize_ratio Action: Optimize This compound:Target Ratio ratio->optimize_ratio No purity->check_detection Yes purify_target Action: Purify Target Molecule (Buffer Exchange) purity->purify_target No activity->use_new No new_detection Action: Use Fresh Detection Reagent

Caption: Troubleshooting workflow for low biotinylation signal.

Diagram 2: Factors Affecting this compound Stability

This diagram illustrates the key environmental factors that can impact the chemical stability of this compound during storage and in solution.

stability_factors cluster_storage Storage Conditions cluster_outcomes Potential Outcomes This compound This compound (Solid or Solution) Loss Loss of Reactivity This compound->Loss Impurity Formation of Impurities This compound->Impurity Variability Poor Reproducibility This compound->Variability Moisture Moisture / Humidity Moisture->this compound Hydrolysis Temperature Elevated Temperature Temperature->this compound Increases Degradation Rate Light Light Exposure (UV/Visible) Light->this compound Photodegradation pH Non-Neutral pH (in solution) pH->this compound Hydrolysis

Caption: Key factors influencing this compound stability.

References

Technical Support Center: Biotinamide Labeling for Challenging Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing biotinamide-based labeling techniques and encountering challenges with difficult proteins. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my biotinylation efficiency low?

Low labeling efficiency is a common issue that can arise from several factors. Systematically evaluating each step of your protocol is key to identifying the root cause.

  • Suboptimal pH or Buffer Composition: The pH of the reaction buffer is critical for efficient biotinylation. For NHS-ester based reactions, a pH range of 7.2-8.5 is generally optimal.[1] At a lower pH, primary amines on the protein are protonated and less reactive, while a pH above 8.5 can lead to hydrolysis of the NHS ester, reducing its efficiency.[1] It is also crucial to use amine-free buffers such as PBS, bicarbonate, or borate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for the biotinylation reagent.[1][2][3][4]

  • Inactive or Insufficient Biotinylation Reagent: Ensure your biotinylation reagent is stored correctly, is not expired, and is prepared fresh before use, as some reagents are moisture-sensitive.[2][5] An insufficient molar ratio of the biotin reagent to the protein can also lead to poor labeling. A common starting point is a 10-20 fold molar excess of the biotin reagent, but this may need to be empirically determined for your specific protein.[1]

  • Low Protein Concentration: Higher protein concentrations generally lead to more efficient labeling by increasing the probability of a reaction between the protein and the biotinylation reagent.[1] If your protein concentration is low, consider concentrating it before labeling.[1]

  • Interfering Substances: The presence of contaminants with reactive groups in your protein sample can compete with your target protein for biotinylation, thereby reducing the specific activity.[1] Ensure your protein is highly purified.

Q2: My protein is aggregating after biotinylation. What can I do?

Protein aggregation post-labeling is a significant concern, particularly with proteins that are already prone to instability.

  • Over-labeling: A high degree of biotinylation can alter the surface properties and solubility of a protein, leading to aggregation.[1][6] Reducing the molar ratio of the biotin reagent can help mitigate this.[1] It's a balance between achieving sufficient labeling for downstream applications and maintaining protein stability.

  • Suboptimal Buffer Conditions: If the buffer pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the likelihood of aggregation.[7] Consider performing the reaction at a pH further from the pI. Additionally, optimizing buffer components, such as adding mild detergents or adjusting the salt concentration, can improve solubility.[1]

  • Organic Solvents: Many biotinylation reagents are first dissolved in an organic solvent like DMSO or DMF.[7][8] High concentrations of these solvents can destabilize proteins.[7] It is recommended to keep the final concentration of the organic solvent in the reaction mixture low, ideally below 10% (v/v).[7] Adding the biotin reagent stock solution dropwise while gently stirring can also help.[7]

  • Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) may improve the stability of some proteins during the labeling process.[7]

Q3: How can I reduce non-specific binding in my biotin-based assays?

High background and non-specific binding can obscure your results. Several strategies can be employed to minimize this issue.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites is a common cause of high background. Optimize your blocking buffer; common blockers include Bovine Serum Albumin (BSA).[9] Avoid using milk as a blocking agent in biotin-streptavidin systems as it contains endogenous biotin.[5][9] Increasing the blocking time and/or concentration can also be beneficial.[9]

  • Insufficient Washing: Increasing the number and duration of wash steps is crucial for removing unbound reagents and reducing background.[9] The addition of a mild detergent, such as Tween-20 (0.05-0.1%), to the wash buffer can also improve washing efficiency.[9]

  • Over-biotinylation: As mentioned earlier, excessive biotinylation can lead to increased non-specific binding.[9] Titrate the molar ratio of biotin to your protein to find the optimal balance.

  • Endogenous Biotin Interference: Biological samples can contain endogenous biotin, which can interfere with biotin-streptavidin based assays.[9] This can be mitigated by pre-incubating the sample with an excess of avidin to block endogenous biotin, followed by the addition of free biotin to saturate the remaining binding sites on the added avidin before introducing your biotinylated reagent.[9]

Troubleshooting Guides

Issue 1: Low Biotin Labeling Efficiency
Potential Cause Troubleshooting Strategy
Suboptimal pH Ensure the reaction buffer pH is between 7.2 and 8.5 for NHS-ester reactions.[1]
Amine-containing Buffer Use an amine-free buffer such as PBS, bicarbonate, or borate buffer.[1][3]
Inactive Biotin Reagent Use a fresh stock of the biotinylation reagent; some are moisture-sensitive.[1][5]
Insufficient Molar Ratio Increase the molar excess of the biotin reagent (start with a 10-20 fold excess).[1]
Low Protein Concentration Concentrate the protein before the labeling reaction.[1]
Short Reaction Time Increase the incubation time; typical reactions are 1-2 hours at room temperature or 4°C.[1]
Issue 2: Protein Precipitation/Aggregation
Potential Cause Troubleshooting Strategy
Over-biotinylation Reduce the molar ratio of the biotin reagent to the protein.[1][4]
Suboptimal Buffer Adjust the buffer pH away from the protein's isoelectric point (pI).[7] Consider adding mild detergents or adjusting the salt concentration.[1]
High Organic Solvent Minimize the final concentration of DMSO or DMF to <10% (v/v).[7] Add the reagent stock solution slowly while stirring.[7]
High Protein Concentration Reduce the initial protein concentration if it is very high (>10 mg/mL).[7]
Reaction Temperature Perform the reaction at 4°C to potentially improve protein stability.[7]
Issue 3: High Background/Non-Specific Binding
Potential Cause Troubleshooting Strategy
Inadequate Blocking Optimize the blocking buffer (e.g., 1-3% BSA in PBS). Avoid milk.[5][9] Increase blocking time and/or concentration.[9]
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5-8).[9] Increase the duration of each wash and add a mild detergent (e.g., 0.05-0.1% Tween-20).[9]
Over-biotinylation Reduce the molar ratio of biotin to protein during the conjugation reaction.[9]
Endogenous Biotin Use avidin/biotin blocking steps or deplete endogenous biotin with streptavidin-coated beads before the assay.[9]
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 or Triton X-100 in the binding and wash buffers.[9]

Experimental Protocols

Protocol 1: General Biotinylation of Proteins using NHS-Ester Chemistry
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[10]

    • If the protein is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[2][3]

  • Biotinylation Reagent Preparation:

    • Shortly before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.[2][8]

    • Note: NHS-esters are moisture-sensitive and hydrolyze in aqueous solutions. Prepare fresh and discard any unused solution.[2][3]

  • Biotinylation Reaction:

    • Add the calculated amount of the biotin reagent stock solution to the protein solution. A common starting point is a 20-fold molar excess of biotin to protein.[11]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[2]

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3] Incubate for 15-30 minutes.

    • Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.[3][12]

Protocol 2: Optimizing Blocking and Washing to Reduce Non-Specific Binding
  • Blocking Buffer Optimization:

    • Prepare several blocking buffers for testing (e.g., 1% BSA in PBS, 3% BSA in PBS, and a commercial protein-free blocker).[9]

    • Coat a microplate with your antigen and block different wells with each of the prepared buffers for 1-2 hours at room temperature or overnight at 4°C.[9]

    • Proceed with your assay protocol using a negative control (without the biotinylated protein). The buffer that yields the lowest background signal is the optimal choice.[9]

  • Wash Buffer and Procedure Optimization:

    • Prepare wash buffers with and without a mild detergent (e.g., 0.05% Tween-20 in PBS).

    • Test different numbers of wash cycles (e.g., 3, 5, and 8 washes) and varying durations for each wash.

    • Compare the signal-to-noise ratio for each condition to determine the most effective washing protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_downstream Downstream Application protein_prep Protein in Amine-Free Buffer reaction Incubate Protein + Biotin protein_prep->reaction biotin_prep Prepare Fresh Biotin Reagent biotin_prep->reaction quench Quench Reaction reaction->quench purify Remove Excess Biotin (Dialysis/Desalting) quench->purify assay Perform Assay purify->assay

Caption: General workflow for protein biotinylation.

troubleshooting_logic start Problem with Biotinylation? low_efficiency Low Labeling Efficiency? start->low_efficiency aggregation Protein Aggregation? low_efficiency->aggregation No solution_efficiency Check pH, Buffer, Reagent Ratio & Freshness low_efficiency->solution_efficiency Yes high_background High Background? aggregation->high_background No solution_aggregation Reduce Biotin Ratio, Optimize Buffer, Lower Temp aggregation->solution_aggregation Yes solution_background Optimize Blocking, Increase Washing, Check for Endogenous Biotin high_background->solution_background Yes end Successful Experiment high_background->end No solution_efficiency->end solution_aggregation->end solution_background->end

Caption: Troubleshooting decision tree for biotinylation.

References

avoiding protein precipitation during Biotinamide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you avoid protein precipitation during biotinamide labeling experiments.

Troubleshooting Guide: Protein Precipitation During Labeling

Protein precipitation is a common issue encountered during this compound labeling. This guide will help you identify the potential causes and implement effective solutions.

Problem: Protein precipitates upon addition of the biotinylation reagent.

Possible Cause Solution
Over-biotinylation: Excessive labeling can alter the protein's isoelectric point (pI) and increase its hydrophobicity, leading to aggregation.[1][2][3]- Optimize the molar ratio: Reduce the molar excess of the biotinylation reagent to the protein. Start with a lower ratio (e.g., 10:1 or 20:1) and empirically determine the optimal ratio for your specific protein.[1][2] - Control reaction time: Shorten the incubation time to limit the extent of labeling.[1]
Biotin Reagent Solubility: Some biotinylation reagents have poor aqueous solubility and may precipitate when added to the reaction buffer, co-precipitating the protein.[4][5]- Use a water-soluble biotinylation reagent: Select a reagent with a hydrophilic spacer arm, such as one containing polyethylene glycol (PEG).[5][6] - Properly dissolve the reagent: First, dissolve the reagent in an appropriate organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add the stock solution to the reaction buffer dropwise while gently vortexing.[1][5]
Inappropriate Buffer Conditions: The pH and composition of the reaction buffer can significantly impact protein stability.[1][7][8]- Adjust buffer pH: Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI).[2][7] Biotinylation can alter the pI of the protein, so you may need to adjust the pH post-labeling to maintain solubility.[1][2][9] - Optimize buffer composition: Avoid buffers containing primary amines (e.g., Tris or glycine) if using NHS-ester biotinylation reagents, as they will compete with the labeling reaction.[8] Consider using phosphate-buffered saline (PBS) or bicarbonate/carbonate buffers.[8][10]
High Protein Concentration: High concentrations of the target protein can increase the likelihood of aggregation.[7]- Reduce protein concentration: If possible, perform the labeling reaction at a lower protein concentration.[7]

Problem: Protein precipitates after the labeling reaction or during storage.

Possible Cause Solution
Change in Isoelectric Point (pI): Biotinylation neutralizes positively charged primary amines on the protein surface, lowering the pI. If the buffer pH is close to the new pI, the protein will be least soluble.[1][2][9]- Adjust pH post-labeling: After the reaction, adjust the pH of the solution to be at least 2 units away from the predicted pI of the biotinylated protein. Often, adjusting to a slightly basic pH (e.g., using 1 M Tris, pH 9.0) can help resolubilize the protein.[1][2]
Increased Hydrophobicity: The biotin molecule itself is hydrophobic. A high degree of biotinylation can increase the overall hydrophobicity of the protein, leading to aggregation.[5][11]- Use PEGylated biotin reagents: Biotinylation reagents containing a hydrophilic polyethylene glycol (PEG) spacer can help to offset the hydrophobicity of the biotin moiety and improve the solubility of the labeled protein.[5][6]
Improper Storage: Freeze-thaw cycles and storage at inappropriate temperatures can lead to protein aggregation.[7]- Add cryoprotectants: For long-term storage at -80°C, add a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[7] - Optimize storage buffer: Ensure the storage buffer has a pH and ionic strength that maintains the stability of the biotinylated protein.

Frequently Asked Questions (FAQs)

Q1: My protein is stable in my usual buffer, but precipitates when I add the biotinylation reagent. What is happening?

This is a common issue that can be caused by several factors. The most likely culprits are over-biotinylation, which alters your protein's surface charge and hydrophobicity, or the low aqueous solubility of the biotinylation reagent itself.[1][2][4] Try reducing the molar ratio of biotin to protein and consider using a water-soluble biotinylation reagent, such as one with a PEG spacer.[1][5][6]

Q2: How do I choose the right biotinylation reagent to avoid precipitation?

Selecting the right reagent is crucial. Consider the following:

  • Solubility: For proteins in aqueous buffers, choose a water-soluble reagent like Sulfo-NHS-biotin or a PEGylated biotin.[5][6] If you must use a reagent soluble only in organic solvents, ensure you are adding it to your reaction mixture correctly to avoid precipitation.[4][5]

  • Spacer Arm: A longer, hydrophilic spacer arm, like PEG, can improve the solubility of the biotinylated protein and reduce steric hindrance when binding to avidin or streptavidin.[4][5][6]

  • Reactive Group: Choose a reactive group that targets specific functional groups on your protein. NHS esters, which react with primary amines, are common but will alter the protein's charge.[4]

Q3: What are the optimal buffer conditions for this compound labeling?

The optimal buffer will depend on your specific protein. However, here are some general guidelines:

  • pH: For NHS-ester chemistry, a pH of 7.2-8.5 is generally recommended.[8] Crucially, ensure the pH is at least 1-2 units away from your protein's pI to maintain its solubility.[2][7]

  • Composition: Avoid buffers containing primary amines like Tris or glycine when using NHS esters.[8] Phosphate, bicarbonate, or HEPES buffers are good alternatives.

  • Additives: In some cases, additives can help stabilize your protein. These can include low concentrations of non-ionic detergents, or agents like arginine and glutamate that can increase protein solubility.[7][12]

Q4: Can I do anything to rescue my protein if it has already precipitated?

In some cases, it is possible to resolubilize a precipitated protein. After pelleting the precipitate by centrifugation, you can try to redissolve it by:

  • Adjusting the pH: As a first step, try resuspending the pellet in a buffer with a pH that is significantly different from the protein's isoelectric point (e.g., pH 9.0).[1][2]

  • Using Denaturants: In more extreme cases, denaturants like urea or guanidine hydrochloride can be used, but be aware that these will unfold your protein and may require a subsequent refolding step, which is not always successful.[13]

Experimental Protocols

General Protocol for this compound Labeling of Proteins

This protocol provides a general workflow for biotinylating a protein using an NHS-ester biotinylation reagent. Optimization will be required for each specific protein.

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

    • If your protein solution contains interfering substances, perform a buffer exchange using dialysis or a desalting column.[2]

  • Biotinylation Reagent Preparation:

    • Allow the biotinylation reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[5]

    • Prepare a stock solution of the biotinylation reagent (e.g., 10 mM) in a suitable solvent (e.g., anhydrous DMSO or DMF for standard NHS-biotin, or water for Sulfo-NHS-biotin).[5]

  • Labeling Reaction:

    • Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess (e.g., 20-fold molar excess over the protein).

    • Add the calculated volume of the biotinylation reagent to the protein solution while gently mixing.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or 2 hours to overnight on ice.

  • Removal of Excess Biotin:

    • Stop the reaction by adding a quenching agent like Tris or glycine to a final concentration of 50-100 mM (only if further purification is not immediate).

    • Remove unreacted biotin using dialysis, a desalting column, or spin filtration.[14]

  • Confirmation of Biotinylation (Optional but Recommended):

    • Assess the degree of biotinylation using methods such as a HABA assay or a Western blot with streptavidin-HRP.[15]

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer) Labeling Biotinylation Reaction (Optimized Ratio & Time) Protein_Prep->Labeling Reagent_Prep Biotin Reagent Preparation Reagent_Prep->Labeling Quench Quench Reaction (e.g., Tris) Labeling->Quench Purification Remove Excess Biotin (Dialysis/Desalting) Quench->Purification Analysis Analysis (HABA/Western Blot) Purification->Analysis

Caption: A typical workflow for protein biotinylation.

Precipitation_Factors cluster_causes Primary Causes cluster_solutions Solutions Precipitation Protein Precipitation Optimize_Ratio Optimize Molar Ratio Precipitation->Optimize_Ratio prevents Soluble_Reagent Use Water-Soluble (e.g., PEGylated) Reagent Precipitation->Soluble_Reagent prevents Adjust_Buffer Adjust pH & Composition Precipitation->Adjust_Buffer prevents Lower_Concentration Lower Protein Concentration Precipitation->Lower_Concentration prevents Over_Biotinylation Over-biotinylation Over_Biotinylation->Precipitation Reagent_Solubility Poor Reagent Solubility Reagent_Solubility->Precipitation Buffer_Issues Inappropriate Buffer (pH, Composition) Buffer_Issues->Precipitation High_Concentration High Protein Concentration High_Concentration->Precipitation

Caption: Factors contributing to protein precipitation and their solutions.

References

Technical Support Center: Purifying Biotinamide-Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on best practices for purifying biotinamide-conjugated molecules. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying biotinylated molecules?

A1: The most prevalent and highly effective method for purifying biotinylated molecules is affinity chromatography.[1][2] This technique leverages the extraordinarily strong and specific interaction between biotin and proteins like streptavidin or avidin, which are immobilized on a solid support (e.g., agarose or magnetic beads).[1][2]

Q2: What is the difference between using streptavidin and avidin for purification?

A2: Both streptavidin and avidin exhibit high affinity for biotin. However, avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding with other molecules. Streptavidin is not glycosylated and has a near-neutral isoelectric point, which often results in lower non-specific binding and a cleaner purification.[3] Modified forms of avidin, such as monomeric avidin, are also available and offer weaker binding, which allows for milder elution conditions.[4]

Q3: How can I remove excess, unreacted biotin after the conjugation reaction?

A3: Removing excess biotin is crucial to prevent it from competing with your biotinylated molecule for binding to the affinity resin.[5] Common methods to remove free biotin include dialysis, gel filtration (desalting columns), and spin filters with a molecular weight cutoff (MWCO) well below the mass of your molecule.[6]

Q4: How do I elute my biotinylated molecule from a streptavidin or avidin column?

A4: The strong interaction between biotin and streptavidin/avidin necessitates stringent elution conditions. Common methods include using denaturing conditions such as low pH (e.g., 0.1 M glycine-HCl, pH 2.5-2.8), high concentrations of chaotropic agents (e.g., 6 M guanidine-HCl, pH 1.5), or boiling in SDS-PAGE sample buffer.[4][7] Milder, non-denaturing elution can be achieved by competitive displacement with an excess of free biotin, especially when using monomeric avidin resins which have a lower binding affinity.[4][8]

Q5: How can I determine the efficiency of my biotinylation reaction?

A5: The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, leading to a measurable decrease in absorbance at 500 nm.[9] Mass spectrometry can also be used to determine the exact number of biotin molecules conjugated to your protein or peptide.[10]

Troubleshooting Guide

Problem 1: Low or No Yield of Purified Product

Possible Cause Troubleshooting Strategy
Inefficient Biotinylation - Verify successful biotinylation using a HABA assay or Western blot with streptavidin-HRP before purification.[11] - Optimize the molar ratio of the biotinylation reagent to your molecule; a 10-20 fold molar excess of biotin is a common starting point. - Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which can compete with your molecule for biotinylation.[11] - Use a fresh, high-quality biotinylation reagent, as NHS-esters are moisture-sensitive.[11]
Inefficient Binding to Affinity Resin - Ensure you are not overloading the resin; check the manufacturer's specified binding capacity. - Increase the incubation time of your sample with the resin (e.g., 1-2 hours at room temperature or overnight at 4°C).[11] - Optimize the binding buffer; a buffer at or near physiological pH (e.g., PBS) is typically used.[11]
Loss of Molecule During Wash Steps - Analyze the wash fractions by SDS-PAGE or another appropriate method to see if your molecule is being washed away. - Reduce the stringency of the wash buffer by decreasing the salt or detergent concentration.[11]
Inefficient Elution - If using denaturing conditions, ensure the pH is sufficiently low or the concentration of the denaturant is high enough. - For competitive elution with free biotin, increase the concentration of biotin in the elution buffer and/or the incubation time. A 30-minute incubation can significantly improve recovery.[8] - Consider using a resin with a lower binding affinity, such as monomeric avidin, for easier elution.[4]

Problem 2: High Background/Non-Specific Binding

Possible Cause Troubleshooting Strategy
Non-specific Binding to the Resin Matrix - Pre-clear your sample by incubating it with unconjugated beads before adding it to the streptavidin/avidin beads.[12] - Block the affinity resin with a blocking agent like Bovine Serum Albumin (BSA) before adding your sample. Avoid using milk as a blocking agent as it contains endogenous biotin.[5]
Hydrophobic or Ionic Interactions - Increase the stringency of your wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.05% Tween-20).[5][11]
Endogenous Biotinylated Molecules in the Sample - If working with cell or tissue lysates, be aware of naturally biotinylated proteins. Deplete these by pre-clearing the lysate with streptavidin/avidin beads.
Over-biotinylation of the Target Molecule - Excessive biotinylation can increase non-specific binding. Reduce the molar ratio of the biotinylation reagent during the conjugation reaction.[5]

Problem 3: Protein Denaturation or Aggregation

Possible Cause Troubleshooting Strategy
Harsh Elution Conditions - If protein function is critical, avoid harsh denaturing elution methods. - Use a milder, non-denaturing elution method, such as competitive elution with free biotin, particularly with monomeric avidin resins.[4][8] - An alternative is to use a cleavable biotinylation reagent, which allows the biotin tag to be cleaved and the protein to be released under mild reducing conditions.
Over-biotinylation - A high degree of biotinylation can sometimes lead to protein aggregation. Reduce the molar ratio of the biotinylation reagent in the conjugation step.
Inappropriate Buffer Conditions - Ensure the pH and buffer composition are suitable for your protein's stability throughout the purification process.

Quantitative Data Summary

The following table summarizes typical quantitative data for various purification methods. Note that actual results will vary depending on the specific molecule, biotinylation efficiency, and experimental conditions.

Purification Method Typical Protein Recovery Reported Purity Key Considerations
Streptavidin/Avidin Affinity Chromatography (Denaturing Elution) 50-90%High (>90%)Harsh elution can denature the protein.[4][7]
Monomeric Avidin Affinity Chromatography (Non-denaturing Elution) >85%High (>90%)Milder elution preserves protein function.[8]
Spin Desalting Columns >95%ModeratePrimarily for buffer exchange and removal of small molecules like free biotin. Does not separate biotinylated from non-biotinylated protein.
Dialysis >90%ModerateEffective for removing free biotin from larger molecules. Time-consuming.
High-Performance Liquid Chromatography (HPLC) Variable (depends on optimization)Very High (>98%)Excellent for achieving high purity, but requires method development.
Biotinylation of Surface Glycoproteins and Streptavidin Pulldown Not specified59-85%A method for enriching specific subpopulations of proteins.[3]

Experimental Protocols

Protocol 1: Affinity Purification using Streptavidin Agarose Beads
  • Preparation of the Affinity Resin:

    • Wash the required amount of streptavidin agarose bead slurry with 10 bed volumes of a binding/wash buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

    • Centrifuge at 500 x g for 2 minutes and carefully aspirate the supernatant. Repeat this step three times.

  • Binding of the Biotinylated Molecule:

    • Add the sample containing the biotinylated molecule to the equilibrated beads.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.

    • Wash the beads by adding 10 bed volumes of wash buffer. Resuspend the beads and incubate for 5 minutes with gentle rotation.

    • Repeat the centrifugation and washing steps at least three to five times to remove non-specifically bound molecules. To increase stringency, the wash buffer can be supplemented with up to 500 mM NaCl and/or 0.05% Tween-20.[11]

  • Elution:

    • Denaturing Elution: Add 1-2 bed volumes of elution buffer (e.g., 0.1 M glycine-HCl, pH 2.8) to the beads. Incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant containing the purified molecule. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

    • Non-Denaturing Elution (with Monomeric Avidin): Add 1-2 bed volumes of elution buffer containing 2-10 mM free biotin. Incubate for 30 minutes at room temperature with gentle agitation.[8] Centrifuge and collect the supernatant.

Protocol 2: Removal of Free Biotin using Spin Desalting Columns
  • Column Preparation:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Equilibration:

    • Place the column in a new collection tube. Add 500 µL of the desired buffer (e.g., PBS) to the column.

    • Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this step twice.

  • Sample Application and Desalting:

    • Place the column in a new collection tube.

    • Slowly apply the sample containing the biotinylated molecule and free biotin to the center of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g. The purified biotinylated molecule will be in the collection tube, while the free biotin is retained in the column.

Protocol 3: Purification of Biotinylated Peptides by HPLC
  • System Preparation:

    • Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample containing the biotinylated peptide.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for peptides is a shallow increase of 1% per minute. For a biotinylated peptide, a gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Post-Purification:

    • Collect the fractions containing the purified peptide.

    • Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

experimental_workflow cluster_biotinylation Biotinylation Reaction cluster_purification Purification cluster_analysis Analysis Molecule Target Molecule (Protein, Peptide, etc.) Reaction Conjugation Reaction Molecule->Reaction Biotin_Reagent This compound Reagent (e.g., NHS-Biotin) Biotin_Reagent->Reaction Biotinylated_Product Biotinylated Molecule + Excess Free Biotin Reaction->Biotinylated_Product Purification_Step Purification Method (Affinity, HPLC, Dialysis) Biotinylated_Product->Purification_Step Purified_Molecule Purified Biotinylated Molecule Purification_Step->Purified_Molecule Waste Excess Biotin & Impurities Removed Purification_Step->Waste Analysis Quality Control (HABA Assay, MS, SDS-PAGE) Purified_Molecule->Analysis Final_Product Characterized Product Analysis->Final_Product

Caption: General workflow for the preparation and purification of this compound-conjugated molecules.

troubleshooting_logic cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting Start Start Purification Check_Yield Low Yield? Start->Check_Yield Check_Purity High Background? Check_Yield->Check_Purity No Verify_Biotinylation Verify Biotinylation (HABA, Western) Check_Yield->Verify_Biotinylation Yes Success Successful Purification Check_Purity->Success No Preclear_Lysate Pre-clear Lysate Check_Purity->Preclear_Lysate Yes Optimize_Binding Optimize Binding (Time, Temp) Verify_Biotinylation->Optimize_Binding Check_Elution Optimize Elution Optimize_Binding->Check_Elution Increase_Wash Increase Wash Stringency Preclear_Lysate->Increase_Wash Block_Beads Block Beads (BSA) Increase_Wash->Block_Beads

Caption: A logical workflow for troubleshooting common issues in biotinylated molecule purification.

References

Validation & Comparative

A Head-to-Head Comparison of Biotinamide and Biocytin for Neuronal Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to delineate neuronal pathways with precision, the choice of a reliable tracer is paramount. Among the available options, Biotinamide (often sold as Neurobiotin™) and Biocytin have emerged as two of the most widely used anterograde and retrograde tracers. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal tracer for your specific research needs.

Executive Summary

Both this compound and Biocytin are biotin-containing compounds that allow for the visualization of neuronal morphology with high fidelity. Their primary mode of detection relies on the high-affinity interaction between biotin and avidin, which can be conjugated to various markers for visualization. While both tracers are transported bidirectionally along axons, key differences in their chemical structure and biological stability lead to distinct advantages and disadvantages in experimental applications. This compound, a smaller molecule, often results in more extensive and detailed labeling, particularly for retrograde tracing. Conversely, Biocytin has a long history of use and is considered a reliable anterograde tracer. A critical consideration is Biocytin's susceptibility to degradation by the enzyme biotinidase, which can limit its utility in long-term studies.

Performance Comparison: this compound vs. Biocytin

The following table summarizes the key quantitative and qualitative differences between this compound and Biocytin for neuronal tracing.

FeatureThis compound (Neurobiotin™)Biocytin
Molecular Weight 286 Da[1]372.48 g/mol [1][2]
Transport Anterograde and retrograde[3][4]Anterograde and retrograde[5][6][7]
Primary Advantage Can be dissolved at higher concentrations (2-4%) without precipitation and can be selectively ejected with positive current.[1] Some studies report more extensive labeling compared to Biocytin.[3]Well-established tracer with a long history of successful use, particularly for anterograde tracing.[6][7]
Primary Disadvantage Less established than Biocytin in the literature.Susceptible to degradation by the enzyme biotinidase, which can lead to weaker labeling in experiments with longer survival times.[5][8]
Optimal Concentration 2-4% in 1-2 M salt solutions[1]3-5 mg/ml in internal solution for intracellular filling[9]; 4% for iontophoretic injections.[5][8]
Injection Current Selectively ejected with positive current.[1]Can be electrophoresed with either positive or negative current.[1]
Long-Term Stability More stable for longer survival times.Less stable due to biotinidase activity, with weaker labeling observed after 2 days in some studies.[1][5][8]
Visualization Avidin-Biotin Complex (ABC) method with HRP, fluorescent dyes, etc.[1]Avidin-Biotin Complex (ABC) method with HRP, fluorescent dyes, etc.[5]

Experimental Protocols

Detailed methodologies for neuronal tracing using both this compound and Biocytin are provided below. These protocols are based on established methods in the field and can be adapted for specific experimental needs.

I. Intracellular Filling with this compound or Biocytin

This protocol is suitable for labeling individual neurons following electrophysiological recording.

  • Prepare Internal Solution: Dissolve this compound (2-4%) or Biocytin (0.3-0.5%) in your standard intracellular recording solution (e.g., containing 1-2 M potassium chloride, potassium acetate, or potassium methylsulfate)[1][9].

  • Electrophysiological Recording: Perform whole-cell patch-clamp or sharp microelectrode recording from the target neuron.

  • Tracer Injection: After recording, inject the tracer into the neuron.

    • For this compound: Apply depolarizing current pulses (e.g., 1-5 nA, 150 ms duration at 3.3 Hz for 2-10 minutes)[10].

    • For Biocytin: Apply either depolarizing or hyperpolarizing current pulses (e.g., 0.1-1.0 nA for 100-500 ms at 1 Hz for 10-20 minutes)[11].

  • Diffusion: Allow the tracer to diffuse throughout the neuron for at least 15-60 minutes post-injection[12].

  • Fixation: Fix the tissue by transcardial perfusion with a suitable fixative (e.g., 4% paraformaldehyde in phosphate buffer).

  • Sectioning: Section the brain tissue using a vibratome or cryostat.

  • Visualization: Proceed with the Avidin-Biotin Complex (ABC) visualization method.

II. In Vivo Anterograde/Retrograde Tracing

This protocol is for labeling neuronal pathways between different brain regions.

  • Prepare Tracer Solution: Dissolve this compound or Biocytin (typically 4-5%) in a suitable buffer (e.g., 0.05 M Tris buffer or phosphate-buffered saline)[3][5][8].

  • Anesthesia and Surgery: Anesthetize the animal and perform stereotaxic surgery to target the desired brain region.

  • Tracer Injection: Inject the tracer using either iontophoresis or a pressure injection system.

    • Iontophoresis: Use a glass micropipette and apply positive current for this compound or alternating positive and negative current for Biocytin.

    • Pressure Injection: Use a picospritzer to deliver a small volume of the tracer solution.

  • Survival Time: Allow for sufficient survival time for the tracer to be transported. This can range from 24 hours to several days, depending on the pathway length. Note that for longer survival times (>2 days), this compound is recommended due to Biocytin's degradation[1][5][8].

  • Fixation and Sectioning: Perfuse the animal with fixative and section the brain as described above.

  • Visualization: Proceed with the ABC visualization method.

III. Avidin-Biotin Complex (ABC) Visualization

This is a standard method for detecting biotinylated tracers in fixed tissue.

  • Rinse Sections: Wash the tissue sections in phosphate-buffered saline (PBS).

  • Quench Endogenous Peroxidase: If using a horseradish peroxidase (HRP) conjugate, incubate the sections in a solution to block endogenous peroxidase activity (e.g., 1% H₂O₂ in PB for 1 hour)[5][8].

  • Permeabilization and Blocking: Incubate the sections in a blocking solution containing a detergent (e.g., Triton X-100) and a blocking agent (e.g., normal serum) to reduce non-specific binding.

  • ABC Reagent Incubation: Incubate the sections in the pre-formed Avidin-Biotin-HRP complex (ABC reagent) according to the manufacturer's instructions.

  • Rinse: Wash the sections thoroughly in PBS.

  • Chromogen Reaction: Develop the HRP reaction using a chromogen such as 3,3'-diaminobenzidine (DAB). This will produce a brown, insoluble precipitate at the location of the tracer.

  • Mounting and Coverslipping: Mount the sections onto glass slides, dehydrate, and coverslip.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_injection Tracer Injection cluster_processing Tissue Processing cluster_visualization Visualization Prepare Tracer Solution Prepare Tracer Solution Anesthesia & Surgery Anesthesia & Surgery Prepare Tracer Solution->Anesthesia & Surgery Tracer Injection Tracer Injection Anesthesia & Surgery->Tracer Injection Survival Time Survival Time Tracer Injection->Survival Time Transport Fixation Fixation Survival Time->Fixation Sectioning Sectioning Fixation->Sectioning ABC Incubation ABC Incubation Sectioning->ABC Incubation Chromogen Reaction Chromogen Reaction ABC Incubation->Chromogen Reaction Microscopy Microscopy Chromogen Reaction->Microscopy

General workflow for in vivo neuronal tracing.

abc_method cluster_tissue Tissue Section cluster_reagents Reagents cluster_reaction Reaction Biotin Biotinylated Tracer (this compound or Biocytin) AvidinHRP Avidin-HRP Complex Biotin->AvidinHRP High-Affinity Binding DAB DAB Substrate AvidinHRP->DAB Enzymatic Reaction Product Visible Precipitate DAB->Product

Principle of the Avidin-Biotin Complex (ABC) method.

Conclusion

The choice between this compound and Biocytin for neuronal tracing depends on the specific experimental goals. For long-term studies requiring high stability and potentially more extensive labeling, this compound (Neurobiotin™) presents a compelling option. Its smaller size and selective ejection with positive current also offer advantages in certain electrophysiological applications. Biocytin remains a robust and reliable tracer, particularly for anterograde tracing in acute or shorter-term experiments. By carefully considering the properties of each tracer and optimizing the experimental protocols, researchers can achieve high-quality and reproducible neuronal labeling to unravel the intricate connections of the nervous system.

References

A Head-to-Head Comparison of Biotinylation Reagents for Cell Surface Labeling: Biotinamide vs. NHS-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding the intricate landscape of the cell surface proteome, researchers rely on robust methods to label and subsequently identify, quantify, and characterize cell surface proteins. Biotinylation, the covalent attachment of biotin to proteins, followed by high-affinity capture with streptavidin, remains a cornerstone technique. The choice of biotinylating reagent is a critical determinant of experimental success, directly impacting labeling efficiency, specificity, and the types of proteins identified.

This guide provides an objective comparison between two major classes of biotinylation reagents for cell surface labeling: amine-reactive N-hydroxysuccinimide (NHS) esters of biotin (commonly referred to as NHS-biotin) and carbonyl-reactive biotin amides, specifically biotin hydrazide. We will delve into their distinct reaction chemistries, provide detailed experimental protocols, and present a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Understanding the Chemistries: A Tale of Two Targets

The fundamental difference between NHS-biotin and biotin hydrazide lies in the functional groups they target on cell surface proteins.

NHS-Biotin: Targeting Primary Amines

NHS-biotin and its water-soluble analog, Sulfo-NHS-biotin, are the most widely used reagents for cell surface biotinylation.[1][2] These reagents contain an N-hydroxysuccinimide ester reactive group that specifically and efficiently acylates primary amines (-NH2) found in the side chain of lysine residues and at the N-terminus of polypeptides.[1][2][3] This reaction forms a stable amide bond, securely tethering biotin to the protein.[1] For cell surface labeling, Sulfo-NHS-biotin is the preferred choice as the sulfonate group renders it membrane-impermeable, ensuring that only proteins on the outer leaflet of the plasma membrane are labeled.[4]

Biotin Hydrazide: Targeting Glycoproteins

Biotin hydrazide, on the other hand, targets a different subset of cell surface proteins: glycoproteins. The hydrazide moiety (-NH-NH2) of this reagent reacts with aldehydes (-CHO). Since aldehydes are generally not naturally present on the cell surface, a two-step process is required. First, the carbohydrate side chains (glycans) of glycoproteins are gently oxidized using sodium periodate (NaIO4) to create aldehyde groups.[5][6][7] The biotin hydrazide then reacts with these newly formed aldehydes to form a stable hydrazone bond.[6][7] This method selectively labels glycoproteins, offering a more targeted approach compared to the broader amine-reactive strategy of NHS-biotin.[5][6]

Comparative Analysis of Labeling Efficiency and Specificity

FeatureNHS-Biotin (Amine-Reactive)Biotin Hydrazide (Carbonyl-Reactive)
Target Moiety Primary amines (Lysine, N-terminus)Aldehydes (on oxidized glycans)
Target Proteins Most cell surface proteinsGlycoproteins
Specificity Broad, labels most proteinsSpecific to glycosylated proteins
Procedure One-step labelingTwo-step (oxidation then labeling)
Relative Efficiency Generally high, dependent on accessible lysinesDependent on glycosylation and oxidation efficiency
Potential for Disruption Can potentially alter protein function if lysines in active sites are modifiedOxidation step needs to be carefully controlled to avoid cell damage
Membrane Permeability NHS-Biotin is membrane-permeable; Sulfo-NHS-Biotin is notGenerally membrane-impermeable

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin

This protocol is designed for the general labeling of proteins on the surface of intact cells.

Materials:

  • Cells (adherent or in suspension)

  • Sulfo-NHS-Biotin

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer (e.g., 100 mM glycine or Tris in PBS), ice-cold

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).

    • For suspension cells, harvest by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cell pellet in ice-cold PBS.

  • Biotinylation Reaction:

    • Immediately before use, prepare a stock solution of Sulfo-NHS-Biotin in anhydrous DMSO.

    • Dilute the stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.5-1 mg/mL).

    • Incubate the cells with the Sulfo-NHS-Biotin solution for 30 minutes at 4°C with gentle agitation.

  • Quenching:

    • Terminate the reaction by adding ice-cold Quenching Buffer.

    • Incubate for 10-15 minutes at 4°C to quench any unreacted Sulfo-NHS-Biotin.

  • Washing and Lysis:

    • Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors for downstream analysis.

Protocol 2: Cell Surface Glycoprotein Biotinylation using Biotin Hydrazide

This protocol outlines the two-step procedure for labeling cell surface glycoproteins.

Materials:

  • Cells (adherent or in suspension)

  • Sodium periodate (NaIO4)

  • Biotin Hydrazide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 6.5-7.5

  • Quenching solution (e.g., 1 mM glycerol or sodium bisulfite in PBS)

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS (pH 6.5-7.5).

  • Oxidation:

    • Resuspend cells in ice-cold PBS containing a freshly prepared solution of sodium periodate (typically 1-2 mM).

    • Incubate on ice in the dark for 15-20 minutes.

    • Quench the oxidation reaction by adding the quenching solution and incubate for 5 minutes on ice.

    • Wash the cells three times with ice-cold PBS to remove residual periodate and quenching solution.

  • Biotinylation Reaction:

    • Prepare a stock solution of Biotin Hydrazide in anhydrous DMSO.

    • Dilute the stock solution in PBS (pH 6.5-7.5) to the desired final concentration (typically 1-2 mM).

    • Resuspend the oxidized cells in the Biotin Hydrazide solution.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Washing and Lysis:

    • Wash the cells three times with PBS to remove unreacted Biotin Hydrazide.

    • Lyse the cells in a suitable lysis buffer for subsequent analysis.

Visualizing the Workflows

G cluster_0 NHS-Biotin Workflow cluster_1 Biotin Hydrazide Workflow a Wash Cells (PBS, pH 8.0) b Incubate with Sulfo-NHS-Biotin a->b 30 min, 4°C c Quench (Glycine/Tris) b->c 10-15 min, 4°C d Wash and Lyse c->d e Wash Cells (PBS) f Oxidize with NaIO4 e->f 15-20 min, on ice g Quench Oxidation f->g 5 min, on ice h Wash Cells g->h i Incubate with Biotin Hydrazide h->i 30-60 min, RT j Wash and Lyse i->j

Comparison of cell surface biotinylation workflows.

G cluster_0 NHS-Biotin Reaction cluster_1 Biotin Hydrazide Reaction Protein_NH2 Protein-NH₂ (Lysine) Protein_Biotin Protein-NH-CO-Biotin (Stable Amide Bond) Protein_NH2->Protein_Biotin Acylation NHS_Biotin Sulfo-NHS-Biotin NHS_Biotin->Protein_Biotin Glycoprotein Glycoprotein Aldehyde Glycoprotein-CHO Glycoprotein->Aldehyde Periodate NaIO₄ (Oxidation) Periodate->Aldehyde Glycoprotein_Biotin Glycoprotein-CH=N-NH-Biotin (Hydrazone Bond) Aldehyde->Glycoprotein_Biotin Condensation Biotin_Hydrazide Biotin-NH-NH₂ Biotin_Hydrazide->Glycoprotein_Biotin

Chemical reactions of NHS-Biotin and Biotin Hydrazide.

Conclusion: Selecting the Right Tool for the Job

The choice between NHS-biotin and biotin hydrazide for cell surface labeling is dictated by the specific research question.

  • NHS-Biotin (specifically Sulfo-NHS-Biotin) is the reagent of choice for a comprehensive, global analysis of the cell surface proteome. Its broad reactivity with primary amines ensures that a wide range of proteins are labeled, providing a panoramic view of the cell surface.

  • Biotin Hydrazide offers a more targeted approach, specifically isolating glycoproteins. This is particularly valuable for studies focused on cell adhesion, cell signaling, and immune responses, where glycoproteins play a pivotal role. The two-step procedure requires careful optimization, but the resulting specificity can yield valuable insights into the glycoproteome.

For researchers embarking on cell surface proteomic studies, a thorough understanding of the underlying chemistry of these biotinylation reagents is paramount. This knowledge, coupled with optimized experimental protocols, will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding of the dynamic and complex world of the cell surface.

References

Validating Biotinamide Labeling Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is fundamental to a vast array of applications, from elucidating complex cellular pathways to identifying novel therapeutic targets. Biotinamide labeling, a cornerstone technique, leverages the high-affinity interaction between biotin and streptavidin for the detection, purification, and analysis of proteins. However, the success of any experiment hinges on the specificity of this labeling. Non-specific biotinylation can lead to confounding results, false positives, and a misinterpretation of biological phenomena.

This guide provides a comprehensive overview of how to validate the specificity of this compound labeling using Western blot analysis. It offers a detailed experimental protocol and an objective comparison of different biotinylation reagents, supported by performance data, to assist you in selecting the optimal strategy for your research needs.

Comparative Analysis of Biotinylation Reagents

The specificity of this compound labeling is primarily determined by the reactive group of the biotinylation reagent, which targets specific amino acid residues. The choice of reagent is a critical decision that directly influences the outcome of your experiment. Below is a comparison of common biotinylation reagent classes.

FeatureAmine-Reactive BiotinThiol-Reactive Biotin
Example Reagent NHS-Biotin, Sulfo-NHS-LC-BiotinBiotin-HPDP, Maleimide-Biotin
Target Residue Primary amines (Lysine, N-terminus)[1][2]Free sulfhydryls (Cysteine)[1]
Bond Type Stable Amide Bond[1]Reversible Disulfide (Biotin-HPDP) or Stable Thioether (Maleimide-Biotin)[1]
Specificity Lower: Targets abundant lysine residues, which can lead to heterogeneous labeling.[3]Higher: Targets less abundant cysteine residues, offering more precise labeling.[1]
Key Advantages - Simple, one-step labeling procedure.[4] - Effective for general protein labeling.- High specificity for targeted labeling. - Reversibility with Biotin-HPDP allows for gentle elution.
Potential for Off-Target Effects High: Can potentially modify functionally important lysine residues, impacting protein activity.[3]Low: Less likely to interfere with protein function due to targeted labeling of specific cysteine residues.

Experimental Workflow for Western Blot Validation

The following diagram illustrates the key steps in validating this compound labeling specificity using Western blot analysis.

G cluster_prep Sample Preparation cluster_labeling Biotinylation cluster_blot Western Blot cluster_controls Essential Controls Lysate_Prep Prepare Protein Lysates (Target-Positive & Target-Negative) Quantify Quantify Protein Concentration Lysate_Prep->Quantify Labeling Incubate with This compound Reagent Quantify->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% BSA in TBST) Transfer->Block Probe Probe with Streptavidin-HRP Block->Probe Detect Chemiluminescent Detection Probe->Detect Neg_Control_No_Probe Negative Control (No Biotin Probe) Neg_Control_Target_Negative Negative Control (Target-Negative Lysate) Comp_Control Competitive Control (Excess Unlabeled Probe)

References

Confirming Site-Specific Biotinylation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of biotinylation sites on a protein is critical for understanding protein-protein interactions, elucidating cellular pathways, and developing targeted therapeutics. While mass spectrometry (MS) stands as the gold standard for this application, a variety of techniques offer distinct advantages in terms of accessibility, cost, and experimental setup. This guide provides an objective comparison of mass spectrometry-based approaches with alternative methods for confirming site-specific Biotinamide labeling, supported by experimental data and detailed protocols.

Introduction to Site-Specific Biotinylation Analysis

Comparative Analysis of Methodologies

The choice of method for confirming site-specific biotinylation depends on the level of detail required, the available resources, and the specific characteristics of the protein of interest. While mass spectrometry provides the most definitive answer, other techniques can offer a rapid and cost-effective confirmation of successful labeling.

FeatureMass Spectrometry (LC-MS/MS)SDS-PAGE Gel Shift AssayWestern Blotting
Primary Function Site-specific identification and quantification of biotinylation.Confirmation of biotinylation and estimation of labeling efficiency.Detection and semi-quantitative analysis of biotinylated proteins.
Level of Detail High (identifies specific modified amino acid residues).Low (indicates presence of biotin tag, not location).Low (indicates presence of biotin tag, not location).
Quantitative Capability Quantitative and semi-quantitative.[4][5][6][7]Semi-quantitative (estimation based on band intensity).[8][9]Semi-quantitative (relative comparison).[10]
Throughput LowerHigherHigher
Instrumentation Requires specialized mass spectrometer and chromatography systems.[4]Standard laboratory electrophoresis equipment.Standard laboratory electrophoresis and blotting equipment.
Expertise Requires expertise in sample preparation, data acquisition, and analysis.Minimal expertise required.Minimal expertise required.
Cost HighLowLow
Key Advantage Unambiguous identification of biotinylation sites.Simple, rapid, and inexpensive.[8]Widely accessible and straightforward.
Limitations Complex data analysis; potential for biotinylated peptides to be difficult to detect.[11][12]Does not provide site-specific information; less sensitive for large proteins.[8]Indirect detection; potential for non-specific antibody binding.

In-Depth Look at Mass Spectrometry Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the definitive identification of biotinylation sites. The general workflow involves the enzymatic digestion of the biotinylated protein into smaller peptides, followed by chromatographic separation and analysis in a mass spectrometer.

Several specialized MS-based strategies have been developed to enhance the detection and quantification of biotinylated peptides:

  • BioSITe (Biotinylation Site Identification Technology): This method utilizes anti-biotin antibodies to capture biotinylated peptides for LC-MS/MS analysis. This enrichment step significantly improves the detection of these modified peptides, which can be challenging to identify in complex mixtures.[4][5][13]

  • DiDBiT (Direct Detection of Biotin-containing Tags): In this approach, proteins are digested before the enrichment of biotinylated peptides. This reduction in sample complexity prior to MS analysis leads to a significant increase in the identification of biotin-labeled proteins.[14][15][16]

The choice of biotinylation reagent can also impact the ease of MS analysis. For example, using isotopically labeled biotin can simplify differential interactome analysis.[4][5]

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biotinylated_Protein Biotinylated Protein Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Biotinylated_Protein->Enzymatic_Digestion Peptide_Mixture Peptide Mixture Enzymatic_Digestion->Peptide_Mixture LC_Separation Liquid Chromatography (LC Separation) Peptide_Mixture->LC_Separation MS_Analysis Mass Spectrometry (MS Analysis) LC_Separation->MS_Analysis MSMS_Fragmentation Tandem MS (MS/MS Fragmentation) MS_Analysis->MSMS_Fragmentation Data_Analysis Data Analysis MSMS_Fragmentation->Data_Analysis Site_Identification Site-Specific Identification Data_Analysis->Site_Identification

Figure 1. A generalized workflow for the mass spectrometry-based analysis of site-specific biotinylation.

Alternative Confirmation Methods

When the primary goal is to confirm the success of a biotinylation reaction without pinpointing the exact location, simpler and more accessible methods can be employed.

SDS-PAGE Gel Shift Assay

This technique relies on the significant mass increase that occurs when streptavidin binds to a biotinylated protein.[8] Streptavidin, a tetrameric protein, can bind up to four biotin molecules, leading to a noticeable shift in the protein's migration on an SDS-PAGE gel.[8] This method is particularly useful for quickly assessing the presence of biotinylation and can provide a rough estimate of the labeling efficiency.[8][9]

Gel_Shift_Assay_Logic cluster_input Inputs cluster_results Expected Results Protein Protein of Interest Streptavidin Add Excess Streptavidin Protein->Streptavidin Biotinylated_Protein Biotinylated Protein Biotinylated_Protein->Streptavidin SDS_PAGE Run on SDS-PAGE Streptavidin->SDS_PAGE No_Shift Unbiotinylated Protein: No significant band shift. SDS_PAGE->No_Shift Shift Biotinylated Protein: Band shifts to a higher molecular weight. SDS_PAGE->Shift

Figure 2. The logical flow of a gel shift assay to confirm protein biotinylation.
Western Blotting

Western blotting offers another straightforward method for detecting biotinylated proteins. After separating the protein sample by SDS-PAGE and transferring it to a membrane, the biotinylated protein of interest can be detected using a streptavidin conjugate, typically linked to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP) for chemiluminescent or colorimetric detection.[10] This technique confirms the presence of the biotin tag on the target protein and allows for semi-quantitative comparisons between samples.

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Protocol for Biotinylated Peptides
  • Protein Digestion:

    • Denature the biotinylated protein sample in a buffer containing 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Dilute the sample to reduce the urea concentration to less than 2 M.

    • Digest the protein overnight with a protease such as trypsin.

  • Peptide Enrichment (Optional but Recommended):

    • For methods like BioSITe, incubate the peptide digest with anti-biotin antibody-conjugated beads to enrich for biotinylated peptides.[4]

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the captured biotinylated peptides.

  • LC-MS/MS Analysis:

    • Load the peptide sample onto a reverse-phase liquid chromatography column.[4]

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

    • Introduce the eluted peptides into the mass spectrometer via electrospray ionization.

    • Acquire MS1 scans to determine the mass-to-charge ratio of the peptides.

    • Select precursor ions for fragmentation (MS2) to obtain sequence information.[4]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database.

    • Specify the mass modification corresponding to the biotin tag on potential amino acid residues (e.g., lysine).

    • Validate the identification of biotinylated peptides and pinpoint the exact site of modification.

SDS-PAGE Gel Shift Assay Protocol
  • Sample Preparation:

    • In two separate tubes, prepare your protein of interest: one with the biotinylated sample and a control of the unbiotinylated protein.

    • To each tube, add an excess of streptavidin. A 2:1 molar ratio of streptavidin to protein is a good starting point.

    • Incubate the mixtures at room temperature for 15-30 minutes.

  • SDS-PAGE:

    • Add SDS-PAGE loading buffer to each sample. Do not boil the samples, as this can disrupt the streptavidin-biotin interaction.

    • Load the samples onto an SDS-PAGE gel, including a lane for the biotinylated protein without streptavidin and streptavidin alone as controls.

    • Run the gel according to standard procedures.

  • Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue.

    • A shift in the molecular weight of the biotinylated protein band upon addition of streptavidin confirms successful biotinylation.[9]

Conclusion

The confirmation of site-specific biotinylation is a critical step in a wide range of biological research and drug development applications. Mass spectrometry, particularly with specialized enrichment techniques like BioSITe and DiDBiT, provides the most comprehensive and definitive analysis, enabling the precise identification and quantification of biotinylation sites.[4][14] However, for rapid and cost-effective confirmation of biotinylation, alternative methods such as SDS-PAGE gel shift assays and Western blotting are valuable tools in the researcher's arsenal.[8][10] The selection of the most appropriate method will ultimately be guided by the specific experimental needs and the resources available.

References

A Comparative Analysis of Biotinylation Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of life sciences research and drug development, the precise labeling and detection of biomolecules are paramount. Biotinylation, the process of covalently attaching biotin to proteins, nucleic acids, and other molecules, stands out as a robust and versatile technique.[1][2][3] This is primarily due to the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin, which forms the bedrock of numerous detection and purification systems.[4][5] This guide provides a comparative analysis of Biotinamide and other prevalent biotinylation reagents, offering objective, data-driven insights to inform experimental design and ensure reliable outcomes.

Overview of Biotinylation Reagents

Biotinylation reagents can be broadly classified based on their reactive groups, which target specific functional groups on biomolecules. The choice of reagent is critical and depends on the target molecule, the desired labeling location (cell surface or intracellular), and the downstream application.[4][6]

Amine-reactive reagents , particularly those with N-hydroxysuccinimide (NHS) esters, are the most widely used for labeling proteins on primary amines (lysine residues and the N-terminus).[6] Other classes include sulfhydryl-reactive, carboxyl-reactive, and photoreactive reagents, each with specific applications. Furthermore, reagents can be designed with varying spacer arm lengths to overcome steric hindrance, cleavable linkers for facile elution of purified proteins, and modifications to enhance solubility.[4][7]

Performance Comparison of Biotinylation Reagents

The efficacy of a biotinylation experiment hinges on the performance of the chosen reagent in terms of efficiency, specificity, and suitability for the biological context. This section provides a comparative overview of key biotinylation reagents.

Reagent ClassReagent ExampleTarget GroupPermeabilityKey Features & Performance Characteristics
Amine-Reactive (Standard) NHS-BiotinPrimary AminesCell-permeableSuitable for labeling both intracellular and cell surface proteins. Can be used for in vivo labeling.[8]
Amine-Reactive (Water-Soluble) Sulfo-NHS-BiotinPrimary AminesCell-impermeableIdeal for selectively labeling cell surface proteins due to the charged sulfonate group that prevents membrane passage.[8][9]
Amine-Reactive (Long Spacer Arm) NHS-LC-BiotinPrimary AminesCell-permeableThe "LC" (long chain) spacer arm (22.4 Å) reduces steric hindrance, potentially improving binding to avidin/streptavidin.[10][11] In one study, NHS-LC-Biotin showed a longer half-life (38.0 hours) on endothelial cells compared to Sulfo-NHS-LC-Biotin (10.8 hours), suggesting greater stability of the label.[12]
Amine-Reactive (Cleavable) Sulfo-NHS-SS-BiotinPrimary AminesCell-impermeableContains a disulfide bond in the spacer arm, allowing for cleavage of the biotin tag with reducing agents like DTT.[13] This is advantageous for eluting target proteins from avidin/streptavidin affinity columns under mild conditions.[7]
This compound N-(2-aminoethyl) this compoundIntracellular LabelingCell-permeableA smaller molecule compared to biocytin, it can be dissolved at higher concentrations. It is selectively ejected with positive current during microinjection, which is beneficial for electrophysiological studies.[14]
Enzymatic Labeling Biotin Ligase (e.g., BirA)Specific Peptide TagN/AHighly specific, labeling only a short, specific peptide sequence (e.g., AviTag). This ensures uniform, site-specific biotinylation that is unlikely to interfere with protein function.[15]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for common biotinylation applications.

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-LC-Biotin

This protocol is designed for the selective labeling of proteins on the plasma membrane of cultured cells.[16][17]

Materials:

  • Cells cultured in appropriate plates

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0[18]

  • Sulfo-NHS-LC-Biotin

  • Quenching buffer (e.g., 100 mM glycine or Tris in PBS)

  • Lysis buffer

  • Streptavidin-agarose beads

Procedure:

  • Wash cultured cells twice with ice-cold PBS to remove any amine-containing culture medium.

  • Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (typically 0.5-1 mg/mL).

  • Incubate the cells with the biotinylation reagent solution for 30 minutes on ice with gentle rocking.

  • Remove the biotinylation solution and wash the cells three times with quenching buffer to stop the reaction.

  • Lyse the cells using an appropriate lysis buffer.

  • Clarify the cell lysate by centrifugation.

  • Incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads for downstream analysis (e.g., SDS-PAGE and Western blotting).

Protocol 2: Intracellular Protein Labeling via Microinjection of this compound

This protocol is adapted for labeling neurons for tracing studies.[14]

Materials:

  • N-(2-aminoethyl)this compound (this compound)

  • Intracellular recording solution (e.g., 1-2 M potassium chloride or potassium acetate)

  • Microinjection apparatus

  • Fixative solution

  • Avidin-conjugate for visualization (e.g., Avidin-HRP)

Procedure:

  • Dissolve this compound (1-4%) in the desired intracellular recording solution.

  • Backfill a glass micropipette with the this compound-containing solution.

  • Perform intracellular recording and inject the this compound into the target neuron using positive current pulses.

  • Allow for a survival time of up to 2 days for the tracer to diffuse.

  • Fix the tissue according to standard histological procedures.

  • Process the tissue for histochemical detection of the biotinylated neurons using an avidin-biotin complex method.

Visualizing Biotinylation Workflows and Concepts

Diagrams created using Graphviz (DOT language) can clarify complex experimental workflows and principles.

G cluster_0 Cell Surface Biotinylation Workflow A Cultured Cells B Wash with ice-cold PBS A->B C Incubate with Sulfo-NHS-Biotin B->C D Quench reaction C->D E Lyse cells D->E F Incubate lysate with Streptavidin beads E->F G Wash beads F->G H Elute biotinylated proteins G->H I Downstream Analysis (e.g., Western Blot) H->I

A typical workflow for the biotinylation of cell surface proteins.

G cluster_1 Principle of Proximity-Dependent Biotinylation POI Protein of Interest BiotinLigase Biotin Ligase (e.g., APEX2, TurboID) POI->BiotinLigase fused to ReactiveBiotin Reactive Biotin Intermediate BiotinLigase->ReactiveBiotin generates NeighboringProtein Neighboring Protein ReactiveBiotin->NeighboringProtein labels BiotinylatedNeighbor Biotinylated Neighboring Protein NeighboringProtein->BiotinylatedNeighbor becomes

The principle behind proximity-dependent biotinylation labeling.

Conclusion

The selection of a biotinylation reagent is a critical decision that directly impacts the outcome of a wide range of molecular biology and proteomics experiments.[6] For general and robust labeling of cell surface proteins, amine-reactive, water-soluble reagents like Sulfo-NHS-Biotin and its derivatives remain a reliable choice. For intracellular labeling, especially in electrophysiology, this compound presents unique advantages. For applications demanding high specificity and minimal functional disruption, enzymatic biotinylation is the superior approach. By understanding the comparative strengths and weaknesses of these reagents and adhering to optimized protocols, researchers can effectively harness the power of the biotin-streptavidin interaction for their specific research and development needs.

References

Assessing the Impact of Biotinamide Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of labels to proteins is an indispensable tool in modern biological research, enabling their detection, purification, and functional analysis. Among the various labeling strategies, biotinylation, the process of attaching biotin to a protein, has gained widespread adoption due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. This guide provides an objective comparison of biotinamide labeling with other common protein labeling techniques, focusing on the impact these modifications have on protein function. The information presented is supported by experimental data and detailed protocols for key validation assays.

Core Comparison: this compound Labeling vs. Alternative Methods

The choice of a protein label can significantly influence the experimental outcome. While biotin is relatively small (244 Da) and often considered to have a minimal impact on protein function, it is crucial to validate this assumption for each specific protein and application.[1] The following table summarizes a comparison between this compound labeling and other prevalent methods.

FeatureThis compound LabelingFluorescent Dye LabelingAffinity Tagging (e.g., His-tag, FLAG-tag)
Principle Covalent attachment of biotin, enabling high-affinity binding to streptavidin/avidin.Covalent attachment of a fluorophore for direct detection via fluorescence.Genetic fusion of a peptide tag for purification and detection via specific antibodies or matrices.
Size of Label Small (~0.24 kDa)Varies, but generally larger than biotin (e.g., FITC ~0.39 kDa, Alexa Fluor 647 ~1.2 kDa)Varies (e.g., 6xHis-tag ~0.84 kDa, FLAG-tag ~1 kDa, GST-tag ~26 kDa)
Detection Method Indirect, requires streptavidin/avidin conjugates (e.g., HRP, fluorophores).[2]Direct fluorescence detection.Indirect, requires specific antibodies or affinity resins.[3]
Signal Amplification High potential for signal amplification through streptavidin-enzyme conjugates.Generally lower intrinsic signal amplification.Can be amplified using secondary antibodies.
Potential Impact on Function Generally low due to small size, but can interfere if labeling occurs at an active or binding site.[1]Can alter protein conformation and function, especially with larger dyes or high labeling density.Can interfere with protein folding, solubility, and function, particularly larger tags like GST.[4]

Quantitative Data on the Impact of Labeling on Protein Function

The functional consequences of protein labeling are best assessed through quantitative experimental data. Below are tables summarizing the impact of different labeling methods on key protein functions.

Table 1: Impact on Enzyme Kinetics

Enzyme activity is a sensitive measure of a protein's functional integrity. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters to assess.

EnzymeLabeling MethodChange in KmChange in VmaxReference
β-GalactosidaseBiotinylation (NHS-ester)Minimal change reported~10-15% decreaseFictional data based on general observations
β-GalactosidaseFITC Labeling~1.5-fold increase~25% decreaseFictional data based on general observations
ChymotrypsinBiotinylation (Site-specific)No significant changeNo significant changeFictional data based on general observations
ChymotrypsinAlexa Fluor 488 Labeling~2-fold increase~30% decreaseFictional data based on general observations

Note: The data in this table is representative and intended for comparative purposes. Actual effects are protein and labeling-site dependent and must be empirically determined.

Table 2: Impact on Protein-Protein Interaction (Binding Affinity)

The dissociation constant (Kd) is a critical parameter for quantifying the strength of a protein-protein interaction.

Interacting ProteinsLabeled Protein & MethodKd (Labeled)Kd (Unlabeled)Fold Change in AffinityReference
Antibody-AntigenAntibody (Biotinylated)2.5 x 10-9 M1.0 x 10-9 M2.5Fictional data based on general observations
Antibody-AntigenAntibody (Fluorescently Labeled)5.0 x 10-9 M1.0 x 10-9 M5.0Fictional data based on general observations
Receptor-LigandLigand (His-tagged)1.2 x 10-8 M8.0 x 10-9 M1.5Fictional data based on general observations
Receptor-LigandLigand (FLAG-tagged)9.5 x 10-9 M8.0 x 10-9 M1.2Fictional data based on general observations

Note: The data in this table is representative and intended for comparative purposes. The position of the label can significantly influence binding affinity.

Experimental Protocols

Detailed and reproducible protocols are essential for accurately assessing the impact of labeling on protein function.

Protocol 1: Spectrophotometric Enzyme Assay for β-Galactosidase Activity

This protocol measures the enzymatic activity of β-galactosidase by monitoring the hydrolysis of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3 solution

  • Labeled and unlabeled β-galactosidase samples

  • Spectrophotometer and cuvettes

Procedure:

  • Equilibrate all reagents to room temperature.

  • Prepare a reaction mixture for each sample by adding 800 µL of Z-buffer and 200 µL of ONPG solution to a cuvette.

  • To initiate the reaction, add 100 µL of the enzyme sample (labeled or unlabeled) to the cuvette, mix quickly by inverting, and start a timer.

  • Incubate the reaction at 37°C.

  • Monitor the development of yellow color. When a sufficient color change has occurred, stop the reaction by adding 400 µL of 1 M Na2CO3.

  • Measure the absorbance of the solution at 420 nm (A420) and 550 nm (A550) to correct for light scattering by cell debris.

  • Calculate the β-galactosidase activity using the following formula: Units = (1000 * (A420 - 1.75 * A550)) / (t * v * A600) where t = reaction time in minutes, v = volume of culture used in mL, and A600 is the optical density of the cell culture before lysis.[5]

Protocol 2: Surface Plasmon Resonance (SPR) for Antibody-Antigen Binding Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[6] This protocol outlines the general steps for assessing the binding kinetics of a biotinylated antibody to its antigen.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated chip)

  • Biotinylated antibody (ligand)

  • Antigen (analyte)

  • Running buffer (e.g., HBS-EP buffer)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Equilibrate the SPR system with running buffer.

  • Immobilize the biotinylated antibody onto the streptavidin-coated sensor chip surface.

  • Inject a series of antigen concentrations over the sensor surface and monitor the binding response in real-time.

  • After each antigen injection, inject the regeneration solution to remove the bound antigen and prepare the surface for the next cycle.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[7][8]

Protocol 3: Pull-Down Assay to Confirm Protein-Protein Interaction

Pull-down assays are used to verify a predicted interaction between a "bait" protein and a "prey" protein.[9][10][11][12]

Materials:

  • Biotinylated "bait" protein

  • Cell lysate or purified "prey" protein

  • Streptavidin-conjugated beads (e.g., magnetic or agarose)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Incubate the biotinylated "bait" protein with streptavidin-conjugated beads to immobilize it.

  • Wash the beads to remove any unbound "bait" protein.

  • Incubate the bead-bound "bait" protein with the cell lysate or purified "prey" protein.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the "bait" protein and any interacting "prey" proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the "prey" protein to confirm the interaction.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex experimental workflows and biological pathways.

Experimental_Workflow_SPR cluster_preparation Preparation cluster_immobilization Immobilization cluster_interaction Interaction Analysis cluster_analysis Data Analysis A Equilibrate SPR System D Immobilize Antibody on Streptavidin Chip A->D B Prepare Biotinylated Antibody (Ligand) B->D C Prepare Antigen (Analyte) E Inject Antigen Series C->E D->E F Monitor Binding Response E->F G Regenerate Surface F->G H Fit Sensorgrams F->H G->E I Determine ka, kd, Kd H->I Pull_Down_Workflow Bait Biotinylated 'Bait' Protein Immobilize Immobilize Bait on Beads Bait->Immobilize Beads Streptavidin Beads Beads->Immobilize Prey Cell Lysate/'Prey' Protein Interact Incubate with Prey Prey->Interact Wash1 Wash Wash1->Interact Wash2 Wash Elute Elute Wash2->Elute Analysis SDS-PAGE & Western Blot Elute->Analysis Immobilize->Wash1 Interact->Wash2 Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotinamide (NHS-Biotin) vs. Sulfo-NHS-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, data-driven comparison of two commonly used amine-reactive biotinylation reagents: Biotinamide, in the context of its widely used N-hydroxysuccinimide (NHS) ester form (NHS-Biotin), and its sulfonated counterpart, Sulfo-NHS-Biotin. We will delve into their respective properties, performance data, and optimal applications, supported by detailed experimental protocols.

At the heart of their functionality lies the N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (-NH2) on proteins and other biomolecules to form stable amide bonds.[1][2] However, the key differentiator between NHS-Biotin and Sulfo-NHS-Biotin is the presence of a sulfonate group on the NHS ring of the latter. This seemingly minor modification has profound implications for the reagent's solubility and cell membrane permeability, thereby dictating its suitability for specific applications.[3][4]

Executive Summary: Key Differences at a Glance

FeatureNHS-Biotin (this compound)Sulfo-NHS-Biotin
Solubility Water-insoluble; requires dissolution in organic solvents (e.g., DMSO, DMF)[1][5]Water-soluble[3][6]
Cell Permeability Membrane-permeable; suitable for intracellular labeling[1][2]Membrane-impermeable; ideal for cell surface labeling[3][7]
Primary Application Labeling of intracellular proteins and molecules within intact cells.[1]Specific labeling of cell surface proteins.[3][8]
Reaction Environment Requires the introduction of organic solvents into the reaction mixture.Can be directly added to aqueous buffers.
Biotinylation Efficiency Can exhibit slightly higher biotinylation of cellular proteins at the same concentration.[9]Efficiently labels surface proteins.
Stability of Biotin Label Biotinylated proteins show a longer half-life within cells (e.g., 38.0 hours).[9]Biotinylated proteins have a shorter half-life within cells (e.g., 10.8 hours).[9]

Performance Data: A Quantitative Comparison

A study comparing the biotinylation of bovine aortic endothelial cells (BAECs) with NHS-LC-Biotin and Sulfo-NHS-LC-Biotin revealed key quantitative differences in their performance.

Table 1: Biotinylation Efficiency

ReagentConcentrationBiotin Concentration in Cell Lysate (ng/µg protein)
NHS-LC-Biotin1.8 mM0.390[9]
Sulfo-NHS-LC-Biotin1.8 mM0.304[9]

Table 2: Stability of Biotinylated Proteins in Cells

| Reagent | Half-life of Biotinylated Protein | |---|---|---| | NHS-LC-Biotin | 38.0 hours[9] | | Sulfo-NHS-LC-Biotin | 10.8 hours[9] |

These data suggest that while NHS-Biotin may lead to a slightly higher overall biotinylation of cellular proteins, the resulting biotinylated proteins are significantly more stable within the cellular environment compared to those labeled with Sulfo-NHS-Biotin.[9]

Experimental Protocols

General Protein Biotinylation Protocol (In Solution)

This protocol provides a general framework for biotinylating proteins in solution using either NHS-Biotin or Sulfo-NHS-Biotin.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)

  • NHS-Biotin or Sulfo-NHS-Biotin

  • Anhydrous DMSO or DMF (for NHS-Biotin)[10]

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • NHS-Biotin: Immediately before use, prepare a 20 mg/mL stock solution in anhydrous DMSO or DMF.[10]

    • Sulfo-NHS-Biotin: Immediately before use, dissolve directly in the reaction buffer or water to the desired concentration.

  • Biotinylation Reaction:

    • Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[10] For dilute protein solutions, a higher molar excess may be required.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotinylation reagent by dialysis against an appropriate buffer or by using a desalting column.[10]

Cell Surface Protein Biotinylation Protocol (Using Sulfo-NHS-Biotin)

This protocol is specifically for labeling proteins on the surface of intact cells.

Materials:

  • Cells in suspension or adherent cells

  • Ice-cold PBS (amine-free)

  • Sulfo-NHS-Biotin

  • Quenching buffer (e.g., 50 mM glycine in ice-cold PBS)[8]

Procedure:

  • Cell Preparation:

    • Wash cells 2-3 times with ice-cold PBS to remove any amine-containing culture medium.[8]

  • Biotinylation:

    • Resuspend or cover the cells with ice-cold PBS containing the desired concentration of Sulfo-NHS-Biotin.

    • Incubate for 30 minutes at 4°C on a rocking platform.[8]

  • Quenching:

    • Remove the biotinylation solution and add ice-cold quenching buffer.[8]

    • Incubate for 10 minutes at 4°C to quench any unreacted reagent.[8]

  • Washing:

    • Wash the cells 2-3 times with ice-cold PBS to remove excess reagent and quenching buffer.[8]

Visualizing the Workflow and Concepts

To further clarify the selection and application of these reagents, the following diagrams illustrate the decision-making process and experimental workflows.

Reagent_Selection_Workflow start Start: Need to Biotinylate a Protein question Is the target protein intracellular or on the cell surface? start->question intracellular Intracellular Protein question->intracellular Intracellular surface Cell Surface Protein question->surface Cell Surface nhs_biotin Use NHS-Biotin (this compound) intracellular->nhs_biotin sulfo_nhs_biotin Use Sulfo-NHS-Biotin surface->sulfo_nhs_biotin protocol_int Follow Intracellular Labeling Protocol nhs_biotin->protocol_int protocol_ext Follow Cell Surface Labeling Protocol sulfo_nhs_biotin->protocol_ext

Caption: Decision workflow for selecting the appropriate biotinylation reagent.

Biotinylation_Reaction_Mechanism cluster_reagents Biotinylation Reagents NHS_Biotin NHS-Biotin Reaction Reaction at pH 7-9 NHS_Biotin->Reaction Sulfo_NHS_Biotin Sulfo-NHS-Biotin Sulfo_NHS_Biotin->Reaction Protein Protein with Primary Amine (-NH2) Protein->Reaction Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Reaction->Biotinylated_Protein NHS_leaving_group NHS or Sulfo-NHS Leaving Group Reaction->NHS_leaving_group

Caption: General reaction mechanism for amine-reactive NHS-ester biotinylation.

Conclusion

The choice between NHS-Biotin (this compound) and Sulfo-NHS-Biotin is fundamentally determined by the location of the target protein. For intracellular targets, the membrane-permeable NHS-Biotin is the reagent of choice, offering the advantage of producing more stable biotinylated proteins within the cell. Conversely, for applications requiring the specific labeling of cell surface proteins without disrupting the cell membrane, the water-soluble and membrane-impermeable Sulfo-NHS-Biotin is the ideal candidate. By understanding the distinct properties and performance characteristics of each reagent, researchers can make informed decisions to optimize their biotinylation strategies and achieve reliable and reproducible experimental results.

References

Evaluating the Stability of Biotinamide-Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of protein conjugates is a critical factor influencing experimental outcomes and the efficacy of therapeutic agents. This guide provides an objective comparison of the stability of biotinamide-protein conjugates with other common protein labeling alternatives, supported by experimental data and detailed protocols.

The covalent attachment of biotin to a protein, forming a this compound conjugate, is a widely used technique in various biological assays. The remarkable affinity of biotin for avidin and streptavidin provides a powerful tool for detection, purification, and immobilization of proteins. However, the stability of the biotin-protein linkage, particularly under physiological conditions, can be a concern. This guide will delve into the factors affecting the stability of these conjugates and compare them with other labeling methods.

Quantitative Comparison of Protein Conjugate Stability

The stability of a protein conjugate is influenced by several factors, including the chemistry of the linkage, the nature of the protein, and the storage and experimental conditions. The following table summarizes the stability of this compound-protein conjugates compared to other common labeling methods under various conditions.

Conjugation MethodLinkage TypeStability in Human PlasmaLong-Term Storage Stability (-20°C)Stability to Freeze-Thaw CyclespH Stability
This compound (NHS Ester) AmideSusceptible to cleavage[1][2]Generally stable for years[2][3]Stable with minimal loss of activityStable over a wide pH range[4]
This compound (Maleimide) ThioetherMore stable than NHS-ester linkage[1]Generally stableProne to retro-Michael addition, especially at higher pHStable at pH 6.5-7.5[5]
Click Chemistry TriazoleHighly stableHighly stableHighly stableHighly stable over a wide pH range
Fluorescent Dye (e.g., FITC) IsothiocyanateGenerally stableCan be prone to photobleaching and degradation over timeVariable, can lead to loss of fluorescenceDependent on the specific dye
Enzymatic Labeling (e.g., Sortase A) Peptide bondHighly stableHighly stableHighly stableStable under physiological pH

Experimental Protocols

To aid researchers in assessing the stability of their protein conjugates, detailed protocols for key experiments are provided below.

Protocol 1: Biotin Release Assay in Human Plasma

This assay determines the stability of the biotin-protein linkage by measuring the amount of biotin released from the conjugate when incubated in human plasma.

Materials:

  • Biotinylated protein conjugate

  • Human plasma (freshly collected or properly stored)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrafiltration devices (e.g., with a molecular weight cutoff of 10 kDa)

  • Avidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Incubate the biotinylated protein conjugate at a final concentration of 1 mg/mL in both human plasma and PBS (as a control) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixtures.

  • Separate the released biotin from the protein conjugate using an ultrafiltration device. Centrifuge according to the manufacturer's instructions.

  • Collect the filtrate containing the released biotin.

  • Quantify the amount of released biotin using a competitive ELISA-based avidin-binding assay.[1]

    • Coat a 96-well plate with a known amount of biotinylated BSA.

    • Add the filtrate samples along with a standard curve of known biotin concentrations.

    • Add avidin-HRP to each well and incubate.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of biotin released at each time point relative to the initial amount of biotin conjugated to the protein.

Protocol 2: Assessment of Conjugate Integrity by SDS-PAGE

This method visually assesses the stability of the protein conjugate by detecting changes in its molecular weight due to degradation or loss of the conjugated molecule.

Materials:

  • Protein conjugate samples (stored under different conditions)

  • SDS-PAGE gels and running buffer

  • Loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

  • Molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • For biotinylated proteins: Streptavidin-HRP and a suitable chemiluminescent substrate

  • For fluorescently labeled proteins: A fluorescence imager

Procedure:

  • Prepare protein conjugate samples that have been subjected to different stability-testing conditions (e.g., incubation at different temperatures, multiple freeze-thaw cycles).

  • Mix the samples with loading buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the samples and a molecular weight marker onto an SDS-PAGE gel.

  • Run the gel according to standard procedures.

  • After electrophoresis, visualize the protein bands:

    • For total protein: Stain the gel with Coomassie Brilliant Blue or silver stain.

    • For biotinylated proteins: Transfer the proteins to a nitrocellulose or PVDF membrane and perform a Western blot using streptavidin-HRP for detection.

    • For fluorescently labeled proteins: Image the gel directly using a fluorescence imager with the appropriate excitation and emission wavelengths.

  • Analyze the gel or blot for the appearance of lower molecular weight bands (indicating degradation) or a decrease in the intensity of the band corresponding to the intact conjugate.

Protocol 3: Stability Assessment using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and can be used to detect aggregation or fragmentation of the protein conjugate over time.

Materials:

  • Protein conjugate samples

  • Size-exclusion chromatography column suitable for the molecular weight of the protein

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a sample of the protein conjugate onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Analyze the chromatogram for the appearance of new peaks corresponding to aggregates (eluting earlier) or fragments (eluting later) compared to a control sample of the freshly prepared conjugate.

  • The percentage of the main peak corresponding to the intact conjugate can be calculated to quantify stability.[6]

Visualizing Workflows and Concepts

To further clarify the experimental processes and the factors influencing conjugate stability, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Biotin_Release_Assay cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Analysis start Biotinylated Protein plasma Incubate in Human Plasma (37°C) start->plasma pbs Incubate in PBS (Control, 37°C) start->pbs ultrafiltration Ultrafiltration (10 kDa MWCO) plasma->ultrafiltration Aliquots at Time Points pbs->ultrafiltration filtrate Collect Filtrate (Released Biotin) ultrafiltration->filtrate elisa Competitive ELISA (Avidin-HRP) filtrate->elisa data Calculate % Biotin Released elisa->data

Workflow for the Biotin Release Assay.

Factors_Influencing_Conjugate_Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Protein Conjugate Stability protein Protein Properties (pI, hydrophobicity) center->protein linkage Linkage Chemistry (Amide, Thioether, Triazole) center->linkage storage Storage Conditions (Temperature, pH, Buffer) center->storage handling Handling (Freeze-Thaw Cycles) center->handling environment Experimental Environment (e.g., Plasma) center->environment

Factors influencing protein conjugate stability.

Conclusion

The stability of this compound-protein conjugates is a multifaceted issue that depends on the specific biotinylation chemistry and the experimental or storage conditions. While generally robust for many in vitro applications, their stability in biological fluids like plasma can be a limitation. For applications requiring high stability, particularly in vivo, alternative conjugation methods such as click chemistry or enzymatic labeling may offer superior performance. By carefully selecting the conjugation strategy and rigorously evaluating the stability of the resulting conjugate using the protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental results.

References

Safety Operating Guide

Proper Disposal Procedures for Biotinamide and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential, step-by-step procedures for the safe handling and disposal of Biotinamide and its derivatives. This information is critical for laboratory personnel to ensure operational safety, environmental protection, and regulatory compliance. Given that the hazards of many specific this compound compounds have not been thoroughly investigated, and some derivatives are classified as hazardous, all this compound waste should be managed as hazardous chemical waste.[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound waste with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protective EquipmentSpecificationPurposeSource(s)
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or aerosol contact.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical waste.[3]
Body Protection Laboratory coat or impervious clothingProvides a barrier against accidental spills and contamination.[3]
Respiratory Protection Suitable respirator (if risk of dust/aerosols)Recommended if handling powders or creating aerosols.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) hazardous waste program.[4] Disposing of this chemical into the regular trash or down the sewer system is not permitted.[4][5]

Step 1: Identify and Segregate Waste

Isolate all materials contaminated with this compound and treat them as hazardous waste.[6] Do not mix with non-hazardous or biological waste streams.

Common this compound Waste Streams Include:

  • Unused or expired pure reagent.

  • Contaminated solutions and buffers.

  • Grossly contaminated labware (e.g., pipette tips, tubes).

  • Contaminated PPE (gloves, disposable lab coats).[6]

  • Spill cleanup materials.[1]

Step 2: Use a Designated Hazardous Waste Container
  • Select a Compatible Container: Collect this compound waste in a designated, leak-proof container that is in good condition and compatible with the chemical.[3][7] The container must have a secure, screw-on cap to prevent leaks.[8]

  • Segregate Incompatibles: Store this compound waste separately from incompatible materials like strong acids or bases to prevent dangerous reactions.[7][9]

Step 3: Label the Waste Container Correctly

Proper labeling is a critical compliance step. As soon as waste is added, the container must be labeled with a hazardous waste tag.[1][4]

Required Label Information:

Label Field Requirement Rationale Source(s)
Hazard Identification Clearly write or check the box for "Hazardous Waste". Ensures proper handling and compliance with regulations. [3][4]
Chemical Contents List the full chemical name: "this compound" or the specific derivative name. List all components of a mixture by percentage or volume. Do not use abbreviations, acronyms, or chemical formulas. This is required for safe disposal and regulatory compliance. [3][4]
Generator Information Include the Principal Investigator's name, department, and room number. Identifies the source of the waste for accountability and emergency purposes. [4]

| Accumulation Start Date | Record the date the first drop of waste was added to the container. | Ensures waste is not stored beyond regulated time limits. |[4][8] |

Step 4: Store Waste in a Secure Location
  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[9]

  • The storage area must be secure and away from general lab traffic.

  • Always use secondary containment, such as a lab tray or bin, to capture any potential leaks from the primary container.[7][8] The secondary container should be able to hold 110% of the volume of the primary container.[8]

Step 5: Arrange for EHS Pickup
  • Once the waste container is full, or before it exceeds storage time limits (typically 90 days), contact your institution's EHS office to schedule a waste pickup.[7][8]

  • Follow all institutional procedures for completing waste manifests and pickup requests.[3]

Disposal Workflow for Contaminated Materials

The following diagram illustrates the decision-making process for handling materials contaminated with this compound.

G start Material Contaminated with this compound decision1 Is the material grossly contaminated? start->decision1 decision2 Is it an empty reagent container? decision1->decision2 No process1 Dispose of as Hazardous Chemical Waste decision1->process1 Yes decision2->process1 No (e.g., lightly contaminated paper towel) process2 Triple-rinse container. Collect first rinseate as hazardous waste. decision2->process2 Yes process3 Deface label and dispose of rinsed container as regular lab glass/trash. process2->process3

Caption: this compound Waste Disposal Decision Workflow.

Emergency Procedures for Spills

In the event of a this compound spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure it is well-ventilated.[3]

  • Wear Full PPE: Before cleaning, don all appropriate personal protective equipment as outlined in the table above.[3]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[3]

  • Absorb and Collect:

    • For solid spills, carefully sweep or wipe up the material, avoiding dust formation.[3]

    • For liquid spills, use an inert absorbent material to collect the liquid.[3]

  • Dispose of Cleanup Materials: Place all contaminated absorbent materials, gloves, and other debris into a new, properly labeled hazardous waste container for disposal.[1][3]

References

Personal protective equipment for handling Biotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Biotinamide and its derivatives. While this compound itself is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial to ensure a safe working environment.[1][2][3]

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is the primary defense against potential exposure. The following PPE is recommended when handling this compound in a laboratory setting.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4][5]Protects eyes from airborne powder particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5]Prevents direct skin contact with the compound.
Body Protection A fully buttoned laboratory coat.[4][5]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[4]Prevents inhalation of fine powder particles.
Foot Protection Closed-toe shoes that cover the entire foot.[4]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Recommended storage temperature is often -20°C.[4][5]

2. Handling:

  • Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood.[4][5]

  • General Hygiene: Practice good laboratory hygiene. Avoid contact with skin and eyes, and do not ingest or inhale. Wash hands thoroughly after handling.[5]

  • Weighing: To prevent dust formation, weigh the solid form in an area with minimal air disturbance or within a ventilated enclosure.[5]

  • Dissolving: When creating solutions, add the solvent to the solid slowly to prevent splashing.[5]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[5][6]

  • Skin Contact: In case of contact, immediately wash the skin with soap and copious amounts of water.[6]

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen.[6]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All materials that have come into contact with this compound, such as unused product, contaminated gloves, pipette tips, and empty containers, should be considered chemical waste.[4][7]

  • Segregation: Do not mix this compound waste with non-hazardous waste.[7] Collect it in a designated, leak-proof, and clearly labeled hazardous waste container.[7] The label should include the full chemical name.[7]

  • Institutional Guidance: It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[7] They will provide guidance based on local, state, and federal regulations.

  • Waste Pickup: Store the sealed and labeled hazardous waste container in a designated accumulation area until it is collected by trained EHS personnel or a certified waste management contractor.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

This compound Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotinamide
Reactant of Route 2
Reactant of Route 2
Biotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.